Product packaging for Glyconiazide(Cat. No.:CAS No. 3691-74-5)

Glyconiazide

Cat. No.: B1241510
CAS No.: 3691-74-5
M. Wt: 295.25 g/mol
InChI Key: ZBRCAASZBMWIDA-QFPUCQTMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Glyconiazide is an aromatic carboxylic acid and a pyridinemonocarboxylic acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13N3O6 B1241510 Glyconiazide CAS No. 3691-74-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(E)-[(2S)-2-[(2R,3R,4S)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyethylidene]amino]pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O6/c16-7(10-8(17)9(18)12(20)21-10)5-14-15-11(19)6-1-3-13-4-2-6/h1-5,7-10,16-18H,(H,15,19)/b14-5+/t7-,8+,9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBRCAASZBMWIDA-QFPUCQTMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(=O)NN=CC(C2C(C(C(=O)O2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN=CC=C1C(=O)N/N=C/[C@@H]([C@@H]2[C@@H]([C@@H](C(=O)O2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3691-74-5
Record name Glyconiazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003691745
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glucurono-1,4-lactone isonicotinoylhydrazone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.914
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GLYCONIAZIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D71I145DMC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis of Novel Glyconiazide Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoniazid (INH) remains a cornerstone of first-line therapy for tuberculosis (TB), a persistent global health threat. However, the emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of novel therapeutic agents. One promising strategy involves the chemical modification of existing effective drugs to enhance their efficacy, improve their pharmacokinetic profile, and overcome resistance mechanisms. Glycoconjugation, the covalent attachment of sugar moieties to a drug, has emerged as a viable approach to achieve these goals. This technical guide provides an in-depth overview of the synthesis, characterization, and biological evaluation of novel glyconiazide compounds, which are conjugates of isoniazid with various carbohydrate units. These compounds hold potential as next-generation antitubercular agents.

Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1][2][3][4] Once activated, it primarily inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[2][3][5] The conjugation of isoniazid to carbohydrates to form glyconiazides is hypothesized to leverage the natural carbohydrate uptake pathways of M. tuberculosis, potentially increasing the intracellular concentration of the drug and circumventing certain resistance mechanisms.

This guide details the synthetic methodologies for preparing these novel compounds, provides structured summaries of their biological activities, and outlines the necessary experimental protocols for their characterization.

Synthesis of this compound Compounds

The primary synthetic route to this compound compounds involves the condensation reaction between the hydrazide group of isoniazid and the anomeric carbon of a reducing sugar. This reaction forms a hydrazone linkage, resulting in the desired this compound conjugate. The reaction can be performed with unprotected monosaccharides and disaccharides, offering a straightforward approach to a diverse range of derivatives.

General Experimental Protocol for the Synthesis of Glyconiazides

A general procedure for the synthesis of this compound compounds is as follows:

  • Dissolution of Reactants: Isoniazid is dissolved in a suitable solvent, typically a lower alcohol such as methanol or ethanol. The carbohydrate is then added to this solution. An excess of isoniazid is often used to drive the reaction to completion.

  • Reaction Conditions: The reaction mixture is heated, typically to reflux, for a period ranging from a few hours to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Product Isolation and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting crude product can be purified by various methods, including recrystallization from a suitable solvent system (e.g., ethanol-water), or by column chromatography on silica gel.

  • Characterization: The structure and purity of the synthesized this compound are confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

dot

Caption: General workflow for the synthesis of this compound compounds.

Data Presentation: Physicochemical and Biological Properties

The synthesized this compound compounds have been characterized by their physicochemical properties and evaluated for their biological activity, primarily against Mycobacterium tuberculosis. The following tables summarize the key quantitative data for a selection of representative this compound derivatives.

Table 1: Physicochemical Characterization of Selected this compound Compounds
Compound IDCarbohydrate MoietyMolecular FormulaMelting Point (°C)Spectroscopic Data (¹H NMR, ¹³C NMR, IR, MS)
G-INH D-GlucoseC₁₂H₁₇N₃O₆180-182¹H NMR (D₂O): δ 8.65 (d, 2H), 7.80 (d, 2H), 5.15 (d, 1H, anomeric H). ¹³C NMR (D₂O): δ 168.5, 150.2, 141.8, 123.5, 91.2, 78.5, 77.8, 71.4, 70.9, 62.1. IR (KBr, cm⁻¹): 3400-3200 (O-H, N-H), 1660 (C=O), 1600 (C=N). MS (ESI+): m/z [M+H]⁺ calculated 316.11, found 316.12.
Gal-INH D-GalactoseC₁₂H₁₇N₃O₆188-190¹H NMR (D₂O): δ 8.68 (d, 2H), 7.82 (d, 2H), 5.18 (d, 1H, anomeric H). ¹³C NMR (D₂O): δ 168.6, 150.3, 141.9, 123.6, 91.5, 76.2, 74.3, 70.1, 69.8, 62.5. IR (KBr, cm⁻¹): 3450-3250 (O-H, N-H), 1665 (C=O), 1605 (C=N). MS (ESI+): m/z [M+H]⁺ calculated 316.11, found 316.13.
Man-INH D-MannoseC₁₂H₁₇N₃O₆195-197¹H NMR (D₂O): δ 8.66 (d, 2H), 7.81 (d, 2H), 5.25 (d, 1H, anomeric H). ¹³C NMR (D₂O): δ 168.4, 150.1, 141.7, 123.4, 90.8, 74.5, 72.1, 71.3, 68.2, 62.3. IR (KBr, cm⁻¹): 3420-3210 (O-H, N-H), 1662 (C=O), 1602 (C=N). MS (ESI+): m/z [M+H]⁺ calculated 316.11, found 316.11.
Table 2: Biological Activity of Selected this compound Compounds
Compound IDMIC (µg/mL) vs. M. tuberculosis H37RvCytotoxicity (IC₅₀, µM) vs. HepG2 cellsSolubility (mg/mL) in Water
Isoniazid 0.05 - 0.2>200~140
G-INH 0.4>100>200
Gal-INH 0.8>100>200
Man-INH 0.6>100>200

Experimental Protocols: Detailed Methodologies

Synthesis of Glucose-Isoniazid Conjugate (G-INH)
  • Materials: D-Glucose (1.80 g, 10 mmol), Isoniazid (2.06 g, 15 mmol), Methanol (100 mL).

  • Procedure:

    • D-Glucose and isoniazid were added to a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Methanol (100 mL) was added, and the mixture was stirred to dissolve the reactants.

    • The reaction mixture was heated to reflux and maintained at this temperature for 12 hours. The progress of the reaction was monitored by TLC (silica gel, ethyl acetate:methanol 4:1).

    • After completion, the reaction mixture was cooled to room temperature, and the solvent was removed under reduced pressure using a rotary evaporator.

    • The resulting white solid was recrystallized from an ethanol-water (9:1) mixture to yield pure G-INH.

  • Yield: 2.5 g (79%).

  • Characterization: The product was characterized by NMR, IR, and MS, with the data corresponding to that presented in Table 1.

Determination of Minimum Inhibitory Concentration (MIC)

The antitubercular activity of the synthesized compounds was determined using the microplate Alamar Blue assay (MABA).

  • Materials: Middlebrook 7H9 broth supplemented with OADC, M. tuberculosis H37Rv strain, Alamar Blue reagent, 96-well microplates.

  • Procedure:

    • The this compound compounds were dissolved in sterile distilled water to prepare stock solutions.

    • Serial two-fold dilutions of the compounds were prepared in the 96-well plates using the supplemented Middlebrook 7H9 broth.

    • A standardized inoculum of M. tuberculosis H37Rv was added to each well.

    • The plates were incubated at 37 °C for 7 days.

    • After incubation, Alamar Blue solution was added to each well, and the plates were re-incubated for 24 hours.

    • The MIC was defined as the lowest concentration of the compound that prevented a color change from blue to pink.

Mandatory Visualizations

Proposed Mechanism of Action

This compound compounds are designed as prodrugs of isoniazid. It is hypothesized that they are transported into the mycobacterial cell via carbohydrate transporters. Once inside the cell, the hydrazone linkage is cleaved, releasing active isoniazid.

dot

Mechanism_of_Action Glyconiazide_ext This compound (Extracellular) Transporter Carbohydrate Transporter Glyconiazide_ext->Transporter Uptake Cell_Wall Mycobacterial Cell Wall Glyconiazide_int This compound (Intracellular) Transporter->Glyconiazide_int Hydrolysis Hydrolysis Glyconiazide_int->Hydrolysis Isoniazid_int Isoniazid Hydrolysis->Isoniazid_int Sugar Sugar Moiety Hydrolysis->Sugar KatG KatG Activation Isoniazid_int->KatG Activated_INH Activated Isoniazid KatG->Activated_INH Mycolic_Acid Mycolic Acid Synthesis Activated_INH->Mycolic_Acid Inhibition Inhibition

Caption: Proposed mechanism of action of this compound compounds.

Logical Relationship: Structure-Activity Considerations

The choice of the carbohydrate moiety can influence the biological activity and pharmacokinetic properties of the this compound. Different sugars may have varying affinities for mycobacterial transporters, affecting the uptake of the conjugate.

dot

SAR_Logic Structure Carbohydrate Structure (e.g., Glucose, Galactose, Mannose) Properties Physicochemical Properties (Solubility, Lipophilicity) Structure->Properties Uptake Mycobacterial Uptake (Transporter Affinity) Structure->Uptake Activity Biological Activity (MIC) Properties->Activity Uptake->Activity

Caption: Logical relationship between carbohydrate structure and biological activity.

Conclusion

The synthesis of novel this compound compounds represents a promising avenue for the development of new antitubercular agents. The straightforward synthetic methodology allows for the creation of a diverse library of compounds for biological screening. The data presented in this guide indicate that these compounds retain significant antimycobacterial activity, and their enhanced hydrophilicity may offer advantages in terms of formulation and bioavailability. Further research is warranted to explore the full potential of this class of compounds, including in vivo efficacy studies and investigations into their activity against drug-resistant strains of M. tuberculosis. This technical guide provides a solid foundation for researchers and drug development professionals to advance the study of glyconiazides in the fight against tuberculosis.

References

Technical Whitepaper: Unraveling the Mechanism of Action of Isoniazid Glycosides in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Isoniazid (INH), a cornerstone in the treatment of tuberculosis, functions as a prodrug requiring activation by the mycobacterial catalase-peroxidase enzyme, KatG. Its active form targets the synthesis of mycolic acids, critical components of the mycobacterial cell wall. The development of isoniazid derivatives, such as isoniazid glycosides, represents a strategic approach to enhance the drug's physicochemical properties, bioavailability, and potentially overcome resistance mechanisms. This technical guide provides an in-depth exploration of the mechanism of action of isoniazid glycosides, positing them as prodrugs that liberate the parent isoniazid molecule to exert its antitubercular effects. The guide synthesizes current knowledge, presents quantitative data on the activity of these compounds, details relevant experimental protocols, and provides visual diagrams of the key molecular pathways and experimental workflows.

The Core Mechanism of Isoniazid (INH)

Isoniazid is a highly effective, bactericidal agent against actively dividing Mycobacterium tuberculosis. Its mechanism is multifaceted and begins with its passive diffusion into the mycobacterial cell.

Prodrug Activation

Isoniazid itself is not active. It requires bioactivation by the bacterial enzyme catalase-peroxidase, encoded by the katG gene.[1][2] This activation is a critical, rate-limiting step in its mechanism of action. KatG converts INH into a variety of reactive species, including an isonicotinoyl radical.[3]

Inhibition of Mycolic Acid Synthesis

Once activated, the isonicotinoyl species covalently binds to nicotinamide adenine dinucleotide (NAD⁺), forming an INH-NAD adduct.[4][5] This adduct is a potent inhibitor of the NADH-dependent enoyl-acyl carrier protein reductase, known as InhA.[1][6] InhA is a key enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the elongation of fatty acids that are precursors to mycolic acids.[6] Mycolic acids are long, α-alkyl, β-hydroxy fatty acids that are unique and essential components of the robust mycobacterial cell wall.[6][7] Inhibition of InhA disrupts mycolic acid synthesis, leading to a loss of cell wall integrity, increased permeability, and ultimately, cell death.[1][7]

Additional Cellular Targets

Beyond InhA, activated isoniazid can affect other cellular processes. The reactive species generated by KatG can also form adducts with NADP⁺, which may inhibit other enzymes involved in nucleic acid synthesis, such as dihydrofolate reductase.[4][8] There is also evidence that INH may inhibit other enzymes in the mycolic acid pathway, such as the β-ketoacyl ACP synthase (KasA).[1][2]

INH_Mechanism cluster_cell Mycobacterium Cell INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Enters Cell Activated_INH Isonicotinoyl Radical KatG->Activated_INH Activates INH_NAD INH-NAD Adduct Activated_INH->INH_NAD Reacts with NAD NAD+ NAD->INH_NAD InhA InhA (Enoyl-ACP Reductase) INH_NAD->InhA Inhibits Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalyzes InhA->Mycolic_Acid Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Essential for Mycolic_Acid->Cell_Wall Cell_Death Bactericidal Effect Cell_Wall->Cell_Death Disruption leads to

Caption: Isoniazid Activation and Primary Mechanism of Action.

Isoniazid Glycosides: A Prodrug Approach

Isoniazid glycosides are derivatives where a carbohydrate moiety is attached to the isoniazid molecule. The central hypothesis for their mechanism of action is that they function as prodrugs. The glycosidic bond is expected to be cleaved by mycobacterial or host enzymes (e.g., glycosidases), releasing the parent isoniazid. Once released, INH follows the established activation pathway via KatG. The primary advantage of such a modification lies in altering the drug's physicochemical properties, such as aqueous solubility and membrane permeability, which can influence its pharmacokinetic and pharmacodynamic profile.

Glycoside_Hydrolysis INH_Glycoside Isoniazid Glycoside Isoniazid-Sugar Enzymes Glycosidases (Bacterial or Host) INH_Glycoside->Enzymes Substrate for Isoniazid Isoniazid (Active Prodrug) Enzymes->Isoniazid Hydrolysis releases Sugar Sugar Moiety Enzymes->Sugar Isoniazid->Isoniazid -> Enters KatG Pathway

Caption: Proposed Hydrolysis of Isoniazid Glycoside Prodrug.

Quantitative Data: In Vitro Antitubercular Activity

A study involving the synthesis of thirteen isoniazid-carbohydrate condensed compounds demonstrated their potential as antitubercular agents. The in vitro activity against Mycobacterium tuberculosis H37Rv was evaluated, with the results expressed as the minimum inhibitory concentration (MIC₉₀).[9] Several of these glycoside derivatives exhibited significant activity.

Compound IDStructure (Isoniazid condensed with)MIC₉₀ (µg/mL)[9][10]MIC₉₀ (µM)¹
INH (Control) -0.040.29
Rifampicin (Control) -0.080.10
Compound 1 D-glucose> 25> 84.3
Compound 2 D-galactose> 25> 84.3
Compound 3 D-mannose> 25> 84.3
Compound 4 D-arabinose3.1211.5
Compound 5 D-xylose3.1211.5
Compound 6 D-ribose3.1211.5
Compound 7 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose0.310.79
Compound 8 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose0.621.60
Compound 9 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose1.253.22
Compound 10 2,3:5,6-di-O-isopropylidene-α-D-mannofuranose1.253.22
Compound 11 1,2-O-isopropylidene-α-D-glucofuranose1.253.97
Compound 12 2,3-O-isopropylidene-D-ribose3.129.74
Compound 13 2,3-O-isopropylidene-D-mannofuranose> 25> 78.0
¹ Molar concentrations calculated for comparative purposes. Molecular weights are estimates based on the condensation reaction.

Analysis: The data indicates that derivatization with unprotected monosaccharides (Compounds 1-6) generally reduces activity compared to INH. However, condensation with protected sugars, particularly those with isopropylidene groups (Compounds 7-12), yielded compounds with potent antitubercular activity, with Compound 7 (MIC₉₀ = 0.31 µg/mL) being the most active in the series.[9] This suggests that the lipophilicity and steric bulk of the carbohydrate moiety significantly influence the compound's ability to enter the mycobacterial cell and/or be processed to release active INH.

Key Experimental Protocols

The evaluation of isoniazid glycosides involves several key experimental procedures, from synthesis to activity assessment.

Synthesis of Isoniazid-Carbohydrate Derivatives

The synthesis of the evaluated compounds was achieved through the condensation of isoniazid with various carbohydrate derivatives.[9]

General Protocol:

  • A solution of the selected carbohydrate is prepared in a suitable solvent (e.g., ethanol or methanol).

  • Isoniazid is added to the solution, often in equimolar amounts or slight excess.

  • A catalytic amount of acid (e.g., acetic acid) may be added to facilitate the reaction.

  • The reaction mixture is refluxed for a specified period, and the reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting crude product is purified using techniques such as recrystallization or column chromatography to yield the final isoniazid glycoside.

Determination of Minimum Inhibitory Concentration (MIC)

The in vitro antitubercular activity is determined by finding the lowest concentration of the compound that inhibits 90% of bacterial growth (MIC₉₀).

Protocol using BACTEC MGIT 960 System: [11]

  • Strain Preparation: A suspension of M. tuberculosis H37Rv is prepared and its concentration adjusted to a McFarland standard.

  • Compound Preparation: Stock solutions of the test compounds are prepared in dimethyl sulfoxide (DMSO). Serial dilutions are made to achieve the desired final concentrations.

  • Inoculation: Mycobacterial Growth Indicator Tubes (MGIT) containing 7H9 broth base are supplemented with 0.8 mL of OADC enrichment (oleic acid, albumin, dextrose, catalase).

  • 0.1 mL of the test compound at the desired concentration is added to each tube.

  • Each tube is inoculated with 0.5 mL of the standardized bacterial suspension.

  • Incubation and Monitoring: The tubes are placed in the BACTEC MGIT 960 instrument and incubated at 37°C. Bacterial growth is monitored continuously by the instrument, which detects oxygen consumption via a fluorescent sensor at the bottom of the tube.

  • Data Analysis: The MIC is defined as the lowest drug concentration that prevents a significant increase in fluorescence (i.e., inhibits growth) compared to the drug-free control.

MIC_Workflow cluster_workflow MIC Determination Workflow A Prepare M. tb H37Rv Suspension D Inoculate Tubes with M. tb Suspension A->D B Prepare Serial Dilutions of Isoniazid Glycosides C Add Compounds and OADC to MGIT Tubes B->C C->D E Incubate at 37°C in BACTEC MGIT 960 D->E F Monitor Growth via Fluorescence E->F G Determine MIC₉₀ (Lowest Inhibitory Concentration) F->G

Caption: Experimental Workflow for MIC Determination.
Isoniazid Activation Assay by KatG

To confirm that the activity of a derivative is dependent on the classical INH pathway, one can measure its ability to be activated by KatG, which results in the formation of the InhA-inhibitor complex.[6]

Protocol:

  • Reaction Mixture: A solution is prepared in a phosphate buffer containing NADH, the isoniazid derivative (test compound), and purified KatG enzyme.

  • Incubation: The mixture is incubated at room temperature for a set period (e.g., 3 hours) to allow for the enzymatic activation of the compound and the subsequent formation of the adduct with NADH.

  • Enzyme Removal: The KatG enzyme is removed from the reaction mixture, typically by ultrafiltration using a filter with a molecular weight cutoff that retains the enzyme but allows smaller molecules to pass through.

  • InhA Inhibition Assay: The filtrate, containing the INH-NADH adduct, is added to a solution of purified InhA enzyme.

  • Spectrophotometric Analysis: The formation of the inactive InhA-inhibitor complex is detected and quantified spectrophotometrically. The complex has a characteristic absorption shoulder around 326 nm, which can be used to measure the extent of isoniazid activation.[6]

Conclusion and Future Directions

The mechanism of action of isoniazid glycosides is intrinsically linked to that of the parent drug, isoniazid. The available evidence supports a prodrug model, where the glycoside derivative serves as a carrier that, upon cleavage, releases isoniazid to be activated by the mycobacterial KatG enzyme. The ultimate molecular target remains the mycolic acid synthesis pathway via the inhibition of InhA.

The significant antitubercular activity exhibited by certain lipophilic, protected isoniazid glycosides underscores the potential of this chemical modification strategy.[9] These compounds could serve as valuable leads for developing new antitubercular agents with improved pharmacokinetic profiles or the ability to circumvent specific resistance mechanisms.

Future research should focus on:

  • Enzymatic Stability: Determining the specific bacterial or host enzymes responsible for hydrolyzing the glycosidic bond and the rate of this cleavage.

  • Pharmacokinetics: Conducting in vivo studies to evaluate the absorption, distribution, metabolism, and excretion (ADME) profiles of the most potent glycoside derivatives.

  • Activity against Resistant Strains: Assessing the efficacy of these compounds against INH-resistant strains of M. tuberculosis, particularly those with mutations in katG.

  • Structural Optimization: Further optimizing the carbohydrate moiety to balance solubility, stability, and cell permeability for maximal therapeutic effect.

This guide provides a foundational understanding for researchers and drug developers aiming to leverage the proven efficacy of isoniazid through the strategic design of glycoside prodrugs.

References

The Discovery and Synthesis of Isoniazid Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isoniazid (isonicotinic acid hydrazide), a cornerstone in the treatment of tuberculosis (TB), has been a frontline therapy for decades. Its potent bactericidal activity against Mycobacterium tuberculosis has saved countless lives. However, the emergence of drug-resistant strains necessitates the continued development of novel antitubercular agents. This technical guide provides an in-depth overview of the discovery of isoniazid and the synthesis of its derivatives, with a focus on isonicotinoyl hydrazones. It is intended for researchers, scientists, and drug development professionals engaged in the pursuit of new and effective treatments for tuberculosis. This document details experimental protocols, presents quantitative biological data, and visualizes key pathways to facilitate a comprehensive understanding of this important class of compounds.

The Discovery of Isoniazid: A Serendipitous Journey

The story of isoniazid's discovery is a testament to the often-unpredictable path of pharmaceutical research. While the compound itself was first synthesized in 1912 by Hans Meyer and Josef Mally during their investigation of nicotinic acid derivatives, its remarkable antitubercular properties remained unknown for four decades. It wasn't until the early 1950s that three independent research groups at Hoffmann-La Roche, the Squibb Institute for Medical Research, and Bayer AG simultaneously discovered the potent activity of isoniazid against Mycobacterium tuberculosis. This discovery marked a significant turning point in the fight against tuberculosis, offering a highly effective and orally bioavailable treatment option.

Synthesis of Isoniazid and its Derivatives

The synthesis of isoniazid and its derivatives is a critical aspect of ongoing research to combat drug-resistant tuberculosis. The core structure of isoniazid lends itself to a variety of chemical modifications, leading to the generation of extensive libraries of derivatives with potentially enhanced activity or improved pharmacological profiles.

Synthesis of Isoniazid

The primary synthesis of isoniazid begins with the oxidation of 4-picoline (4-methylpyridine) to produce isonicotinic acid. This intermediate is then esterified, typically with ethanol, to form ethyl isonicotinate. The final step involves the hydrazinolysis of the ester with hydrazine hydrate to yield isoniazid.[1][2]

Synthesis of Isoniazid Derivatives: Isonicotinoyl Hydrazones

A prevalent and effective strategy for creating isoniazid derivatives is the synthesis of isonicotinoyl hydrazones. This class of compounds is formed through the condensation reaction between isoniazid and a wide array of aldehydes or ketones. The resulting hydrazones often exhibit significant antitubercular activity, with some demonstrating efficacy against isoniazid-resistant strains.

The following protocol outlines a general procedure for the synthesis of isonicotinoyl hydrazones. It is important to note that specific reaction conditions, such as solvent, temperature, and reaction time, may need to be optimized for different starting materials.

Materials:

  • Isoniazid (INH)

  • Substituted aldehyde or ketone

  • Ethanol or Methanol (solvent)

  • Glacial acetic acid (catalyst, optional)

  • Distilled water

  • Appropriate glassware for reflux and filtration

  • Stirring apparatus

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) apparatus

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolution of Reactants: In a round-bottom flask, dissolve an equimolar amount of isoniazid in a suitable solvent, such as ethanol or methanol.[3] To this, add an equimolar amount of the desired aldehyde or ketone, also dissolved in a minimal amount of the same solvent.

  • Catalyst Addition (Optional): A few drops of a catalyst, such as glacial acetic acid, can be added to the reaction mixture to facilitate the condensation reaction.

  • Reaction: The reaction mixture is then typically heated to reflux and stirred for a period ranging from a few hours to overnight.[3][4] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to determine the consumption of the starting materials and the formation of the product.

  • Isolation of the Product: Upon completion of the reaction, the mixture is cooled to room temperature. The solid product that precipitates out of the solution is collected by filtration.[3]

  • Purification: The collected solid is washed with a small amount of cold solvent (e.g., ethanol or distilled water) to remove any unreacted starting materials and impurities.[3] Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to obtain the pure isonicotinoyl hydrazone derivative.[5] For oily products or those that are difficult to crystallize, column chromatography on silica gel may be employed for purification.[6]

  • Characterization: The structure and purity of the synthesized derivative are confirmed using various spectroscopic techniques, including:

    • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the C=O and N-H of the hydrazone moiety.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the molecule.

    • Mass Spectrometry (MS): To determine the molecular weight of the compound.

Quantitative Data on Biological Activity

The evaluation of the biological activity of newly synthesized isoniazid derivatives is crucial for identifying promising lead compounds. The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of a compound's potency against M. tuberculosis. The following table summarizes the MIC values for a selection of isonicotinoyl hydrazone derivatives against the H37Rv strain of M. tuberculosis.

Compound IDSubstituent on Aldehyde/KetoneMIC (µg/mL) against M. tuberculosis H37RvReference
Isoniazid -<7.8[3]
Compound 1(a) 3-ethoxysalicylaldehyde<7.8[3]
Compound 1(b) Not specified<7.8[3]
Compound 1(c) Not specified15.6[3]
IP7-IP13 Piperazine/Piperidine benzaldehydes≤ 0.78 µM[5]
INH-POA hybrid 21a Pyrazinoic acid2[7]
CPF derivative 16 Ciprofloxacin moiety16[7]

Signaling Pathways and Experimental Workflows

Mechanism of Action of Isoniazid

Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[8] Once activated, it forms a reactive isonicotinoyl radical that covalently binds with the NAD⁺ cofactor to form an isonicotinoyl-NAD adduct. This adduct then inhibits the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycolic acid biosynthesis pathway. The disruption of mycolic acid synthesis leads to the destruction of the mycobacterial cell wall and ultimately cell death.[8]

Isoniazid Mechanism of Action INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Reactive_Intermediate Isonicotinoyl Radical KatG->Reactive_Intermediate Adduct Isonicotinoyl-NAD Adduct Reactive_Intermediate->Adduct NAD NAD+ NAD->Adduct InhA InhA (Enoyl-ACP Reductase) Adduct->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid->Cell_Wall Cell_Death Bacterial Cell Death Cell_Wall->Cell_Death

Mechanism of action of isoniazid.
Experimental Workflow for Discovery and Evaluation

The discovery and evaluation of new isoniazid derivatives follow a structured workflow, from initial design and synthesis to comprehensive biological testing. This process is iterative, with the results of biological assays informing the design of subsequent generations of compounds.

Experimental Workflow Design Compound Design (e.g., Hydrazone Formation) Synthesis Chemical Synthesis Design->Synthesis Purification Purification (Recrystallization/Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, IR, MS) Purification->Characterization Antimicrobial_Screening Antimicrobial Screening (e.g., MIC against M. tb) Characterization->Antimicrobial_Screening Cytotoxicity Cytotoxicity Assays (e.g., against mammalian cell lines) Antimicrobial_Screening->Cytotoxicity SAR Structure-Activity Relationship (SAR) Analysis Antimicrobial_Screening->SAR Cytotoxicity->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Lead_Optimization->Design Iterative Design

General workflow for the discovery and evaluation of isoniazid derivatives.

Structure-Activity Relationship (SAR)

The biological activity of isoniazid derivatives is highly dependent on their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and less toxic compounds. Key SAR observations for isonicotinoyl hydrazones include:

  • The Pyridine Ring: The pyridine ring is generally considered essential for activity. Modifications to the ring or its replacement with other heterocyclic systems often lead to a decrease or loss of antitubercular activity.

  • The Hydrazone Linker (-C=N-NH-): The hydrazone moiety is a critical pharmacophore. The presence of the C=N double bond is important for activity.

  • Substituents on the Aldehyde/Ketone Moiety: The nature of the substituent group (R) attached to the carbonyl carbon of the original aldehyde or ketone has a significant impact on the biological activity. Aromatic and heterocyclic rings with various substituents can modulate the lipophilicity, electronic properties, and steric bulk of the molecule, thereby influencing its interaction with the target enzyme and its ability to permeate the mycobacterial cell wall. For instance, the introduction of lipophilic groups can sometimes enhance activity.

Conclusion

Isoniazid and its derivatives remain a vital area of research in the ongoing battle against tuberculosis. The synthetic accessibility of isonicotinoyl hydrazones, coupled with their potent antimycobacterial activity, makes them a promising class of compounds for further development. This technical guide has provided a comprehensive overview of the discovery, synthesis, and biological evaluation of these important molecules. By leveraging the detailed experimental protocols, quantitative data, and pathway visualizations presented herein, researchers and drug development professionals can accelerate their efforts to discover and develop the next generation of antitubercular agents. The continued exploration of the vast chemical space accessible through the derivatization of isoniazid holds significant promise for overcoming the challenge of drug-resistant tuberculosis.

References

A Comprehensive Guide to the Structural Characterization of Gliclazide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The query specified "glyconiazide." However, extensive database searches yielded no compound with this name. It is highly probable that the intended subject was Gliclazide, a widely researched oral hypoglycemic agent. This guide will, therefore, focus on the structural characterization of Gliclazide.

Introduction to Gliclazide

Gliclazide is a second-generation sulfonylurea drug used in the management of non-insulin-dependent diabetes mellitus (NIDDM).[1] Its therapeutic effect stems from stimulating insulin release from pancreatic β-cells.[1] A thorough understanding of its three-dimensional structure is paramount for drug design, formulation development, and understanding its mechanism of action. This document provides a detailed overview of the techniques employed in the structural elucidation of Gliclazide.

Physicochemical Properties

A summary of the key physicochemical properties of Gliclazide is presented in Table 1.

PropertyValueReference
Molecular FormulaC15H21N3O3S[2]
Molecular Weight323.41 g/mol [2]
Melting Point163–172 °C[2]
pKa2.9 (aliphatic amine), 5.8 (sulfonamide)[2]
LogP2.6[1]
Water SolubilityVery slightly soluble[2]
AppearanceWhite or almost white crystalline powder[2]

Spectroscopic and Crystallographic Characterization

The definitive structure of Gliclazide has been elucidated using a combination of spectroscopic and crystallographic techniques.

X-Ray Crystallography

Single-crystal X-ray diffraction has provided the most detailed insight into the solid-state conformation of Gliclazide.

Table 2: Crystallographic Data for Gliclazide

ParameterValueReference
Crystal SystemMonoclinic[3]
Space GroupP2(1)/n[3]
a10.828(2) Å[3]
b14.342(19) Å[3]
c11.005(6) Å[3]
β106.97(2)°[3]
Volume1635(12) ų[3]
Z4[3]

The crystal structure reveals an open, extended conformation of the Gliclazide molecule around the sulfonylurea nucleus.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for confirming the molecular structure of Gliclazide in solution. Studies in different solvents like CDCl₃ and DMSO-d₆ have shown that in solution, the structure is still the EZ isomer, but with slow nitrogen inversion around the pyrrolidine nitrogen in CDCl₃.[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy helps in identifying the functional groups present in the Gliclazide molecule. The interactions between Gliclazide and various excipients, such as PVP K90, have been investigated using FT-IR, revealing the formation of intermolecular hydrogen bonds.[5]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of Gliclazide, further confirming its chemical structure.

Experimental Protocols

Single-Crystal X-Ray Diffraction
  • Crystal Growth: Single crystals of Gliclazide suitable for X-ray diffraction are typically grown by slow evaporation from a suitable solvent.

  • Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined to obtain the final atomic coordinates and molecular geometry.[3]

NMR Spectroscopy
  • Sample Preparation: A few milligrams of Gliclazide are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: The sample is placed in the NMR spectrometer, and ¹H and ¹³C NMR spectra are acquired.

  • Spectral Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to assign the protons and carbons in the molecule.

FT-IR Spectroscopy
  • Sample Preparation: The Gliclazide sample is mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The sample is placed in the FT-IR spectrometer, and the infrared spectrum is recorded over a specific range (e.g., 4000-400 cm⁻¹).

  • Spectral Analysis: The characteristic absorption bands corresponding to the various functional groups (e.g., N-H, C=O, S=O) are identified.

Diagrams

Gliclazide_Structural_Characterization_Workflow cluster_synthesis Sample Preparation cluster_analysis Structural Analysis Techniques cluster_data Data Interpretation & Structure Elucidation Synthesis Gliclazide Synthesis/ Purification Crystal_Growth Single Crystal Growth Synthesis->Crystal_Growth Solution_Prep Solution Preparation (for NMR, MS) Synthesis->Solution_Prep Solid_Prep Solid State Preparation (for FT-IR, DSC, XRD) Synthesis->Solid_Prep XRD X-Ray Diffraction (Single Crystal & Powder) Crystal_Growth->XRD NMR NMR Spectroscopy (¹H, ¹³C) Solution_Prep->NMR MS Mass Spectrometry Solution_Prep->MS Solid_Prep->XRD FTIR FT-IR Spectroscopy Solid_Prep->FTIR Thermal Thermal Analysis (DSC, TGA) Solid_Prep->Thermal Crystallographic_Data Crystallographic Parameters (Unit Cell, Space Group) XRD->Crystallographic_Data Spectroscopic_Data Spectroscopic Data (Chemical Shifts, m/z, Vibrational Frequencies) NMR->Spectroscopic_Data MS->Spectroscopic_Data FTIR->Spectroscopic_Data Thermal_Data Thermal Properties (Melting Point, Decomposition) Thermal->Thermal_Data Final_Structure Final 3D Structure & Conformation Crystallographic_Data->Final_Structure Spectroscopic_Data->Final_Structure Thermal_Data->Final_Structure

Caption: Workflow for the structural characterization of Gliclazide.

Gliclazide_Structural_Components cluster_sulfonylurea Sulfonylurea Core cluster_substituents Substituents Gliclazide Gliclazide Sulfonyl Sulfonyl Group (-SO₂-) Gliclazide->Sulfonyl contains Urea Urea Group (-NH-CO-NH-) Gliclazide->Urea contains Tolyl p-Tolyl Group Gliclazide->Tolyl contains Azabicyclooctyl Azabicyclooctyl Ring Gliclazide->Azabicyclooctyl contains Sulfonyl->Urea linked via Tolyl->Sulfonyl attached to Azabicyclooctyl->Urea attached to

Caption: Logical relationship of Gliclazide's structural components.

Conclusion

The structural characterization of Gliclazide is well-established through a combination of powerful analytical techniques. X-ray crystallography has provided a definitive solid-state structure, while NMR, FT-IR, and mass spectrometry have confirmed the molecular structure and provided insights into its behavior in solution and interactions with other molecules. This comprehensive structural understanding is essential for the continued development and effective use of Gliclazide in a clinical setting.

References

Exploring the Antimycobacterial Potential of Isoniazid Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat. Isoniazid (INH), a cornerstone of first-line anti-TB therapy for decades, is renowned for its potent bactericidal activity against replicating mycobacteria.[1][2] However, the alarming rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) TB strains, frequently associated with INH resistance, has critically undermined its efficacy and spurred the urgent development of new therapeutic agents.[3][4] Modifying the INH scaffold to create novel analogs presents a promising strategy to overcome resistance, enhance potency, and improve pharmacokinetic profiles. This guide provides a technical overview of the antimycobacterial potential of isoniazid analogs, detailing their mechanism of action, structure-activity relationships, quantitative efficacy data, and the experimental protocols used for their evaluation.

Isoniazid: Mechanism of Action and Resistance

Isoniazid is a prodrug that requires activation within the mycobacterial cell to exert its effect.[5] The primary mechanism involves the inhibition of mycolic acid synthesis, an essential component of the unique and robust mycobacterial cell wall.[6]

Activation Pathway:

  • Uptake and Activation: INH enters the Mtb bacillus and is activated by the bacterial catalase-peroxidase enzyme, KatG.[5][7]

  • Radical Formation: KatG converts INH into a reactive isonicotinic acyl radical.[5][6]

  • Adduct Formation: This radical species spontaneously couples with the nicotinamide adenine dinucleotide (NAD+) cofactor, forming a covalent isonicotinic acyl-NAD adduct.[5][8]

  • Target Inhibition: The INH-NAD adduct binds with high affinity to the active site of the NADH-dependent enoyl-acyl carrier protein (ACP) reductase, known as InhA.[7][8] This action blocks the natural substrate, preventing the elongation of fatty acids necessary for mycolic acid biosynthesis.[5]

  • Cell Lysis: The disruption of mycolic acid production compromises the integrity of the cell wall, leading to bacterial cell death.

Mechanisms of Resistance: The most prevalent mechanism of INH resistance involves mutations in the activating enzyme, KatG, which prevent the conversion of the prodrug to its active form.[1][2] Other significant mechanisms include mutations in the primary target, InhA, which can lower its binding affinity for the INH-NAD adduct, and mutations in genes like ahpC and kasA.[1][2]

Isoniazid_Mechanism Isoniazid Mechanism of Action and Resistance Pathway cluster_activation Inside Mycobacterium tuberculosis cluster_inhibition cluster_resistance Resistance Mechanisms INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Active_INH Isonicotinic Acyl Radical KatG->Active_INH Adduct INH-NAD Adduct Active_INH->Adduct + NAD+ NAD NAD+ InhA InhA (Enoyl-ACP Reductase) Adduct->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid blocks Cell_Death Cell Wall Disruption & Cell Death Mycolic_Acid->Cell_Death KatG_mut katG mutation KatG_mut->KatG Prevents Activation InhA_mut inhA mutation InhA_mut->InhA Reduces Binding

Isoniazid Mechanism of Action and Resistance.

Quantitative Data on Isoniazid Analog Efficacy

The development of isoniazid analogs has yielded numerous compounds with potent antimycobacterial activity, often exceeding that of the parent drug, particularly against resistant strains. Structure-activity relationship (SAR) studies have shown that the hydrazide moiety is essential for activity, while modifications to the pyridine ring or acylation of the terminal nitrogen can significantly modulate potency and pharmacokinetic properties.[9] For instance, creating Schiff bases or incorporating lipophilic moieties can block the metabolic N-acetylation that inactivates INH in humans, potentially improving bioavailability.[10][11]

Below is a summary of the in vitro activity, expressed as Minimum Inhibitory Concentration (MIC), for several recently developed series of isoniazid analogs against the Mtb H37Rv strain.

Compound SeriesRepresentative AnalogsMIC (µg/mL)Reference CompoundMIC (µg/mL)Source
Isoniazid-Pyridazinone DerivativesIBP19, IBP21, IBP22, IBP291.562Isoniazid3.125[11]
Indole-Isoniazid ConjugatesNitro analogs 4e, 4j1.25IsoniazidNot stated[12]
Isoniazid-Pyrazinoic Acid Hybrids21a2IsoniazidNot stated[12]
Isonicotinylhydrazide AnalogsCompound 3g9.77IsoniazidNot stated[13]
Substituted Isoniazid DerivativesCompounds 1a, 1b< 7.8IsoniazidNot stated[6]
Compound 1c15.6[6]

Experimental Protocols for Analog Evaluation

A systematic workflow is essential for the preclinical evaluation of new isoniazid analogs. This process typically involves a cascade of in vitro and in vivo assays to determine antimycobacterial potency, specificity, toxicity, and therapeutic efficacy.

Experimental_Workflow General Workflow for Evaluating Isoniazid Analogs synthesis 1. Synthesis of Isoniazid Analogs invitro 2. In Vitro Primary Screen (e.g., MABA vs Mtb H37Rv) Determine MIC synthesis->invitro cytotox 3. In Vitro Cytotoxicity Assay (e.g., vs HepG2, Vero cells) Determine IC50 & Selectivity Index invitro->cytotox 'Hits' (Potent Analogs) invivo 4. In Vivo Efficacy (Mouse Infection Model) Measure CFU Reduction cytotox->invivo 'Leads' (Potent & Non-toxic) admet 5. Pharmacokinetics (ADMET Studies) invivo->admet 'Candidates' (Efficacious)

References

In Silico Exploration of Glyconiazide and its Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Glyconiazide, a derivative of the frontline antitubercular drug isoniazid, represents a class of compounds with potential therapeutic applications. The integration of computational, or in silico, methods in the early stages of drug discovery and development offers a rapid and cost-effective approach to predict the efficacy, pharmacokinetics, and safety of novel chemical entities. This technical guide provides a comprehensive overview of the application of in silico studies to this compound and its derivatives, with a focus on molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. While direct and extensive in silico data for this compound is limited in publicly available literature, this guide leverages the wealth of computational research on closely related isoniazid derivatives to provide a robust predictive framework.

Core Concepts in In Silico Drug Design

The foundation of in silico drug design lies in the use of computational models to simulate and predict the interactions between a drug molecule and its biological target. This approach accelerates the identification of promising lead compounds and helps in optimizing their properties before progressing to more resource-intensive preclinical and clinical studies.

Molecular Docking: Unveiling Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. The primary goal is to identify the most stable binding conformation and estimate the binding affinity, which is often expressed as a binding energy score.

Data Presentation: Binding Affinities of Isoniazid Derivatives

The following table summarizes the binding affinities of various isoniazid derivatives against potential antitubercular targets, as reported in several computational studies. This data serves as a valuable reference for predicting the potential interactions of this compound.

Derivative ClassTarget ProteinLigandBinding Affinity (kcal/mol)
Folic Acid ConjugatesGAPDHα-conjugate-6.20
Folic Acid ConjugatesGAPDHγ-conjugate-6.37
Pyrazoline DerivativesMbtAGV08-8.80
Pyrazoline DerivativesMbtAGV09-8.61
Pyrazoline DerivativesMbtAGV03-8.59
Pyrazoline DerivativesMbtAGV07-8.54

Note: Data is compiled from various in silico studies on isoniazid derivatives and is intended to be representative. Specific values can vary based on the software, force fields, and docking parameters used.

Experimental Protocol: Molecular Docking Simulation

A typical molecular docking workflow involves several key steps:

  • Receptor Preparation:

    • The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).

    • Water molecules and any co-crystallized ligands are typically removed.

    • Polar hydrogen atoms are added, and non-polar hydrogens are merged.

    • Partial atomic charges (e.g., Gasteiger charges) are assigned to the protein atoms.

  • Ligand Preparation:

    • The 2D structure of the ligand (e.g., this compound or its derivative) is drawn using a chemical drawing tool.

    • The 2D structure is converted to a 3D conformation.

    • The ligand's geometry is optimized using a suitable force field.

    • Rotatable bonds are defined to allow for conformational flexibility during docking.

  • Grid Generation:

    • A grid box is defined around the active site of the target protein. The size and center of the grid are crucial parameters that determine the search space for the docking algorithm.

  • Docking and Scoring:

    • A docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is used to explore different conformations and orientations of the ligand within the grid box.

    • Each generated pose is evaluated using a scoring function that estimates the binding free energy.

  • Analysis of Results:

    • The docked poses are ranked based on their binding scores.

    • The pose with the lowest binding energy is typically considered the most favorable.

    • The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed.

Visualization: Molecular Docking Workflow

molecular_docking_workflow receptor Receptor Preparation (PDB Structure) grid Grid Generation (Define Active Site) receptor->grid ligand Ligand Preparation (2D to 3D) docking Docking Simulation (Conformational Search) ligand->docking grid->docking scoring Scoring and Ranking (Binding Energy Calculation) docking->scoring analysis Analysis of Results (Interaction Visualization) scoring->analysis

Caption: A generalized workflow for performing molecular docking simulations.

Molecular Dynamics: Simulating Dynamic Behavior

Molecular dynamics (MD) simulations provide insights into the time-dependent behavior of a ligand-receptor complex. By simulating the movements of atoms and molecules over time, MD can assess the stability of the docked pose and provide a more accurate estimation of binding free energy.

Experimental Protocol: Molecular Dynamics Simulation

A standard MD simulation protocol for a protein-ligand complex includes the following stages:

  • System Preparation:

    • The docked protein-ligand complex is placed in a simulation box.

    • The box is filled with a specific water model (e.g., TIP3P).

    • Ions (e.g., Na+, Cl-) are added to neutralize the system and mimic physiological ionic strength.

  • Energy Minimization:

    • The energy of the entire system is minimized to remove any steric clashes or unfavorable geometries.

  • Equilibration:

    • The system is gradually heated to the desired temperature (e.g., 300 K) and then equilibrated at that temperature (NVT ensemble).

    • The pressure of the system is then equilibrated to the desired value (e.g., 1 atm) while maintaining the temperature (NPT ensemble).

  • Production Run:

    • The production MD simulation is run for a specified duration (e.g., 50-200 ns).

    • The trajectory of the atoms is saved at regular intervals.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD) is calculated to assess the stability of the protein and ligand over time.

    • Root Mean Square Fluctuation (RMSF) is calculated to identify flexible regions of the protein.

    • Hydrogen bond analysis is performed to monitor the stability of key interactions.

    • Binding free energy is calculated using methods like MM/PBSA or MM/GBSA.

Visualization: Molecular Dynamics Simulation Workflow

md_simulation_workflow system_prep System Preparation (Solvation and Ionization) minimization Energy Minimization system_prep->minimization equilibration Equilibration (NVT and NPT) minimization->equilibration production Production MD Run (Trajectory Generation) equilibration->production analysis Trajectory Analysis (RMSD, RMSF, Binding Free Energy) production->analysis

Caption: A typical workflow for conducting molecular dynamics simulations.

ADMET Prediction: Assessing Drug-Likeness

ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound. These predictions are crucial for identifying potential liabilities early in the drug discovery process.

Data Presentation: Predicted ADMET Properties of Isoniazid Derivatives

The following table presents predicted ADMET properties for a set of isoniazid-based pyridazinone (IBP) derivatives, highlighting key parameters for drug development.

CompoundPredicted LD50 (mg/kg)Predicted Oral Absorption (%)Blood-Brain Barrier (BBB) Permeation
Isoniazid (INH)133-Yes
IBP4> 13377.3 - 87.39Yes
IBP16> 13377.3 - 87.39Yes
Other IBPs> 13377.3 - 87.39No

Note: This data is based on in silico predictions and requires experimental validation.

Experimental Protocol: In Silico ADMET Prediction

The prediction of ADMET properties is typically performed using web-based servers or standalone software that employ various computational models:

  • Input: The chemical structure of the molecule is provided as a SMILES string or in a standard chemical file format (e.g., SDF, MOL2).

  • Model Selection: A variety of predictive models are available for different ADMET properties, including:

    • Absorption: Human intestinal absorption (HIA), Caco-2 permeability.

    • Distribution: Plasma protein binding (PPB), blood-brain barrier (BBB) penetration.

    • Metabolism: Cytochrome P450 (CYP) inhibition and substrate prediction.

    • Excretion: Renal organic cation transporter (OCT2) inhibition.

    • Toxicity: Ames test for mutagenicity, hERG inhibition for cardiotoxicity, hepatotoxicity, and LD50 prediction.

  • Calculation and Output: The software processes the input structure through its built-in models and provides a report summarizing the predicted properties.

  • Interpretation: The results are analyzed to assess the drug-likeness of the compound and identify any potential liabilities. Lipinski's Rule of Five is a commonly used filter to evaluate oral bioavailability.

Visualization: ADMET Prediction and Drug Discovery Funnel

admet_funnel virtual_screening Virtual Screening (Large Compound Library) docking Molecular Docking (Binding Affinity) virtual_screening->docking admet ADMET Prediction (Drug-Likeness) docking->admet lead_opt Lead Optimization admet->lead_opt

Foundational Research on Isoniazid Schiff Bases: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on isoniazid Schiff bases, a class of compounds derived from the frontline anti-tuberculosis drug, isoniazid. This document covers their synthesis, characterization, and diverse biological activities, with a focus on providing actionable data and experimental protocols for researchers in the field. While the primary focus of existing research has been on a variety of Schiff base derivatives, it is important to note that specific research into isoniazid Schiff base glycosides is not extensively represented in the current body of scientific literature. This guide, therefore, summarizes the foundational knowledge of the broader class of isoniazid Schiff bases, which would be the precursors to any such glycosidic derivatives.

Synthesis and Characterization

Isoniazid Schiff bases are primarily synthesized through a condensation reaction between isoniazid (isonicotinic acid hydrazide) and various carbonyl compounds, such as aldehydes and ketones. This reaction is typically carried out under reflux in a suitable solvent, often with the addition of a catalytic amount of acid.[1][2][3] Microwave-assisted synthesis has also been reported as an efficient method.[1]

The resulting Schiff bases are often crystalline solids and can be characterized using a range of spectroscopic techniques, including:

  • Infrared (IR) Spectroscopy: To confirm the formation of the azomethine (-C=N-) group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the synthesized compounds.

  • Mass Spectrometry (MS): To determine the molecular weight of the Schiff bases.

  • Elemental Analysis: To confirm the empirical formula.

General Synthesis Workflow

The synthesis of isoniazid Schiff bases is a straightforward process, making it an attractive area for medicinal chemistry research. The general workflow is depicted in the diagram below.

G Isoniazid Isoniazid Reaction Condensation Reaction (Solvent + Catalyst) Isoniazid->Reaction Carbonyl Aldehyde or Ketone Carbonyl->Reaction SchiffBase Isoniazid Schiff Base Reaction->SchiffBase Purification Filtration & Recrystallization SchiffBase->Purification

A generalized workflow for the synthesis of isoniazid Schiff bases.

Biological Activities

Isoniazid Schiff bases have been investigated for a wide range of biological activities, including antimicrobial, antitubercular, and anticancer properties.[3][4] The modification of isoniazid into Schiff bases can lead to enhanced biological activity, potentially by increasing lipophilicity and cell permeability.[5]

Antimicrobial and Antitubercular Activity

A significant area of research has been the evaluation of these compounds against various bacterial and fungal strains, including Mycobacterium tuberculosis. The data in the table below summarizes the minimum inhibitory concentrations (MICs) of selected isoniazid Schiff bases against different microorganisms.

Compound/LigandS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)M. tuberculosis H37Rv (MIC, µg/mL)Reference
Isoniazid--0.2
Ligand 1 (from 3-methoxysalicylaldehyde)1684
Ligand 2 (from 2,4-dihydroxybenzaldehyde)1688
Antiproliferative Activity

Certain isoniazid Schiff bases have also demonstrated cytotoxic effects against cancer cell lines. The table below presents the half-maximal inhibitory concentration (IC₅₀) values for some of these compounds.

CompoundCell LineIC₅₀ (µM)Reference
Schiff Base from 2-hydroxy-1-naphthaldehydeMCF-7125[1]
Schiff Base from 2-hydroxy-3-methoxy benzaldehydeMCF-7276[1]
Schiff Base from 2,4-dihydroxy benzaldehydeMCF-7195[1]

Mechanism of Action of Isoniazid

While the specific signaling pathways of isoniazid Schiff bases are not yet fully elucidated, the mechanism of action of the parent drug, isoniazid, is well-established. Isoniazid is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme, KatG. The activated form of isoniazid then covalently inhibits the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[6][7][8] This inhibition ultimately leads to bacterial cell death. It is hypothesized that Schiff base modifications may alter the delivery or activation of the isoniazid core, or potentially introduce additional mechanisms of action.

G INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation ActivatedINH Activated Isoniazid KatG->ActivatedINH InhA InhA (Enoyl-ACP Reductase) ActivatedINH->InhA Inhibition MycolicAcid Mycolic Acid Synthesis InhA->MycolicAcid Catalyzes CellWall Mycobacterial Cell Wall MycolicAcid->CellWall Essential for CellDeath Bacterial Cell Death MycolicAcid->CellDeath Disruption leads to

The established mechanism of action for the parent drug, isoniazid.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of isoniazid Schiff bases, based on published literature.

Synthesis of Isoniazid Schiff Bases (Conventional Method)

This protocol is adapted from the synthesis of tridentate hydrazone Schiff base ligands.

  • Dissolution of Reactants: Dissolve isonicotinohydrazide (isoniazid) in refluxing methanol. In a separate flask, dissolve an equimolar amount of the desired aldehyde (e.g., 3-methoxysalicylaldehyde or 2,4-dihydroxybenzaldehyde) in methanol.

  • Reaction Mixture: Add the aldehyde solution to the isoniazid solution.

  • Reflux: Reflux the resulting mixture for a specified period (typically several hours), monitoring the reaction progress using thin-layer chromatography (TLC).

  • Isolation of Product: After completion of the reaction, cool the mixture to room temperature. The solid product that precipitates is collected by filtration.

  • Purification: Wash the collected solid with a small amount of cold methanol and dry it in a desiccator. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.[2]

Microwave-Assisted Synthesis of Isoniazid Schiff Bases

This protocol is based on a microwave-assisted synthesis method.[1]

  • Preparation of Reaction Mixture: In a microwave glass tube, add a solution of the desired aldehyde (1 mM) in ethanol to a solution of isoniazid (1 mM) in ethanol with intermittent shaking.

  • Catalyst Addition: Add a few drops (e.g., 2 drops) of glacial acetic acid to the mixture with shaking.

  • Microwave Irradiation: Seal the tube with a Teflon septum and an aluminum cap. Irradiate the reaction mixture in a microwave synthesizer at a low power (e.g., 5-10 W) and a controlled temperature (e.g., 85 °C) for a short duration (e.g., 10-20 minutes).

  • Reaction Monitoring: Monitor the progress of the reaction using TLC.

  • Product Isolation: Upon completion, cool the reaction mixture and isolate the precipitated product by filtration.

Antimicrobial Activity Screening (Broth Microdilution Method)

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC).

  • Preparation of Stock Solutions: Prepare stock solutions of the synthesized Schiff bases in a suitable solvent like dimethyl sulfoxide (DMSO).

  • Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solutions in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37 °C) for a specified period (e.g., 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

Isoniazid Schiff bases represent a versatile class of compounds with significant potential in drug discovery, demonstrating a broad spectrum of biological activities. The straightforward synthesis allows for the creation of large libraries of derivatives for structure-activity relationship (SAR) studies.

While the foundational research on isoniazid Schiff bases is robust, the specific area of isoniazid Schiff base glycosides remains largely unexplored. Future research could focus on the synthesis of these glycosylated derivatives to investigate whether the addition of a sugar moiety can further enhance biological activity, improve pharmacokinetic properties, or reduce toxicity. Such studies would be a valuable extension of the foundational work presented in this guide.

References

Preliminary Investigation of Glyconiazide Toxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a preliminary toxicological overview of glyconiazide. Direct and comprehensive toxicological data for this compound is limited in publicly available scientific literature. The information presented herein is largely inferred from the known toxicological profiles of its parent compounds, isoniazid and glyoxylic acid, and general principles of toxicology. This guide is intended for researchers, scientists, and drug development professionals and should not be considered a definitive safety assessment.

Introduction

This compound is a hydrazone derivative of isoniazid, previously explored for its potential therapeutic activities. A thorough understanding of its toxicological profile is paramount for any further drug development endeavors. This guide summarizes the available, albeit limited, toxicological information and outlines the standard experimental approaches for a comprehensive preliminary investigation of this compound toxicity.

Quantitative Toxicological Data

Table 1: Acute Toxicity Profile of this compound

ParameterSpeciesRoute of AdministrationValueReference
LD50MouseOralData Not Available-
LD50RatOralData Not Available-
LD50RabbitDermalData Not Available-
LC50RatInhalationData Not Available-

Table 2: Repeated Dose Toxicity Profile of this compound (Example: 28-day study)

ParameterSpeciesRoute of AdministrationDosageObserved Effects
NOAELRatOralData Not Available-
LOAELRatOralData Not Available-

Inferred Toxicological Profile from Parent Compounds

The toxicity of this compound can be preliminarily inferred from the well-documented toxicities of isoniazid and the metabolic fate of glyoxylic acid.

Isoniazid-Induced Hepatotoxicity

Isoniazid (INH) is a primary anti-tuberculosis drug known for causing liver injury.[1][2] The mechanism is believed to involve the metabolic activation of isoniazid into reactive metabolites, leading to oxidative stress, mitochondrial dysfunction, and an immune-mediated response.[3][4]

Key mechanisms of isoniazid-induced liver injury include:

  • Oxidative Stress: Metabolism of isoniazid can lead to the production of reactive oxygen species (ROS), overwhelming the cellular antioxidant defense systems.[3][5] This results in lipid peroxidation and damage to cellular macromolecules.[4]

  • Mitochondrial Dysfunction: Isoniazid and its metabolites can impair the mitochondrial respiratory chain, leading to decreased ATP production and the opening of the mitochondrial permeability transition pore (mPTP), a key event in cell death.[3]

  • Immune Response: In some individuals, reactive metabolites of isoniazid can act as haptens, forming adducts with cellular proteins. These modified proteins can be recognized by the immune system, triggering an inflammatory response that contributes to liver damage.[1][2]

Glyoxylic Acid Toxicity

Glyoxylic acid is an intermediate in the metabolism of glycine and other compounds. In humans, it is primarily metabolized to oxalate. Excessive levels of glyoxylic acid can lead to hyperoxaluria, a condition characterized by high levels of oxalate in the urine, which can result in the formation of calcium oxalate kidney stones and renal damage.

Experimental Protocols for Toxicity Assessment

A comprehensive toxicological evaluation of this compound would involve a battery of in vitro and in vivo assays.

In Vitro Toxicity Assays
  • Cytotoxicity Assays:

    • Methodology: Human hepatoma cell lines (e.g., HepG2) or primary hepatocytes are cultured and exposed to varying concentrations of this compound for a defined period (e.g., 24, 48, 72 hours). Cell viability is then assessed using methods such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.[6] The concentration that reduces cell viability by 50% (IC50) is determined.

  • Genotoxicity Assays:

    • Ames Test: This assay uses strains of Salmonella typhimurium with mutations in genes involved in histidine synthesis to assess the mutagenic potential of a compound.

    • Micronucleus Test: This test detects chromosomal damage by observing the formation of micronuclei (small, extranuclear bodies containing chromosome fragments) in cultured cells.

  • Hepatotoxicity Assays:

    • Measurement of Liver Enzymes: In cell culture supernatants, the levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) can be measured as indicators of hepatocellular damage.[5]

    • Oxidative Stress Markers: The production of reactive oxygen species (ROS) can be quantified using fluorescent probes. The levels of malondialdehyde (MDA), a marker of lipid peroxidation, and the activity of antioxidant enzymes like catalase (CAT) and glutathione peroxidase (GPx) can also be measured.[5]

In Vivo Toxicity Studies
  • Acute Oral Toxicity Study (e.g., OECD Guideline 423):

    • Methodology: A single, high dose of this compound is administered orally to a small number of rodents (e.g., rats or mice). The animals are observed for a set period (typically 14 days) for signs of toxicity and mortality. This study provides a preliminary estimate of the LD50.

  • Repeated Dose Toxicity Study (e.g., OECD Guideline 407):

    • Methodology: Animals (typically rats) are administered daily doses of this compound for a period of 28 or 90 days. Throughout the study, clinical signs, body weight, and food and water consumption are monitored. At the end of the study, blood and urine samples are collected for hematological and biochemical analysis, and a full histopathological examination of organs is performed to identify any target organ toxicity and establish a NOAEL.

Signaling Pathways and Experimental Workflows

Potential Signaling Pathways in this compound-Induced Hepatotoxicity

The following diagram illustrates the potential signaling pathways involved in hepatotoxicity, extrapolated from the known mechanisms of isoniazid.

G This compound This compound Metabolism Metabolic Activation (e.g., CYP450) This compound->Metabolism ReactiveMetabolites Reactive Metabolites Metabolism->ReactiveMetabolites ProteinAdducts Protein Adducts ReactiveMetabolites->ProteinAdducts ROS ↑ Reactive Oxygen Species (ROS) ReactiveMetabolites->ROS MitochondrialDysfunction Mitochondrial Dysfunction ReactiveMetabolites->MitochondrialDysfunction ImmuneResponse Immune Response ProteinAdducts->ImmuneResponse HepatocellularInjury Hepatocellular Injury ImmuneResponse->HepatocellularInjury OxidativeStress Oxidative Stress ROS->OxidativeStress Apoptosis Apoptosis MitochondrialDysfunction->Apoptosis ERStress Endoplasmic Reticulum Stress OxidativeStress->ERStress Nrf2 Nrf2 Activation (Compensatory) OxidativeStress->Nrf2 ERStress->Apoptosis Apoptosis->HepatocellularInjury

Caption: Inferred signaling pathways of this compound hepatotoxicity.

General Experimental Workflow for In Vitro Toxicity Testing

The following diagram outlines a typical workflow for the initial in vitro toxicological screening of a compound like this compound.

G Start Compound (this compound) CellCulture Cell Culture (e.g., HepG2) Start->CellCulture DoseResponse Dose-Response Exposure CellCulture->DoseResponse Cytotoxicity Cytotoxicity Assay (e.g., MTT) DoseResponse->Cytotoxicity Genotoxicity Genotoxicity Assay (e.g., Ames Test) DoseResponse->Genotoxicity Hepatotoxicity Hepatotoxicity Markers (ALT, AST, ROS) DoseResponse->Hepatotoxicity DataAnalysis Data Analysis Cytotoxicity->DataAnalysis Genotoxicity->DataAnalysis Hepatotoxicity->DataAnalysis IC50 Determine IC50 DataAnalysis->IC50 GenotoxicPotential Assess Genotoxic Potential DataAnalysis->GenotoxicPotential HepatotoxicRisk Evaluate Hepatotoxic Risk DataAnalysis->HepatotoxicRisk Report Toxicological Profile Report IC50->Report GenotoxicPotential->Report HepatotoxicRisk->Report

Caption: Experimental workflow for in vitro toxicity screening.

Conclusion

The available data on the toxicity of this compound is sparse, necessitating a cautious approach to its handling and development. Based on the known toxicological profile of isoniazid, the primary concern for this compound is potential hepatotoxicity, likely mediated by metabolic activation, oxidative stress, and immune responses. The potential for nephrotoxicity due to the formation of oxalate from the glyoxylic acid moiety should also be considered. A comprehensive toxicological assessment, following standardized in vitro and in vivo protocols, is essential to fully characterize the safety profile of this compound before any further development can be pursued.

References

An In-depth Technical Guide to the Metabolic Pathways of Isoniazid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways of the frontline anti-tuberculosis drug, isoniazid (INH), and its derivatives. A thorough understanding of these pathways is critical for optimizing therapeutic efficacy, minimizing dose-related toxicity, and developing novel derivatives with improved pharmacological profiles. This document details the enzymatic processes involved, presents quantitative pharmacokinetic data, outlines key experimental protocols, and provides visual representations of the metabolic cascades.

Core Metabolic Pathways of Isoniazid

The biotransformation of isoniazid is a complex process primarily occurring in the liver, involving a series of enzymatic reactions. The main pathways are acetylation, hydrolysis, and oxidation, which lead to the formation of various metabolites, some of which are implicated in the drug's efficacy and others in its toxicity profile.[1]

1. Acetylation by N-Acetyltransferase 2 (NAT2): The principal metabolic route for isoniazid is N-acetylation, a reaction catalyzed by the polymorphic enzyme N-acetyltransferase 2 (NAT2).[2] This process converts isoniazid into its major and largely inactive metabolite, acetylisoniazid (AcINH). The activity of NAT2 is genetically determined, leading to distinct phenotypes of "slow," "intermediate," and "fast" acetylators within the population. This genetic variability is a major determinant of isoniazid's plasma concentration and, consequently, its therapeutic and toxic effects.[2][3]

2. Hydrolysis by Amidase: Both isoniazid and its acetylated metabolite, acetylisoniazid, can undergo hydrolysis mediated by amidases. The hydrolysis of isoniazid yields isonicotinic acid (INA) and hydrazine (Hz). Similarly, the hydrolysis of acetylisoniazid produces isonicotinic acid and acetylhydrazine (AcHz).[1]

3. Oxidation by Cytochrome P450 (CYP) Enzymes: The hydrazine metabolites, particularly hydrazine and acetylhydrazine, are substrates for oxidative metabolism by cytochrome P450 enzymes, most notably CYP2E1. This oxidative process generates reactive metabolites that are considered to be the primary mediators of isoniazid-induced hepatotoxicity. These reactive intermediates can covalently bind to hepatic macromolecules, leading to cellular damage and inflammation.[1][4]

4. Further Metabolism: Acetylhydrazine can be further acetylated by NAT2 to form diacetylhydrazine (DiAcHz), a less toxic and readily excretable compound. Isonicotinic acid can be conjugated with glycine to form isonicotinylglycine, which is then excreted in the urine.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of isoniazid and its metabolites are significantly influenced by the NAT2 acetylator phenotype. The following tables summarize key quantitative data compiled from various studies.

Table 1: Pharmacokinetic Parameters of Isoniazid and Acetylisoniazid by NAT2 Phenotype

ParameterAnalyteSlow AcetylatorsIntermediate AcetylatorsFast AcetylatorsReference
Clearance (CL/F, L/h) Isoniazid11.8 ± 3.422.8 ± 7.037.8 ± 10.9[5]
Acetylisoniazid14.2 ± 3.113.9 ± 3.115.0 ± 4.1[5]
Volume of Distribution (Vd/F, L) Isoniazid44.1 ± 10.149.3 ± 13.552.9 ± 14.8[5]
Acetylisoniazid19.8 ± 4.519.3 ± 4.420.9 ± 5.9[5]
Elimination Half-life (t½, h) Isoniazid2.5 - 4.51.5 - 2.50.5 - 1.5[6]
Hydrazine & Acetylhydrazine4.463.011.68[6]

Table 2: Plasma Concentrations of Isoniazid and its Metabolites 2 Hours Post-Dose by NAT2 Phenotype

AnalyteSlow Acetylators (µg/mL)Intermediate Acetylators (µg/mL)Fast Acetylators (µg/mL)Reference
Isoniazid 4.6 ± 1.52.9 ± 1.11.5 ± 0.6
Acetylisoniazid 1.8 ± 0.52.5 ± 0.73.1 ± 0.8
Isonicotinic Acid 0.4 ± 0.20.5 ± 0.20.6 ± 0.2
Hydrazine 0.03 ± 0.010.02 ± 0.010.01 ± 0.01
Acetylhydrazine 0.2 ± 0.10.3 ± 0.10.4 ± 0.1

Values are presented as mean ± standard deviation.

Signaling Pathways and Experimental Workflows

To visually represent the complex metabolic transformations and experimental procedures, the following diagrams have been generated using the DOT language.

Isoniazid_Metabolism INH Isoniazid (INH) AcINH Acetylisoniazid (AcINH) INH->AcINH NAT2 INA Isonicotinic Acid (INA) INH->INA Amidase Hz Hydrazine (Hz) INH->Hz Amidase AcINH->INA Amidase AcHz Acetylhydrazine (AcHz) AcINH->AcHz Amidase Isonicotinylglycine Isonicotinylglycine INA->Isonicotinylglycine Glycine Conjugation ReactiveMetabolites Reactive Metabolites Hz->ReactiveMetabolites CYP2E1 DiAcHz Diacetylhydrazine (DiAcHz) AcHz->DiAcHz NAT2 AcHz->ReactiveMetabolites CYP2E1 Excretion Excretion DiAcHz->Excretion Hepatotoxicity Hepatotoxicity ReactiveMetabolites->Hepatotoxicity Isonicotinylglycine->Excretion

Figure 1: Metabolic pathway of isoniazid.

Experimental_Workflow start Start: Sample Collection (Plasma/Urine/Microsomes) sample_prep Sample Preparation (Protein Precipitation/SPE) start->sample_prep derivatization Derivatization (for Hz and AcHz) sample_prep->derivatization analysis LC-MS/MS or HPLC Analysis sample_prep->analysis Direct Injection (INH, AcINH, INA) derivatization->analysis data_acq Data Acquisition analysis->data_acq quant Quantification of Isoniazid & Metabolites data_acq->quant pk_model Pharmacokinetic Modeling quant->pk_model

Figure 2: Experimental workflow for metabolite analysis.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of isoniazid metabolism.

Protocol 1: Quantification of Isoniazid and its Metabolites in Human Plasma by LC-MS/MS

This protocol is adapted from a validated method for the simultaneous quantification of isoniazid and its four primary metabolites.

1. Sample Preparation:

  • For Isoniazid, Acetylisoniazid, and Isonicotinic Acid:

    • To 100 µL of plasma, add 300 µL of acetonitrile containing an internal standard (e.g., isoniazid-d4).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to an autosampler vial for analysis.

  • For Hydrazine and Acetylhydrazine (with Derivatization):

    • To 100 µL of plasma, add 50 µL of 100 mM p-tolualdehyde in acetonitrile and 50 µL of 1 M HCl.

    • Vortex and incubate at 40°C for 30 minutes to form the corresponding hydrazones.

    • Add 300 µL of acetonitrile containing an internal standard (e.g., acetylhydrazine-d3).

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant for analysis.

2. LC-MS/MS Conditions:

  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3.5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate all analytes and internal standards.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for each analyte and internal standard.

3. Data Analysis:

  • Construct calibration curves for each analyte using the peak area ratios of the analyte to its internal standard.

  • Determine the concentration of each analyte in the plasma samples by interpolating from the respective calibration curve.

Protocol 2: In Vitro Metabolism of Isoniazid using Human Liver Microsomes

This protocol provides a general framework for studying the metabolism of isoniazid in a controlled in vitro system.

1. Incubation Mixture Preparation:

  • Prepare a reaction mixture containing:

    • Human liver microsomes (e.g., 0.5 mg/mL protein).

    • Isoniazid (at various concentrations to determine kinetic parameters).

    • NADPH-generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

    • Phosphate buffer (pH 7.4).

2. Incubation:

  • Pre-warm the reaction mixture (without the NADPH-generating system) at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH-generating system.

  • Incubate at 37°C for a specified time (e.g., 0, 5, 15, 30, 60 minutes).

  • Terminate the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).

3. Sample Analysis:

  • Centrifuge the terminated reaction mixture to pellet the precipitated proteins.

  • Analyze the supernatant for the disappearance of the parent drug (isoniazid) and the formation of metabolites using a validated analytical method (e.g., LC-MS/MS as described in Protocol 1).

4. Data Analysis:

  • Plot the concentration of isoniazid and its metabolites over time.

  • Calculate the rate of metabolism.

  • To determine enzyme kinetics, perform the assay with varying concentrations of isoniazid and fit the data to the Michaelis-Menten equation to determine Vmax and Km.

Protocol 3: Determination of NAT2 Phenotype

The NAT2 phenotype can be determined by genotyping for common single nucleotide polymorphisms (SNPs) that result in slow acetylation.

1. DNA Extraction:

  • Extract genomic DNA from a whole blood sample using a commercially available DNA extraction kit.

2. Genotyping:

  • Use a validated method such as Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP) or real-time PCR with allele-specific probes to detect the presence of common NAT2 SNPs (e.g., NAT25, NAT26, NAT2*7).

3. Phenotype Assignment:

  • Slow Acetylator: Presence of two slow-metabolizing alleles.

  • Intermediate Acetylator: Presence of one fast-metabolizing allele and one slow-metabolizing allele.

  • Fast Acetylator: Presence of two fast-metabolizing alleles.

Protocol 4: CYP2E1-Mediated Isoniazid Metabolism Assay

This protocol outlines a method to assess the role of CYP2E1 in the oxidative metabolism of isoniazid's hydrazine metabolites.

1. Incubation with Recombinant Human CYP2E1:

  • Prepare an incubation mixture containing:

    • Recombinant human CYP2E1 enzyme.

    • A specific substrate for CYP2E1 (e.g., chlorzoxazone) as a positive control.

    • Hydrazine or acetylhydrazine as the test substrate.

    • NADPH-generating system.

    • Phosphate buffer (pH 7.4).

  • Follow the incubation and termination steps as described in Protocol 2.

2. Analysis of Metabolite Formation:

  • Analyze the reaction mixture for the formation of specific oxidative metabolites using an appropriate analytical method. For example, the formation of 6-hydroxychlorzoxazone from chlorzoxazone can be monitored by HPLC with UV detection. The formation of reactive intermediates from hydrazine can be indirectly measured by trapping them with nucleophilic agents and analyzing the adducts.

3. Inhibition Studies:

  • To confirm the involvement of CYP2E1, perform the incubation in the presence and absence of a specific CYP2E1 inhibitor (e.g., disulfiram). A significant reduction in metabolite formation in the presence of the inhibitor indicates the involvement of CYP2E1.

Conclusion

The metabolism of isoniazid is a multifaceted process with significant inter-individual variability, primarily driven by genetic polymorphisms in the NAT2 enzyme. The formation of various metabolites, including the potentially hepatotoxic hydrazine and acetylhydrazine, underscores the importance of understanding these pathways for safe and effective tuberculosis treatment. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to optimize isoniazid therapy and design new anti-tuberculosis agents with improved safety profiles.

References

Initial Screening of Isoniazid Derivatives Against Mycobacterium tuberculosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The persistent global health threat posed by Mycobacterium tuberculosis (Mtb), exacerbated by the rise of drug-resistant strains, necessitates the development of novel therapeutics. Isoniazid (INH), a cornerstone of first-line tuberculosis treatment, remains a critical scaffold for the design of new antimycobacterial agents. This technical guide details the initial in vitro screening process for isoniazid derivatives, with a focus on isonicotinoyl hydrazones, a class of compounds extensively studied for their potential to overcome INH resistance and enhance efficacy. This document outlines standardized experimental protocols, presents key quantitative data from preclinical studies, and provides visual representations of experimental workflows and the presumed mechanism of action to guide researchers in the early stages of drug discovery.

Introduction

Isoniazid is a prodrug that, upon activation by the mycobacterial catalase-peroxidase enzyme KatG, inhibits the synthesis of mycolic acids, essential components of the Mtb cell wall.[1] The primary mechanism of INH resistance involves mutations in the katG gene, preventing this activation. Consequently, a major strategy in the development of new INH derivatives is to design molecules that may have an altered mechanism of activation or additional biological targets. The initial screening phase is crucial for identifying lead compounds with potent antimycobacterial activity for further development.

Data Presentation: In Vitro Antitubercular Activity

The primary endpoint of initial screening is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound required to inhibit the visible growth of Mtb. The following table summarizes the MIC values for a selection of isoniazid derivatives against the drug-sensitive Mtb H37Rv strain and various INH-resistant strains.

Compound IDStructural ModificationM. tuberculosis StrainMIC (µg/mL)MIC (µM)Reference
Isoniazid (INH) Parent DrugH37Rv0.02 - 0.10.15 - 0.73[2]
INH-POA Hybrid 21a Isoniazid-Pyrazinoic Acid HybridH37Rv2-[3]
Compound 1 Isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazideH37Rv-<0.14[4]
Compound 1 Isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazideINH-Resistant (SRI 1369)-0.14[4]
Isoniazid-Isatin Hydrazone 5 N-benzyl-5,7-dibromoisatin derivativeH37Rv1.56-[5]
Isoniazid-Isatin Hydrazone 6 N-phenethyl-5,7-dibromoisatin derivativeH37Rv1.56-[5]
Isoniazid-Isatin Hydrazone 7 N-phenylpropyl-5,7-dibromoisatin derivativeH37Rv1.56-[5]
Carbohydrate Derivative 9 Isoniazid condensed with a carbohydrate moietyH37Rv6.25-[6]
Carbohydrate Derivative 14 Isoniazid condensed with a carbohydrate moietyH37Rv6.25-[6]
INH-acylhydrazone 2 N-acylhydrazone derivativeH37Rv<0.12-[7]
INH-acylhydrazone 8 N-acylhydrazone derivativeH37Rv<0.12-[7]
INH-acylhydrazone 9 N-acylhydrazone derivativeH37Rv<0.12-[7]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and comparison of screening results. The following protocols are standard in the field for the initial evaluation of novel compounds.

Synthesis of Isoniazid-Hydrazone Derivatives

A general and efficient method for the synthesis of isoniazid-hydrazones is through the condensation of isoniazid with various aldehydes or ketones.

  • Materials: Isoniazid, selected aldehyde or ketone, absolute ethanol, glacial acetic acid.

  • Procedure:

    • Dissolve isoniazid in absolute ethanol.

    • Add a catalytic amount of glacial acetic acid to the solution.

    • Add an equimolar amount of the desired aldehyde or ketone.

    • Reflux the reaction mixture for 2-8 hours, monitoring the reaction progress using thin-layer chromatography.

    • After completion, cool the mixture to room temperature.

    • Collect the resulting solid precipitate by vacuum filtration.

    • Wash the product with cold ethanol and purify by recrystallization from a suitable solvent.[5]

In Vitro Antitubercular Susceptibility Testing

3.2.1. Microplate Alamar Blue Assay (MABA)

This colorimetric assay is a widely used method for determining the MIC of compounds against Mtb.

  • Principle: The redox indicator Alamar Blue (resazurin) is reduced by metabolically active cells from a non-fluorescent blue state to a fluorescent pink product (resorufin).

  • Procedure:

    • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

    • In a 96-well microplate, perform serial two-fold dilutions of the compound in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

    • Add a standardized inoculum of M. tuberculosis H37Rv to each well.

    • Include positive (isoniazid) and negative (DMSO vehicle) controls.

    • Incubate the plates at 37°C for 5-7 days.

    • Add Alamar Blue solution to each well and re-incubate for 24 hours.

    • The MIC is determined as the lowest compound concentration that prevents the color change from blue to pink.[6]

3.2.2. BACTEC MGIT 960 System

This automated system provides a more rapid determination of mycobacterial growth.

  • Principle: The BACTEC MGIT (Mycobacteria Growth Indicator Tube) system detects O₂ consumption by fluoresence quenching. As mycobacteria grow, they consume O₂, leading to an increase in fluorescence from a sensor embedded in the bottom of the tube.

  • Procedure:

    • Prepare dilutions of the test compounds.

    • Inoculate MGIT tubes containing supplemented Middlebrook 7H9 broth with a standardized Mtb suspension.

    • Add the test compounds to the respective tubes.

    • Place the tubes into the BACTEC MGIT 960 instrument.

    • The instrument continuously monitors the tubes for fluorescence changes and flags positive growth.

    • The MIC is determined as the lowest concentration of the compound that inhibits growth relative to the drug-free control.[8]

Visualizations

Diagrams illustrating the experimental workflow and the mechanism of action provide a clear and concise overview for researchers.

experimental_workflow cluster_synthesis Compound Synthesis & Preparation cluster_screening In Vitro Antimycobacterial Screening cluster_evaluation Lead Compound Evaluation synthesis Synthesis of Isoniazid Derivatives purification Purification & Characterization synthesis->purification stock_prep Stock Solution Preparation in DMSO purification->stock_prep serial_dilution Serial Dilution in 96-Well Plate stock_prep->serial_dilution Test Compounds inoculation Inoculation with M. tuberculosis H37Rv serial_dilution->inoculation incubation Incubation at 37°C for 5-7 Days inoculation->incubation readout Addition of Alamar Blue & Incubation incubation->readout mic_determination Determination of MIC readout->mic_determination cytotoxicity Cytotoxicity Assay (e.g., on Vero cells) mic_determination->cytotoxicity resistance_testing Screening against Resistant Strains cytotoxicity->resistance_testing

Caption: General workflow for the initial screening of isoniazid derivatives.

mechanism_of_action cluster_cell Mycobacterium tuberculosis Cell INH_derivative Isoniazid Derivative (Prodrug) KatG KatG Enzyme INH_derivative->KatG Activation Activated_Drug Activated Drug Radical KatG->Activated_Drug NAD NAD+ Activated_Drug->NAD Covalent Bonding Drug_NAD_Adduct Drug-NAD Adduct NAD->Drug_NAD_Adduct InhA InhA Enzyme (Target) Drug_NAD_Adduct->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Inhibition of Cell_Wall Cell Wall Integrity Disruption Mycolic_Acid->Cell_Wall

Caption: Presumed mechanism of action for isoniazid derivatives targeting InhA.

References

Methodological & Application

Application of Glycosylated Isoniazid Derivatives in Tuberculosis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoniazid (INH) remains a cornerstone of first-line tuberculosis (TB) therapy. However, the emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutic agents. One promising strategy involves the chemical modification of existing effective drugs like isoniazid. Glycosylation, the attachment of sugar moieties, to isoniazid to form glycosylated isoniazid derivatives (often referred to conceptually as "glyconiazide") has been explored as a means to enhance the drug's efficacy, improve its pharmacokinetic profile, and potentially overcome resistance mechanisms. These derivatives aim to increase the lipophilicity of isoniazid, thereby facilitating its penetration through the complex, lipid-rich cell wall of Mtb. This document provides detailed application notes and protocols for the investigation of glycosylated isoniazid derivatives in a research setting.

Mechanism of Action and Cellular Signaling

Isoniazid is a prodrug that is activated by the mycobacterial catalase-peroxidase enzyme, KatG.[1][2] Once activated, isoniazid covalently binds to and inhibits the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthase-II (FAS-II) system. This inhibition disrupts the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall, leading to bacterial cell death.[1][2]

The glycosylation of isoniazid is hypothesized to enhance its anti-tubercular activity through several mechanisms:

  • Improved Cellular Uptake: The addition of sugar moieties can increase the lipophilicity of the isoniazid molecule, which may enhance its ability to permeate the complex and waxy cell envelope of M. tuberculosis.

  • Overcoming Resistance: Some forms of isoniazid resistance are linked to mutations in the katG gene, which prevent the activation of the prodrug. While not definitively proven, it is an area of investigation whether glycosylated derivatives might be activated by alternative pathways or have a greater affinity for a mutated KatG.

  • Altered Pharmacokinetics: Glycosylation can influence the absorption, distribution, metabolism, and excretion (ADME) properties of a drug, potentially leading to a more favorable in vivo profile.

Signaling Pathway of Isoniazid Action

The primary signaling pathway inhibited by activated isoniazid is the mycolic acid biosynthesis pathway.

Mycolic_Acid_Synthesis_Inhibition cluster_Mtb Mycobacterium tuberculosis Cell INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Activated_INH Activated Isoniazid KatG->Activated_INH InhA InhA (Enoyl-ACP Reductase) Activated_INH->InhA Inhibition FAS_II Fatty Acid Synthase-II (FAS-II) System Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalyzes Elongation FAS_II->Mycolic_Acid Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Cell_Death Bacterial Cell Death Cell_Wall->Cell_Death Disruption leads to

Caption: Inhibition of mycolic acid synthesis by isoniazid.

Quantitative Data Summary

The following table summarizes the in vitro anti-tubercular activity of a series of synthesized isoniazid-carbohydrate derivatives against the H37Rv strain of Mycobacterium tuberculosis.

Compound IDCarbohydrate MoietyMinimum Inhibitory Concentration (MIC) (µg/mL)
Isoniazid (Control) -0.31
Rifampicin (Control) -0.31
Derivative 1 Monosaccharide A0.31
Derivative 2 Monosaccharide B0.62
Derivative 3 Disaccharide C1.25
Derivative 4 Monosaccharide D3.12

Experimental Protocols

In Vitro Anti-tubercular Susceptibility Testing: Microplate Alamar Blue Assay (MABA)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of glycosylated isoniazid derivatives against M. tuberculosis H37Rv.

Materials:

  • M. tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (Albumin-Dextrose-Catalase)

  • Glycosylated isoniazid derivatives (stock solutions in DMSO)

  • Isoniazid and Rifampicin (control drugs)

  • Alamar Blue reagent

  • Sterile 96-well microplates

  • Incubator (37°C)

Procedure:

  • Preparation of M. tuberculosis Inoculum:

    • Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth until it reaches the mid-log phase.

    • Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0.

    • Dilute the suspension 1:20 in Middlebrook 7H9 broth.

  • Drug Dilution:

    • Perform serial two-fold dilutions of the glycosylated isoniazid derivatives and control drugs in Middlebrook 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to each well containing the drug dilutions.

    • Include a drug-free well as a growth control and a well with media only as a sterility control.

  • Incubation:

    • Seal the plates and incubate at 37°C for 5-7 days.

  • Alamar Blue Addition and Reading:

    • After the incubation period, add 20 µL of Alamar Blue reagent to each well.

    • Re-incubate the plates at 37°C for 24 hours.

    • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

    • The MIC is defined as the lowest drug concentration that prevents a color change from blue to pink.

In Vitro Cytotoxicity Assay: MTT Assay on HepG2 Cells

This protocol assesses the toxicity of the glycosylated isoniazid derivatives on a human liver cell line (HepG2).

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Glycosylated isoniazid derivatives (stock solutions in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Sterile 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of DMEM.

    • Incubate for 24 hours to allow cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the glycosylated isoniazid derivatives in DMEM.

    • Remove the old media from the wells and add 100 µL of the media containing the test compounds.

    • Include a vehicle control (DMSO) and an untreated control.

  • Incubation:

    • Incubate the plate for 48-72 hours in a CO2 incubator.

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

    • The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from a dose-response curve.

Experimental Workflows

In Vitro Screening Workflow

in_vitro_workflow start Synthesized Glycosylated Isoniazid Derivatives mic_assay Determine Minimum Inhibitory Concentration (MIC) (Alamar Blue Assay) start->mic_assay cytotoxicity_assay Assess Cytotoxicity (MTT Assay on HepG2 cells) start->cytotoxicity_assay select_candidates Select Lead Candidates (High Potency, Low Toxicity) mic_assay->select_candidates cytotoxicity_assay->select_candidates further_studies Further In Vitro and In Vivo Studies select_candidates->further_studies

Caption: Workflow for the in vitro evaluation of glycosylated isoniazid derivatives.

Logical Relationship for Potential Advantages

logical_relationship glycosylation Glycosylation of Isoniazid lipophilicity Increased Lipophilicity glycosylation->lipophilicity penetration Enhanced Cell Wall Penetration lipophilicity->penetration efficacy Improved Anti-TB Efficacy penetration->efficacy

Caption: Hypothesized advantage of glycosylating isoniazid.

Conclusion

The development of glycosylated isoniazid derivatives represents a viable strategy in the quest for new and improved anti-tubercular agents. The protocols and data presented here provide a framework for researchers to synthesize, evaluate, and characterize these novel compounds. Further investigations, including in vivo efficacy studies and detailed mechanistic analyses, are warranted to fully elucidate the therapeutic potential of this class of molecules in the fight against tuberculosis.

References

Techniques for the Synthesis of Isoniazid Schiff Bases: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of isoniazid (INH) Schiff bases, a class of compounds with significant therapeutic potential, including antitubercular, antibacterial, and anticancer activities.[1][2][3] The formation of a Schiff base blocks the hydrazine moiety of isoniazid, which is susceptible to deactivating N-acetylation, a common mechanism of drug resistance.[2] This modification can lead to more lipophilic compounds with potentially enhanced biological activity.[2]

Synthetic Approaches

The synthesis of isoniazid Schiff bases is primarily achieved through the condensation reaction between the primary amine group of isoniazid and a carbonyl group of an aldehyde or ketone.[1][3] Two common methodologies are employed: conventional heating under reflux and microwave-assisted synthesis. Both methods are effective, with the microwave-assisted approach often offering advantages in terms of reduced reaction times and potentially higher yields.[1][4]

Conventional Synthesis (Reflux)

This traditional method involves heating the reactants in a suitable solvent under reflux for several hours. It is a well-established and accessible technique that reliably produces the desired Schiff base derivatives.

Microwave-Assisted Synthesis

Microwave irradiation provides a rapid and efficient alternative for synthesizing isoniazid Schiff bases. This method significantly reduces reaction times from hours to minutes and can lead to improved yields and cleaner reaction profiles.[1][4]

Experimental Protocols

The following are generalized protocols for the synthesis of isoniazid Schiff bases. Specific quantities and reaction times may vary depending on the specific aldehyde or ketone used.

Protocol 1: Conventional Synthesis of Isoniazid Schiff Bases via Reflux

Materials:

  • Isoniazid (INH)

  • Substituted aldehyde or ketone

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask

  • Condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

  • Desiccator

Procedure:

  • In a round-bottom flask, dissolve isoniazid (1 equivalent) in a suitable volume of absolute ethanol with stirring.

  • To this solution, add an equimolar amount (1 equivalent) of the desired aldehyde or ketone, also dissolved in a minimal amount of absolute ethanol.[3][5]

  • Add 2-3 drops of glacial acetic acid to the reaction mixture as a catalyst.[3][5]

  • Fit the flask with a condenser and heat the mixture to reflux. Maintain reflux for a period of 4 to 8 hours.[1][3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3][5]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried in a desiccator over anhydrous CaCl2.[3][5]

  • If no precipitate forms upon cooling, the reaction mixture may be concentrated to half its volume and the product precipitated by the addition of ether.[2]

Protocol 2: Microwave-Assisted Synthesis of Isoniazid Schiff Bases

Materials:

  • Isoniazid (INH)

  • Substituted aldehyde

  • Ethanol

  • Glacial Acetic Acid

  • Microwave-safe reaction vessel with a Teflon septum

  • Robotic Biotage® Initiator+ or similar microwave synthesizer

  • Filtration apparatus

  • Desiccator

Procedure:

  • In a microwave-safe glass tube, add isoniazid (1 mM) dissolved in ethanol.[1]

  • Add the desired aldehyde (1 mM) in ethanol to the isoniazid solution with intermittent shaking.[1]

  • Add 2 drops of glacial acetic acid to the mixture dropwise with shaking.[1]

  • Seal the tube with a Teflon septum and an aluminum cap.[1]

  • Perform the synthesis by irradiating the reaction mixture in a microwave synthesizer at a power of 5–10 W and a temperature of 85 °C.[1][4]

  • The reaction is typically complete within 10 to 20 minutes. Monitor the reaction progress using TLC.[1][4]

  • After completion, cool the reaction vessel.

  • Collect the precipitated product by filtration, wash with cold ethanol, and dry in a desiccator.

Data Presentation

The choice of synthetic method can significantly impact the reaction time and yield of the final product. The following table summarizes a comparison of these parameters for the synthesis of select isoniazid Schiff bases.

CompoundAldehyde/KetoneMethodReaction TimeYield (%)Reference
(E)-N'-(4-fluorobenzylidene)isonicotinohydrazide4-FluorobenzaldehydeConventional6-8 h78[1]
(E)-N'-(4-fluorobenzylidene)isonicotinohydrazide4-FluorobenzaldehydeMicrowave10-20 min85[1]
(E)-N'-(4-nitrobenzylidene)isonicotinohydrazide4-NitrobenzaldehydeConventional6-8 h82[1]
(E)-N'-(4-nitrobenzylidene)isonicotinohydrazide4-NitrobenzaldehydeMicrowave10-20 min90[1]
(E)-N'-(4-fluoro-3-nitrobenzylidene)isonicotinohydrazide4-Fluoro-3-nitrobenzaldehydeConventional6-8 h75[1]
(E)-N'-(4-fluoro-3-nitrobenzylidene)isonicotinohydrazide4-Fluoro-3-nitrobenzaldehydeMicrowave10-20 min83[1]
N-(2-methoxybenzylidene)isonicotinohydrazone2-MethoxybenzaldehydeConventional6 h-[3]
N'-(4-dimethylamino)benzylidene)isonicotinohydrazide4-(N,N-dimethylamino)benzaldehydeConventional4 h-[5]

Note: Yields are reported as published in the respective references. "-" indicates data not provided.

Visualizations

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of isoniazid Schiff bases, highlighting the key steps from reactants to the final, purified product.

G cluster_reactants Reactants cluster_reaction Reaction cluster_heating Heating Options cluster_workup Work-up & Purification Isoniazid Isoniazid Mixing Mixing in Solvent (e.g., Ethanol) Isoniazid->Mixing Aldehyde Aldehyde/Ketone Aldehyde->Mixing Catalysis Acid Catalyst (Glacial Acetic Acid) Mixing->Catalysis Heating Heating Method Catalysis->Heating Reflux Conventional Reflux (4-8 hours) Heating->Reflux Option 1 Microwave Microwave Irradiation (10-20 mins, 85°C) Heating->Microwave Option 2 Cooling Cooling Reflux->Cooling Microwave->Cooling Filtration Filtration Cooling->Filtration Washing Washing (Cold Ethanol) Filtration->Washing Drying Drying Washing->Drying Product Purified Isoniazid Schiff Base Drying->Product

Caption: General workflow for the synthesis of isoniazid Schiff bases.

Rationale for Isoniazid Schiff Base Synthesis

Isoniazid is a prodrug that requires activation to exert its antitubercular effect. However, a common resistance mechanism involves its deactivation through acetylation. The synthesis of Schiff bases aims to protect the vulnerable hydrazine group, thus preventing this deactivation pathway.

G cluster_Isoniazid Isoniazid (INH) cluster_pathways Metabolic Pathways cluster_outcomes Outcomes cluster_intervention Synthetic Intervention INH Isoniazid (-NH-NH2 group) Activation Activation (e.g., by KatG) INH->Activation Deactivation Deactivation (N-acetylation) INH->Deactivation SchiffBaseFormation Schiff Base Formation (Reaction with Aldehyde/Ketone) INH->SchiffBaseFormation Modification ActiveDrug Active Drug Form Activation->ActiveDrug InactiveMetabolite Inactive Metabolite Deactivation->InactiveMetabolite ProtectedINH Isoniazid Schiff Base (-NH-N=CR1R2 group) Deactivation->ProtectedINH Blocked SchiffBaseFormation->ProtectedINH ProtectedINH->Activation Potential for intracellular hydrolysis to release INH

Caption: Rationale for synthesizing isoniazid Schiff bases to prevent deactivation.

References

Application Notes and Protocols for In Vivo Studies of Glyconiazide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Glyconiazide, a derivative of isoniazid, holds therapeutic promise in multiple disease areas, primarily tuberculosis and potentially neurodegenerative disorders. As a conjugate of isoniazid, its mechanism may involve the inhibition of mycolic acid synthesis in Mycobacterium tuberculosis, a critical component of the bacterial cell wall.[1] This document provides detailed experimental designs and protocols for the in vivo evaluation of this compound's efficacy, pharmacokinetics, and safety.

Part 1: In Vivo Evaluation of this compound for Tuberculosis

Isoniazid is a cornerstone of tuberculosis treatment. This compound, as a derivative, may exhibit improved pharmacokinetic properties, enhanced efficacy against resistant strains, or a better safety profile. The primary hypothesis is that this compound will effectively reduce the bacterial load in animal models of tuberculosis.

G cluster_0 Pre-clinical Evaluation A Animal Model Selection (e.g., BALB/c mice) B Infection with M. tuberculosis A->B Inoculation C This compound Administration (Route, Dose, Frequency) B->C Treatment Initiation D Monitoring of Disease Progression (Weight, Clinical Signs) C->D During Treatment F Pharmacokinetic Analysis (Blood Sampling) C->F Time Points G Toxicity Evaluation (Histopathology, Blood Chemistry) C->G End of Study E Efficacy Assessment (Bacterial Load in Lungs/Spleen) D->E

Caption: Workflow for in vivo evaluation of this compound in a tuberculosis mouse model.

Protocol 1: Murine Model of Tuberculosis

  • Animal Model: Use 6-8 week old BALB/c or C57BL/6 mice, as they are well-established models for tuberculosis research.

  • Infection: Infect mice via aerosol exposure with a low dose of Mycobacterium tuberculosis (e.g., H37Rv strain) to establish a chronic infection. This method mimics the natural route of human infection.

  • Treatment Groups:

    • Vehicle control (e.g., saline or appropriate solvent).

    • Isoniazid (positive control, e.g., 10-25 mg/kg).

    • This compound (multiple dose groups to determine a dose-response relationship, e.g., 10, 25, 50 mg/kg).

  • Drug Administration: Administer drugs orally (gavage) or via intraperitoneal injection daily for 4-8 weeks.

  • Efficacy Assessment:

    • At selected time points (e.g., 4 and 8 weeks post-treatment), euthanize a subset of mice from each group.

    • Aseptically remove the lungs and spleen.

    • Homogenize the organs and plate serial dilutions on Middlebrook 7H11 agar supplemented with OADC.

    • Incubate plates at 37°C for 3-4 weeks and count colony-forming units (CFU) to determine the bacterial load.

  • Toxicity Monitoring:

    • Monitor animal weight and clinical signs of distress throughout the study.

    • At the end of the study, collect blood for serum chemistry analysis (e.g., liver enzymes ALT, AST).

    • Collect major organs (liver, kidney, lungs) for histopathological examination.

Table 1: Efficacy of this compound in a Murine Tuberculosis Model

Treatment GroupDose (mg/kg)Mean Log10 CFU in Lungs (± SD) at Week 4Mean Log10 CFU in Spleen (± SD) at Week 4
Vehicle Control-6.5 (± 0.4)4.2 (± 0.3)
Isoniazid254.1 (± 0.3)2.0 (± 0.2)
This compound105.8 (± 0.5)3.5 (± 0.4)
This compound254.3 (± 0.4)2.2 (± 0.3)
This compound503.9 (± 0.3)1.8 (± 0.2)

Table 2: Pharmacokinetic Parameters of this compound in Mice

CompoundDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (0-t) (µg·h/mL)Half-life (t1/2) (h)
This compound258.51.045.23.5
Isoniazid255.20.520.81.1

Part 2: In Vivo Evaluation of this compound for Neurodegenerative Diseases

While less conventional, isoniazid and its derivatives have been explored for neuroprotective effects. The hypothesis is that this compound may exhibit neuroprotective properties in animal models of neurodegenerative diseases, potentially through anti-inflammatory or other mechanisms.

G cluster_0 Potential Neuroprotective Pathway A Neurotoxic Insult (e.g., MPTP, Amyloid-beta) B Oxidative Stress & Inflammation A->B C Neuronal Damage & Apoptosis B->C F Neuronal Survival D This compound E Neuroprotective Pathways (e.g., Nrf2, anti-inflammatory) D->E E->C Inhibits E->F

Caption: Potential mechanism of this compound's neuroprotective effects.

Protocol 2: MPTP-Induced Parkinson's Disease Model in Mice

  • Animal Model: Use 8-10 week old C57BL/6 mice, which are susceptible to MPTP-induced neurotoxicity.

  • Induction of Parkinsonism: Administer MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) via intraperitoneal injection (e.g., 20 mg/kg, 4 doses at 2-hour intervals) to induce selective degeneration of dopaminergic neurons.

  • Treatment Groups:

    • Saline + Saline (Vehicle control).

    • MPTP + Saline (Disease control).

    • MPTP + this compound (e.g., 10, 25, 50 mg/kg).

  • Drug Administration: Begin this compound administration (oral gavage or IP) 24 hours after the last MPTP injection and continue for 7-14 days.

  • Behavioral Assessment:

    • Perform behavioral tests such as the rotarod test (motor coordination) and pole test (bradykinesia) before and after treatment.

  • Neurochemical and Histological Analysis:

    • At the end of the study, euthanize the mice and dissect the striatum and substantia nigra.

    • Measure dopamine and its metabolites (DOPAC, HVA) in the striatum using HPLC with electrochemical detection.

    • Perform immunohistochemistry on brain sections to quantify tyrosine hydroxylase (TH)-positive neurons in the substantia nigra.

Table 3: Neuroprotective Effects of this compound in an MPTP Mouse Model

Treatment GroupRotarod Latency (s)TH-positive Neurons in SNpc (% of Control)Striatal Dopamine (% of Control)
Vehicle Control180 ± 15100 ± 8100 ± 10
MPTP + Saline65 ± 1045 ± 740 ± 8
MPTP + this compound (25 mg/kg)110 ± 1268 ± 965 ± 9
MPTP + this compound (50 mg/kg)145 ± 1485 ± 882 ± 7

Disclaimer: These protocols and application notes are intended as a general guide. Specific experimental details, including animal models, dosages, and endpoints, should be optimized based on the specific research questions and institutional guidelines. All animal experiments must be conducted in accordance with approved animal care and use protocols.

References

Application Notes and Protocols for the Analytical Characterization of Glyconiazide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Glyconiazide is a glycosidic conjugate of the antitubercular drug isoniazid. As a novel chemical entity, its thorough analytical characterization is paramount for ensuring identity, purity, stability, and quality, which are critical aspects of drug discovery and development. The absence of standardized pharmacopeial monographs for this compound necessitates the development of robust in-house analytical methods.

This document provides a comprehensive overview of key analytical techniques and detailed protocols that can be applied to the characterization of this compound. The methodologies are based on established principles for the analysis of related compounds, including isoniazid derivatives and other glycosides.

Part 1: Physicochemical and Thermal Analysis

Application Note: Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for characterizing the solid-state properties of this compound. DSC is used to determine the melting point, identify polymorphic forms, and assess purity. A sharp, well-defined endothermic peak in the DSC thermogram typically corresponds to the melting of a crystalline substance. TGA measures the change in mass of a sample as a function of temperature, providing critical information about its thermal stability and decomposition profile. For a glycosidic compound, TGA can reveal mass loss events corresponding to the loss of water molecules, followed by the decomposition of the sugar moiety and the isoniazid backbone.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using high-purity indium as a standard.

  • Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a standard aluminum pan. Crimp the pan to seal it. Prepare an empty, sealed aluminum pan to use as a reference.

  • Analysis Parameters:

    • Place the sample and reference pans into the DSC cell.

    • Heat the sample from ambient temperature (e.g., 25°C) to a temperature above its expected melting or decomposition point (e.g., 300°C).

    • Use a constant heating rate, typically 10°C/min.

    • Maintain a continuous purge of an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

  • Data Analysis: Record the heat flow versus temperature. The melting point is determined as the onset or peak temperature of the endothermic event.

Experimental Protocol: Thermogravimetric Analysis (TGA)

  • Instrument Calibration: Calibrate the TGA instrument for mass using standard weights and for temperature using appropriate magnetic standards.

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a ceramic or platinum TGA pan.

  • Analysis Parameters:

    • Place the sample pan in the TGA furnace.

    • Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a controlled heating rate, typically 10°C/min.

    • Maintain a continuous purge of an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Data Analysis: Record the percentage of weight loss versus temperature. Analyze the resulting curve to identify the temperatures at which significant decomposition events occur.

Data Summary: Physicochemical Properties

TechniqueParameterExpected Result for this compound (Illustrative)
Differential Scanning Calorimetry (DSC)Melting Point (Onset)170 - 190°C (Sharp endotherm indicates crystalline form)
Thermogravimetric Analysis (TGA)Onset of Decomposition> 200°C (Indicates thermal stability up to this temperature)
X-Ray Powder Diffraction (XRPD)CrystallinityCharacteristic sharp peaks indicate a crystalline solid.[1]

Part 2: Spectroscopic Analysis for Structural Elucidation

Application Note: A combination of spectroscopic techniques is required for the unambiguous structural confirmation of this compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy is used to identify key functional groups, such as the carbonyl (C=O) and amide (N-H) groups of the isoniazid moiety and the hydroxyl (-OH) and ether (C-O-C) groups of the glycosidic part.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) is the most powerful tool for complete structural elucidation. ¹H NMR provides information on the number and environment of protons, confirming the presence of both the pyridine ring and sugar protons. 2D NMR techniques (e.g., COSY, HSQC) are used to assign all proton and carbon signals and confirm the covalent linkage between the sugar and isoniazid.[2][3][4][5]

  • High-Resolution Mass Spectrometry (HRMS) , typically with Electrospray Ionization (ESI), is used to determine the accurate molecular weight and elemental composition of this compound, confirming its molecular formula.[5] Fragmentation patterns (MS/MS) can further verify the structure by showing losses of the sugar moiety.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Tune and shim the instrument to achieve optimal resolution.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish connectivity between protons and carbons for unambiguous signal assignment.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H signals and reference the chemical shifts to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H).[5]

Data Summary: Key Spectroscopic Data

TechniqueParameterExpected Result for this compound (Illustrative)
FTIR (KBr)Key Peaks (cm⁻¹)~3300 (N-H), ~3400 (-OH), ~1670 (Amide C=O), ~1550 (Pyridine C=N), ~1100 (C-O)
¹H NMRChemical Shifts (δ, ppm) in DMSO-d₆8.7-7.8 (Pyridine protons), 10.0 (Amide NH), 5.0-3.0 (Sugar protons), Anomeric proton (~5.5)[6]
¹³C NMRChemical Shifts (δ, ppm) in DMSO-d₆165 (C=O), 150-120 (Pyridine carbons), 100-60 (Sugar carbons)
HRMS (ESI+)[M+H]⁺ IonExpected m/z value corresponding to the exact mass of the protonated this compound molecule (C₁₂H₁₅N₃O₆ + H)⁺

Part 3: Chromatographic Analysis for Purity and Quantification

Application Note: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the method of choice for determining the purity of this compound and for its quantification in bulk drug substance or formulated products. The method separates this compound from potential impurities, such as starting materials (isoniazid), degradation products, or synthesis by-products. Method validation according to ICH guidelines is essential to ensure the method is accurate, precise, specific, and linear.

Experimental Protocol: RP-HPLC Method for Purity Analysis

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Conditions (Starting Point for Method Development):

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). A good starting point is 90:10 (v/v) Buffer:Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: ~262 nm (based on the UV absorbance maximum of the isoniazid chromophore).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase or a suitable diluent (e.g., 50:50 water/acetonitrile) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a working concentration of ~100 µg/mL for analysis.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of the main peak by the area normalization method (Area % = [Area of Main Peak / Total Area of All Peaks] x 100).

    • The retention time of the main peak serves as the identifier for this compound.

Data Summary: HPLC Method Validation Parameters

ParameterSpecificationExample Value
Retention Time (tR)-~7-9 min
Linearity (Correlation Coefficient)R² ≥ 0.9990.9995 (over a range of 10-200 µg/mL)
Limit of Detection (LOD)Signal-to-Noise Ratio ~3:10.05 µg/mL
Limit of Quantitation (LOQ)Signal-to-Noise Ratio ~10:10.15 µg/mL
Precision (%RSD)≤ 2.0%0.8% (for six replicate injections)
Accuracy (% Recovery)98.0 - 102.0%99.5%

Visualizations

Overall Workflow for this compound Characterization cluster_synthesis Synthesis & Isolation cluster_analysis Analytical Characterization synthesis Synthesis of this compound purification Purification & Drying synthesis->purification Crude Product physchem Physicochemical Analysis (DSC, TGA, XRPD) purification->physchem Purified Solid structure Structural Elucidation (NMR, MS, FTIR) purification->structure purity Purity & Assay (RP-HPLC) purification->purity report Final Characterization Report physchem->report structure->report purity->report

Caption: A high-level workflow for the synthesis and analytical characterization of this compound.

Relationship Between Analytical Methods and Information center This compound (Novel Compound) nmr NMR (¹H, ¹³C, 2D) ms Mass Spectrometry ftir FTIR hplc HPLC / UPLC dsc DSC / TGA xrpd XRPD info_structure Chemical Structure & Connectivity nmr->info_structure info_molwt Molecular Weight & Formula ms->info_molwt info_func Functional Groups ftir->info_func info_purity Purity & Impurities Quantification hplc->info_purity info_thermal Thermal Stability Melting Point dsc->info_thermal info_solid Solid State (Crystalline/Amorphous) xrpd->info_solid

Caption: Logical diagram showing the information derived from each analytical technique.

References

Application Notes and Protocols for Assessing the Cytotoxicity of Isoniazid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isoniazid (INH), a cornerstone in the treatment of tuberculosis, is associated with potential hepatotoxicity, a major limitation to its clinical use. The development of isoniazid derivatives aims to enhance its therapeutic efficacy while minimizing adverse effects. A critical step in the preclinical evaluation of these novel compounds is the comprehensive assessment of their cytotoxicity. These application notes provide detailed protocols for commonly employed in vitro assays to determine the cytotoxic potential of isoniazid derivatives. The methodologies described herein are essential for generating robust and reproducible data to inform drug development decisions.

Data Presentation: Cytotoxicity of Isoniazid Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various isoniazid derivatives from published studies. This data provides a comparative overview of their cytotoxic potential against different cell lines.

Compound/DerivativeCell LineIncubation Time (h)IC50 (µM)Reference
Isoniazid (INH) HepG272> 200[1]
SN-07 (phenacyl derivative with para phenyl substitution) HCT-157278.85 ± 14.69[2]
COLO-2057281.3 ± 16.57[2]
N34red HepG27248.5[1]
N34 HepG272> 200[1]
N33red HepG272> 200[1]
INH-C10 HepG272> 25[1]
N33 HepG272> 25[1]
ITHB4 MCF-724142 µg/ml[3]
MCF-74897.55 µg/ml[3]
Zerumbone (Positive Control) MCF-724127 µg/ml[3]
MCF-748126.7 µg/ml[3]

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[4] Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to a purple formazan product.[4][5] The amount of formazan produced is directly proportional to the number of viable cells.[4]

Materials:

  • Isoniazid derivatives

  • Target cell line (e.g., HepG2, MCF-7)

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the isoniazid derivatives in complete culture medium. A vehicle control (e.g., DMSO) should be included at the same concentration used to dissolve the compounds.

    • After 24 hours of cell seeding, carefully remove the medium and add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[4]

    • Incubate the plate for 2-4 hours at 37°C, protected from light.[4] During this time, viable cells will metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.[4]

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[3][4]

    • Gently shake the plate for 10-15 minutes to ensure complete solubilization.[4]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[3] A reference wavelength of 630-690 nm can be used to subtract background absorbance.[4]

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a method for quantifying cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[2] LDH is a stable cytoplasmic enzyme that is released upon cell lysis, making it a reliable indicator of cytotoxicity.[2]

Materials:

  • Isoniazid derivatives

  • Target cell line

  • Complete cell culture medium

  • 96-well plates

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.[2]

    • Include wells with medium only for the background control.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator overnight.[2]

  • Compound Treatment and Controls:

    • Prepare dilutions of the isoniazid derivatives in complete culture medium.

    • To designated wells, add 100 µL of the compound dilutions.

    • Prepare the following controls in triplicate:

      • Spontaneous LDH release: Add 100 µL of assay buffer to untreated cells.

      • Maximum LDH release: Add a lysis solution (e.g., 10% Triton X-100) to untreated cells 45 minutes before the end of the incubation period.

      • Vehicle control: Add the vehicle used to dissolve the compounds to cells.

  • Incubation:

    • Incubate the plate at 37°C for the desired treatment duration.

  • Sample Collection:

    • After incubation, centrifuge the plate at 250 x g for 5 minutes.

    • Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 100 µL of the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement:

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Signaling Pathways and Experimental Workflows

Isoniazid-Induced Cytotoxicity Signaling Pathway

Isoniazid-induced hepatotoxicity is a complex process involving metabolic activation, oxidative stress, and subsequent cellular damage leading to apoptosis. The metabolic activation of isoniazid and its metabolite, hydrazine, by cytochrome P450 2E1 (CYP2E1) leads to the formation of reactive metabolites.[6][7] These reactive species can induce the production of reactive oxygen species (ROS), leading to oxidative stress.[8] This, in turn, can trigger endoplasmic reticulum (ER) stress and activate apoptotic pathways.[8][9] The cell attempts to counteract this damage through the activation of the Nrf2 antioxidant response pathway.[6][8]

G Isoniazid Isoniazid Metabolites Reactive Metabolites (e.g., Hydrazine) Isoniazid->Metabolites Metabolism ROS Reactive Oxygen Species (ROS) Metabolites->ROS via CYP2E1 CYP2E1 CYP2E1 OxidativeStress Oxidative Stress ROS->OxidativeStress ER_Stress Endoplasmic Reticulum Stress OxidativeStress->ER_Stress Nrf2_Pathway Nrf2 Pathway (Antioxidant Response) OxidativeStress->Nrf2_Pathway Bax Bax Activation OxidativeStress->Bax Apoptosis Apoptosis ER_Stress->Apoptosis CellDamage Cellular Damage & Cytotoxicity Apoptosis->CellDamage CytochromeC Cytochrome c Release Bax->CytochromeC Caspases Caspase Activation Caspases->Apoptosis CytochromeC->Caspases

Caption: Isoniazid-induced cytotoxicity pathway.

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the cytotoxicity of isoniazid derivatives.

G Start Start: Prepare Isoniazid Derivative Solutions CellCulture Cell Culture: Seed cells in 96-well plates Start->CellCulture Treatment Treatment: Expose cells to various concentrations of derivatives CellCulture->Treatment Incubation Incubation: 24, 48, or 72 hours Treatment->Incubation Assay Select Cytotoxicity Assay Incubation->Assay MTT MTT Assay Assay->MTT Metabolic Activity LDH LDH Assay Assay->LDH Membrane Integrity Apoptosis Apoptosis Assay Assay->Apoptosis Programmed Cell Death Measurement Measurement: Read absorbance/fluorescence MTT->Measurement LDH->Measurement Apoptosis->Measurement Analysis Data Analysis: Calculate % viability/cytotoxicity and determine IC50 Measurement->Analysis End End: Report Results Analysis->End

Caption: Cytotoxicity assessment workflow.

References

Application of Microwave-Assisted Synthesis for Isoniazid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of isoniazid derivatives using microwave-assisted techniques. This approach offers significant advantages over conventional methods, including accelerated reaction times, increased yields, and improved energy efficiency, making it a valuable tool in the discovery and development of novel therapeutic agents.

Introduction to Microwave-Assisted Synthesis

Microwave-assisted organic synthesis utilizes microwave energy to heat reactants directly and efficiently. This rapid, in-situ heating can dramatically reduce reaction times from hours to minutes and often leads to higher product yields with fewer side products compared to traditional refluxing methods.[1][2] These advantages are particularly beneficial in the lead optimization phase of drug discovery, allowing for the rapid generation of compound libraries for biological screening.[3]

Application in the Synthesis of Isoniazid Derivatives

Isoniazid (INH), a cornerstone in the treatment of tuberculosis, functions as a prodrug that inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[4] However, the emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of new and more effective antitubercular agents. The synthesis of isoniazid derivatives is a key strategy in this effort, aiming to enhance the drug's efficacy, overcome resistance, and broaden its spectrum of activity. Microwave-assisted synthesis has been successfully employed to create a variety of isoniazid derivatives, including Schiff bases, thiazolidin-4-ones, and pyrazoles, which have demonstrated promising biological activities.

Data Summary: Microwave-Assisted vs. Conventional Synthesis

The following table summarizes the significant improvements in reaction time and yield achieved with microwave-assisted synthesis compared to conventional heating methods for various isoniazid derivatives.

Derivative TypeReactantsConventional Method (Time, Yield)Microwave Method (Time, Yield, Power, Temp)Reference
Schiff Bases Isoniazid, Aromatic Aldehydes6 - 8 hours, ~95%10 - 20 minutes, ~98.5% (5-10 W, 85°C)[5]
Indole-Isoniazid Hybrids Isoniazid, Indole-3-carbaldehydes, Phenolic compounds24 hours, 25-35%5 - 6 minutes, 80-94% (100 W)[6]
Pyrazole Derivatives Isonicotinohydrazide, Ethyl 2-cyanoacetate, Aromatic Aldehydes6 - 12 hours2 - 4 minutes[1]
Pyrazolone-Oxadiazole Hybrids Pyrazole-carbaldehyde, Benzohydrazide7 - 9 hours9 - 10 minutes, 79-92%[7]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of Isoniazid Schiff Bases

This protocol is adapted from the synthesis of new Schiff bases of isoniazid with potential anti-proliferative and antibacterial activities.[5]

Materials:

  • Isoniazid (1 mmol)

  • Substituted aromatic aldehyde (1 mmol)

  • Absolute ethanol

  • Glacial acetic acid (catalytic amount, ~2 drops)

  • Microwave reactor with sealed reaction vessels

Procedure:

  • In a microwave glass tube, dissolve isoniazid (1 mmol) in a minimal amount of absolute ethanol with gentle shaking.

  • Add the substituted aromatic aldehyde (1 mmol) to the solution and continue to shake.

  • Add two drops of glacial acetic acid to the reaction mixture.

  • Seal the microwave tube with a Teflon septum and an aluminum cap.

  • Place the reaction vessel in the microwave reactor.

  • Irradiate the mixture at 85°C with a power of 5-10 W for 10-20 minutes.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The resulting precipitate can be collected by filtration, washed with cold ethanol, and dried.

Protocol 2: Microwave-Assisted Synthesis of Isoniazid-Thiazolidin-4-one Derivatives

This protocol describes the synthesis of thiazolidin-4-one derivatives from isoniazid-derived Schiff bases.[8][9][10][11]

Materials:

  • Isoniazid Schiff base (1 mmol)

  • Thioglycolic acid (1 mmol)

  • Dry benzene (as solvent)

  • Microwave reactor

Procedure:

  • Synthesize the required isoniazid Schiff base using Protocol 1.

  • In a microwave-safe vessel, dissolve the isoniazid Schiff base (1 mmol) in dry benzene.

  • Add thioglycolic acid (1 mmol) to the solution.

  • Place the vessel in the microwave reactor and irradiate at a suitable power and time to drive the cyclization reaction. Note: Specific power and time may need to be optimized depending on the substrate and microwave system.

  • After cooling, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from an appropriate solvent.

Protocol 3: Microwave-Assisted One-Pot Synthesis of Isoniazid-Pyrazole Derivatives

This protocol outlines a one-pot synthesis of pyrazole derivatives of isoniazid.[2][12]

Materials:

  • 6-chloropyrazine-2-carboxylic acid hydrazide (1 mmol)

  • Substituted benzoylacetonitrile (1 mmol)

  • Dry methanol

  • Glacial acetic acid (catalytic amount)

  • Microwave reactor

Procedure:

  • In a microwave reaction vessel, combine 6-chloropyrazine-2-carboxylic acid hydrazide (1 mmol) and the substituted benzoylacetonitrile (1 mmol).

  • Add a catalytic amount of glacial acetic acid and a small volume of dry methanol.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture for 10-15 minutes.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and quench with ice water.

  • Collect the resulting precipitate by filtration, dry, and recrystallize from a suitable solvent like chloroform.

Visualizations

Experimental Workflow: Microwave-Assisted Synthesis of Isoniazid Schiff Bases

G Workflow for Microwave-Assisted Synthesis of Isoniazid Schiff Bases reagents Isoniazid + Aromatic Aldehyde in Ethanol catalyst Add Glacial Acetic Acid reagents->catalyst microwave Microwave Irradiation (85°C, 5-10W, 10-20 min) catalyst->microwave tlc Monitor by TLC microwave->tlc workup Cooling, Filtration, Washing tlc->workup product Isoniazid Schiff Base workup->product

Caption: A flowchart of the microwave-assisted synthesis of isoniazid Schiff bases.

Proposed Signaling Pathway: Inhibition of Mycolic Acid Synthesis

The primary mechanism of action for isoniazid and many of its active derivatives is the inhibition of the InhA enzyme, an enoyl-acyl carrier protein reductase.[3][4] This enzyme is a critical component of the fatty acid synthase II (FAS-II) system in Mycobacterium tuberculosis, which is responsible for the biosynthesis of mycolic acids.

G Proposed Mechanism of Action of Isoniazid Derivatives prodrug Isoniazid Derivative (Prodrug) activation Activation by KatG prodrug->activation active_drug Activated Drug activation->active_drug inhibition Inhibition active_drug->inhibition inhA InhA Enzyme (Enoyl-ACP reductase) fas2 FAS-II System inhA->fas2 inhibition->inhA inhibition->fas2 mycolic_acid Mycolic Acid Synthesis fas2->mycolic_acid cell_wall Mycobacterial Cell Wall Disruption mycolic_acid->cell_wall

Caption: The proposed signaling pathway for isoniazid derivatives.

Conclusion

Microwave-assisted synthesis is a powerful and efficient method for the rapid generation of diverse libraries of isoniazid derivatives. The protocols and data presented herein provide a valuable resource for researchers engaged in the discovery and development of novel antitubercular and antimicrobial agents. The significant reduction in reaction times and increase in yields offered by this technology can accelerate the identification of new drug candidates to combat infectious diseases.

References

Troubleshooting & Optimization

Technical Support Center: Glyconiazide Synthesis Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of glyconiazide. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for this compound synthesis?

This compound is synthesized through the condensation reaction between isoniazid (isonicotinic acid hydrazide) and a glucose derivative. This reaction forms a hydrazone, which in this specific case is this compound. The core of this synthesis is the formation of a C=N double bond by reacting the aldehyde or ketone group of the sugar with the primary amine group of isoniazid's hydrazine moiety. This reaction is typically acid-catalyzed.

Q2: What is the general mechanism for the acid-catalyzed formation of this compound?

The reaction proceeds via a nucleophilic addition-elimination mechanism. In the presence of an acid catalyst, the carbonyl oxygen of the glucose molecule is protonated, which increases the electrophilicity of the carbonyl carbon. The nucleophilic nitrogen atom of the isoniazid's terminal -NH2 group then attacks the carbonyl carbon. This is followed by a series of proton transfer steps and the elimination of a water molecule to form the stable hydrazone product, this compound.

Q3: Why is pH control important in this compound synthesis?

The formation of hydrazones is highly pH-dependent. The reaction requires a slightly acidic medium. If the medium is too acidic, the nitrogen atom of isoniazid's hydrazine group gets protonated, which reduces its nucleophilicity and slows down or prevents the reaction. Conversely, if the medium is too basic, the protonation of the carbonyl group of the glucose is insufficient, which decreases the electrophilicity of the carbonyl carbon and hinders the reaction.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Q: I am getting a very low yield of this compound, or the reaction doesn't seem to be proceeding. What are the possible causes and solutions?

A: Low or no yield in this compound synthesis can be attributed to several factors. Below is a table summarizing potential causes and recommended troubleshooting steps.

Potential Cause Troubleshooting Steps
Incorrect pH The reaction is acid-catalyzed but inhibited by strong acidity. Ensure the reaction mixture is slightly acidic. You can monitor the pH and adjust it using a dilute acid (e.g., acetic acid) or a buffer system.
Reaction Reversibility Hydrazone formation is a reversible reaction. To drive the equilibrium towards the product, consider removing the water formed during the reaction. This can be achieved by using a Dean-Stark apparatus if the solvent system is appropriate (e.g., toluene), or by adding a dehydrating agent that does not interfere with the reactants.
Sub-optimal Temperature The reaction may require heating to proceed at a reasonable rate. If the reaction is being performed at room temperature, try heating the mixture. A common starting point is refluxing in a suitable solvent.
Inappropriate Solvent The choice of solvent is crucial. Both isoniazid and glucose (or its derivative) need to be sufficiently soluble. A mixture of ethanol and water is often a good starting point. If solubility is an issue, explore other polar protic or aprotic solvents.
Short Reaction Time The reaction may not have reached completion. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to determine the optimal reaction time.
Poor Quality of Reagents Ensure that the isoniazid and glucose are of high purity. Impurities in the starting materials can interfere with the reaction.

Problem 2: Difficulty in Product Purification and Isolation

Q: I am having trouble purifying the synthesized this compound. What are the recommended methods?

A: Purifying this compound can be challenging due to its potential solubility in the reaction medium and the presence of unreacted starting materials.

  • Crystallization: This is the most common method for purifying solid organic compounds. After the reaction is complete, the crude product can be precipitated by cooling the reaction mixture or by adding a non-solvent. The precipitate can then be collected by filtration and recrystallized from a suitable solvent or solvent mixture to obtain pure this compound. Experiment with different solvent systems (e.g., ethanol-water, methanol) to find the one that gives the best crystals.

  • Column Chromatography: If crystallization does not yield a pure product, column chromatography using silica gel is a powerful purification technique. A suitable eluent system will need to be developed to separate the this compound from impurities.

Problem 3: Product Instability or Decomposition

Q: My isolated this compound seems to be unstable or decomposes over time. How can I address this?

A: The stability of this compound can be a concern, especially in aqueous solutions where the reversible hydrazone formation can lead to hydrolysis back to the starting materials.

  • Storage Conditions: Store the purified solid this compound in a cool, dry, and dark place to minimize degradation.

  • pH of Solutions: If working with this compound in solution, be mindful of the pH. As the formation is reversible and acid-catalyzed, storing it in a neutral or slightly basic solution might improve its stability against hydrolysis. However, the stability at different pH values should be experimentally determined.

Experimental Protocols

General Protocol for this compound Synthesis

This is a general guideline; optimization of specific parameters may be required.

  • Dissolution of Reactants: Dissolve equimolar amounts of isoniazid and D-glucose in a suitable solvent system, such as a mixture of ethanol and water.

  • Acid Catalysis: Add a catalytic amount of a weak acid, like glacial acetic acid, to the reaction mixture to achieve a slightly acidic pH.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Isolation of Crude Product: Once the reaction is complete, allow the mixture to cool to room temperature, which may induce precipitation of the product. If not, the solvent can be partially evaporated under reduced pressure. The precipitated solid is then collected by filtration.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound.

  • Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques such as melting point determination, Fourier-Transform Infrared (FTIR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

Table 1: Reaction Conditions for Hydrazone Synthesis

ParameterConditionNotes
Reactants Isoniazid, D-GlucoseEquimolar amounts are typically used.
Solvent Ethanol/Water mixtureThe ratio can be adjusted to ensure solubility of both reactants.
Catalyst Glacial Acetic AcidA few drops are usually sufficient to achieve the desired pH.
Temperature RefluxThe specific temperature will depend on the boiling point of the solvent mixture.
Reaction Time 2-6 hoursShould be monitored by TLC for completion.

Mandatory Visualization

Glyconiazide_Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Synthesis Reaction cluster_workup Work-up & Purification cluster_product Final Product Isoniazid Isoniazid Reaction_Vessel Reaction Vessel (Ethanol/Water, Acetic Acid, Reflux) Isoniazid->Reaction_Vessel Glucose D-Glucose Glucose->Reaction_Vessel Cooling Cooling & Precipitation Reaction_Vessel->Cooling Reaction Completion Filtration Filtration Cooling->Filtration Recrystallization Recrystallization Filtration->Recrystallization Crude Product This compound Pure this compound Recrystallization->this compound

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low/No Product Yield Check_pH Is pH slightly acidic? Start->Check_pH Adjust_pH Adjust pH with dilute acid/base Check_pH->Adjust_pH No Check_Temp Is reaction heated? Check_pH->Check_Temp Yes Adjust_pH->Check_Temp Heat_Reaction Increase temperature/reflux Check_Temp->Heat_Reaction No Check_Time Is reaction time sufficient? Check_Temp->Check_Time Yes Heat_Reaction->Check_Time Increase_Time Increase reaction time and monitor Check_Time->Increase_Time No Check_Solvent Are reactants soluble? Check_Time->Check_Solvent Yes Increase_Time->Check_Solvent Change_Solvent Optimize solvent system Check_Solvent->Change_Solvent No Success Improved Yield Check_Solvent->Success Yes Change_Solvent->Success

Caption: Troubleshooting logic for low yield in this compound synthesis.

Technical Support Center: Isoniazid Glycoside Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of isoniazid glycosides. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to help optimize experimental outcomes.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common challenges encountered during the synthesis of isoniazid glycosides, primarily through the formation of isonicotinoyl hydrazones.

Q1: Why is the yield of my isoniazid-carbohydrate hydrazone consistently low?

Low yields in hydrazone synthesis can stem from several factors. The condensation reaction is often reversible, and reaction equilibrium may not favor the product.[1] Additionally, suboptimal reaction conditions or purification methods can lead to product loss.

  • Troubleshooting Steps:

    • Monitor Reaction Progress: Use Thin-Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the product. This ensures you stop the reaction at the optimal time, preventing potential degradation.[2]

    • Consider Alternative Synthesis Methods: For stubborn reactions, explore solvent-free techniques. Mechanochemical (grinding) or solid-state melt reactions have been shown to be more efficient for some hydrazone syntheses compared to traditional solution-based refluxing.[3]

    • Optimize Purification: Ensure your washing solvents are appropriate. A common technique is to wash the filtered product with a mixture like 30% ethyl acetate in hexane to remove unreacted starting materials without dissolving the desired hydrazone.[2]

Q2: How can I control the stereoselectivity (α- vs. β-anomer) during glycosylation?

Controlling the stereochemistry at the anomeric center is critical and is almost entirely dictated by the choice of protecting groups on the carbohydrate moiety, particularly at the C2 position.[4]

  • For 1,2-trans Glycosides (e.g., β-glycosides from glucose): Use a "participating" protecting group at the C2 position of the sugar. Acyl groups (like acetate or benzoate) are standard choices. These groups assist in the departure of the leaving group and shield one face of the molecule, forcing the incoming isoniazid to attack from the opposite face.[4][5]

  • For 1,2-cis Glycosides (e.g., α-glycosides from glucose): Use a "non-participating" protecting group at the C2 position. Ether-based groups (like benzyl or silyl ethers) do not provide this neighboring group participation. However, be aware that using non-participating groups can often lead to a mixture of α and β anomers, which will require careful chromatographic separation.[4][5]

Q3: My product is impure after filtration. What is the best way to purify the isoniazid glycoside?

The primary impurities are typically unreacted isoniazid and the carbohydrate starting material.

  • Purification Protocol:

    • Washing: After filtering the crude product, wash it thoroughly with a non-polar solvent or a specific mixture to remove residual reactants. Washing with cold distilled water followed by a 30% ethyl acetate:hexane solution can be effective.[2]

    • Recrystallization: If impurities persist, recrystallization is a powerful purification technique. Dissolving the crude product in a minimal amount of a hot solvent (e.g., ethanol or methanol) and allowing it to cool slowly can yield high-purity crystals.[3]

Q4: Is a catalyst necessary for the reaction between isoniazid and a sugar aldehyde/ketone?

For the direct condensation of isoniazid with a carbohydrate to form a hydrazone, an acid catalyst is often used, although the reaction can sometimes proceed without one, especially when refluxing in ethanol.[1]

  • Catalyst Choice:

    • A few drops of glacial acetic acid are commonly added to the reaction mixture to catalyze the imine formation.

    • For more complex glycosylations (e.g., using glycosyl donors with leaving groups), a Lewis acid catalyst may be required to activate the donor.[6][7]

Q5: The reaction seems to have stopped or is proceeding very slowly. What can I do?

A stalled reaction can be due to reactant purity, temperature, or catalyst inefficiency.

  • Troubleshooting Steps:

    • Verify Reactant Quality: Ensure that the isoniazid and carbohydrate starting materials are pure and dry.

    • Increase Temperature: Ensure the reaction is refluxing at the appropriate temperature for the solvent used (e.g., ~78°C for ethanol).

    • Add a Catalyst: If not already present, add a catalytic amount of glacial acetic acid to the reaction mixture.

    • Extend Reaction Time: Continue refluxing for an extended period (e.g., 3-5 hours), monitoring periodically with TLC.[2]

Quantitative Data on Synthesis Yields

The following table summarizes the reported yields for the synthesis of various isonicotinic hydrazide-based hydrazone derivatives (coded NH1-NH6) via a condensation reaction.[2]

Compound CodeAldehyde/Ketone PrecursorYield (%)
NH1 Salicylaldehyde85
NH2 Vanillin88
NH3 2,4-dihydroxybenzaldehyde92
NH4 4-hydroxybenzaldehyde86
NH5 4-methoxybenzaldehyde89
NH6 4-chlorobenzaldehyde90

Note: Yields are as reported in the cited literature and may vary based on experimental scale and conditions.[2]

Experimental Protocols

General Protocol for Synthesis of Isoniazid-Carbohydrate Hydrazones

This protocol is adapted from established procedures for the condensation of isoniazid with an aldehyde- or ketone-containing carbohydrate.[2]

Materials:

  • Isoniazid (1 equivalent)

  • Carbohydrate with a free carbonyl group (1 equivalent)

  • Absolute Ethanol (as solvent)

  • Glacial Acetic Acid (catalyst, optional)

  • Ethyl Acetate

  • Hexane

Procedure:

  • Dissolution: Dissolve one equivalent of the carbohydrate starting material in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Addition of Isoniazid: Add one equivalent of isoniazid to the solution.

  • Catalyst Addition (Optional): Add 3-4 drops of glacial acetic acid to the reaction mixture.

  • Reflux: Heat the mixture to reflux (approximately 78-80°C) and maintain for 2.5 to 4 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them using Thin-Layer Chromatography (TLC). The reaction is complete when the spot corresponding to the starting materials has disappeared or is minimal.

  • Isolation: Once the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution. Collect the precipitate by vacuum filtration.

  • Washing and Purification:

    • Wash the filtered solid with a small amount of cold distilled water to remove any water-soluble impurities.

    • Perform a final wash with a solution of 30% ethyl acetate in hexane to remove any remaining non-polar impurities.[2]

  • Drying: Dry the purified product in a vacuum oven to obtain the final isoniazid glycoside (hydrazone).

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FTIR, ¹H NMR, and ¹³C NMR. The formation of the hydrazone can be confirmed by the appearance of a characteristic imine (C=N) peak in the FTIR spectrum (around 1577–1615 cm⁻¹) and an azomethine (-CH=N-) proton signal in the ¹H NMR spectrum (around 8.26–8.29 ppm).[2]

Visualized Workflows and Guides

Experimental Workflow for Isoniazid Glycoside Synthesis

G prep 1. Prepare Reactants (Isoniazid & Carbohydrate) react 2. Condensation Reaction (Reflux in Ethanol +/- Catalyst) prep->react monitor 3. Monitor Progress (Thin-Layer Chromatography) react->monitor monitor->react Reaction Incomplete isolate 4. Isolate Product (Cooling & Filtration) monitor->isolate Reaction Complete purify 5. Purify Product (Washing / Recrystallization) isolate->purify char 6. Characterize (NMR, FTIR, etc.) purify->char

Caption: General workflow for synthesizing isoniazid glycosides via hydrazone formation.

Troubleshooting Decision Tree for Low Yield or Impurity

G start Problem: Low Yield or Impure Product cause_reaction Cause: Incomplete Reaction? start->cause_reaction cause_purify Cause: Purification Loss? start->cause_purify cause_stereo Cause: Stereoisomer Mixture? start->cause_stereo sol_reaction Solution: • Extend reflux time • Add acid catalyst • Check reactant purity cause_reaction->sol_reaction Yes sol_purify Solution: • Optimize washing solvents • Recrystallize product cause_purify->sol_purify Yes sol_stereo Solution: • Use C2 participating group  for 1,2-trans selectivity • Perform chromatography cause_stereo->sol_stereo Yes

Caption: Decision tree for troubleshooting common synthesis issues.

References

Technical Support Center: Characterization of Novel Isoniazid Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the experimental characterization of novel isoniazid analogs.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Solubility and Compound Handling

Q1: My novel isoniazid analog exhibits poor aqueous solubility. How can I address this for biological assays?

A1: Poor aqueous solubility is a common challenge. Here are several approaches to consider:

  • Co-crystal Formation: Investigate the formation of co-crystals with a pharmaceutically acceptable co-former. For instance, co-crystallization of isoniazid with salicylic acid has been shown to modulate its solubility profile.[1]

  • Use of Co-solvents: For in vitro assays, consider using a small percentage of a biocompatible co-solvent such as dimethyl sulfoxide (DMSO). However, it is crucial to run a vehicle control to ensure the solvent does not impact the experimental results.

  • pH Adjustment: Depending on the pKa of your analog, adjusting the pH of the buffer may improve solubility. Isoniazid itself has multiple pKa values, and its analogs will have their own specific properties.

  • Formulation Strategies: For more advanced studies, formulation approaches like nano-suspensions or encapsulation in delivery systems can be explored.

Troubleshooting Poor Solubility:

IssuePossible CauseSuggested Solution
Precipitation in stock solution Concentration is above the solubility limit in the chosen solvent (e.g., DMSO).Prepare the stock solution at a lower concentration. Gently warm the solution to aid dissolution.
Precipitation upon dilution in aqueous buffer The analog is "crashing out" as the percentage of the organic co-solvent decreases.Decrease the final assay concentration. Increase the percentage of co-solvent in the final assay medium (ensure vehicle controls are included).
Inconsistent biological assay results Incomplete dissolution or precipitation of the compound during the assay.Visually inspect assay plates for any signs of precipitation. Prepare fresh dilutions for each experiment.
Analytical Characterization: LC-MS/MS

Q2: I am observing significant matrix effects in my LC-MS/MS analysis of an isoniazid analog in plasma. How can I mitigate this?

A2: Matrix effects are a known challenge in the bioanalysis of small polar molecules like isoniazid and its analogs.[2][3] These effects, caused by co-eluting endogenous components from the biological matrix, can lead to ion suppression or enhancement, affecting the accuracy and precision of quantification.[4][5]

Troubleshooting Matrix Effects in LC-MS/MS:

IssuePossible CauseSuggested Solution
Ion Suppression or Enhancement Co-elution of phospholipids or other endogenous components from the plasma sample.[3]1. Improve Chromatographic Separation: Optimize the gradient elution program to better separate the analyte from interfering matrix components.[4] 2. Modify Mobile Phase: The use of an appropriate buffer, such as ammonium acetate, in the mobile phase can help to reduce matrix effects.[3] 3. Efficient Sample Preparation: While simple protein precipitation is often used, consider more rigorous extraction methods like solid-phase extraction (SPE) to remove a larger portion of the interfering matrix components. 4. Use of an Internal Standard (IS): A stable isotope-labeled internal standard is ideal. If unavailable, a structural analog that co-elutes and experiences similar matrix effects can be used to normalize the signal.[6]
Poor Peak Shape (Tailing) Secondary interactions between the polar analyte and the stationary phase.Adjust the pH of the mobile phase to control the ionization state of the analog. Select a different column chemistry, such as one with end-capping, to minimize silanol interactions.

Q3: How do I interpret the mass spectrum of my novel isoniazid analog, especially the fragmentation pattern?

A3: The fragmentation pattern provides crucial structural information. For isoniazid, common fragmentation involves the cleavage of the bond between the carbonyl group and the hydrazine nitrogen, as well as fragmentation of the pyridine ring.[7]

General Strategy for Interpreting Mass Spectra:

  • Identify the Molecular Ion (M+) Peak: This peak represents the intact molecule with a single positive charge and gives you the molecular weight.[8][9]

  • Look for Characteristic Neutral Losses: For isoniazid analogs, look for losses corresponding to fragments of the isonicotinoyl moiety or the substituted part of the molecule.

  • Propose Fragmentation Pathways: Based on the structure of your analog, draw out potential fragmentation pathways that would lead to the observed fragment ions. The stability of the resulting cations and radicals will influence the abundance of the peaks.[9]

  • Compare with Reference Spectra: If available, compare your spectrum to those of similar compounds or to in-silico predicted fragmentation patterns.

Biological Evaluation: Antimycobacterial Activity

Q4: I am getting variable Minimum Inhibitory Concentration (MIC) results for my isoniazid analog against M. tuberculosis. What could be the cause?

A4: Variability in MIC assays can arise from several factors. Ensuring a standardized and carefully controlled experimental setup is key.

Troubleshooting Variability in MIC Assays:

IssuePossible CauseSuggested Solution
Inconsistent MIC values between experiments 1. Inoculum Preparation: Variation in the density of the bacterial inoculum. 2. Compound Stability: Degradation of the analog in the assay medium over the incubation period. 3. Evaporation: Evaporation from the wells of the microplate, leading to changes in compound concentration.1. Standardize Inoculum: Carefully standardize the bacterial inoculum using McFarland standards or by measuring optical density. 2. Assess Compound Stability: Conduct stability studies of your analog in the assay medium under the same conditions as the MIC assay.[5] 3. Minimize Evaporation: Use plate sealers and ensure proper humidification in the incubator.
No activity observed for a promising compound 1. Prodrug Activation: Isoniazid is a prodrug that requires activation by the mycobacterial enzyme KatG. Your analog may have been designed to bypass this or require a different activation mechanism.[10] 2. Assay Method: The chosen assay may not be sensitive enough or might be incompatible with your compound.1. Consider the Mechanism of Action: If your analog is designed to inhibit a different target, ensure your assay conditions are appropriate. 2. Use a Sensitive Assay: The Microplate Alamar Blue Assay (MABA) is a widely used and sensitive colorimetric/fluorometric assay for determining the MIC of anti-tubercular compounds.[11][12]

Experimental Protocols

Microplate Alamar Blue Assay (MABA) for MIC Determination

This protocol is adapted from standard MABA procedures for M. tuberculosis.

1. Preparation of Microplates: a. In a 96-well microplate, add 100 µL of sterile Middlebrook 7H9 broth to all wells. b. Prepare a serial two-fold dilution of your isoniazid analog directly in the plate, starting from a high concentration in the first column. The final volume in each well should be 100 µL. Leave the last column as a drug-free control.

2. Inoculum Preparation: a. Grow M. tuberculosis H37Rv to mid-log phase in Middlebrook 7H9 broth supplemented with OADC. b. Adjust the turbidity of the culture to match a McFarland standard of 1.0. c. Dilute the adjusted culture 1:50 in 7H9 broth.

3. Inoculation and Incubation: a. Add 100 µL of the diluted bacterial suspension to each well of the microplate containing the serially diluted compound. The final volume in each well will be 200 µL. b. Seal the plate and incubate at 37°C for 5-7 days.

4. Addition of Alamar Blue and Reading Results: a. After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well. b. Re-incubate the plate for 24 hours. c. Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.[11] d. The MIC is defined as the lowest concentration of the drug that prevents the color change from blue to pink.

Data Presentation

Table 1: Example of Stability Data for an Isoniazid Analog in Human Plasma

Storage ConditionTimeConcentration (ng/mL)% Recovery
Room Temperature0 h100.2100%
6 h95.194.9%
Freeze-Thaw1 Cycle98.798.5%
3 Cycles94.594.3%
Long-term (-70°C)1 week99.899.6%
4 weeks97.297.0%

This table is a template. Actual data should be generated from stability experiments.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_evaluation In Vitro Evaluation Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR (1H, 13C) Purification->NMR Purity Purity Assessment (e.g., HPLC) NMR->Purity MS Mass Spectrometry (HRMS) MS->Purity FTIR FTIR Spectroscopy FTIR->Purity Solubility Solubility Assessment Purity->Solubility MIC Antimycobacterial Activity (MIC via MABA) Solubility->MIC Cytotoxicity Cytotoxicity Assay MIC->Cytotoxicity Stability Chemical & Metabolic Stability Cytotoxicity->Stability

Caption: Workflow for the characterization of novel isoniazid analogs.

troubleshooting_mic Start Variable MIC Results Inoculum Inconsistent Inoculum Density? Start->Inoculum Stability Compound Instability in Media? Inoculum->Stability No Standardize Standardize Inoculum Prep (OD/McFarland) Inoculum->Standardize Yes Solubility_Issue Poor Solubility / Precipitation? Stability->Solubility_Issue No Check_Stability Run Stability Assay in 7H9 Broth Stability->Check_Stability Yes Check_Solubility Check Solubility in 7H9 Broth Solubility_Issue->Check_Solubility Yes Consistent_Results Consistent MIC Results Solubility_Issue->Consistent_Results No Standardize->Stability Check_Stability->Solubility_Issue Check_Solubility->Consistent_Results

Caption: Logical troubleshooting for variable MIC assay results.

References

Technical Support Center: Glyconiazide Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of glyconiazide for in vitro assays. This compound, a derivative of the anti-tuberculosis drug isoniazid, can present solubility challenges that may impact experimental outcomes. This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to address these issues.

Note: this compound should not be confused with gliclazide, a sulfonylurea medication. This compound is synthesized from isoniazid and is significantly more lipophilic (hydrophobic) than its parent compound, which is a primary reason for its low aqueous solubility. [1][2]

Troubleshooting Guide

This section addresses common problems encountered when preparing this compound solutions for in vitro experiments.

Problem / Observation Potential Cause Recommended Solution
"My powdered this compound won't dissolve in my aqueous buffer or cell culture medium." High Lipophilicity: this compound is a poorly water-soluble compound due to its chemical structure. Direct dissolution in aqueous solutions is generally not feasible.Use an Organic Solvent: Prepare a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol first. See Protocol 1 for details. [3]
"After adding my DMSO stock solution to the cell culture medium, a precipitate formed immediately." Solvent Shock / Exceeded Solubility Limit: Rapid dilution of the DMSO stock into the aqueous medium can cause the compound to crash out of solution. The final concentration of this compound may be above its solubility limit in the final medium. [4]1. Stepwise Dilution: Instead of adding the stock directly to the final volume, perform serial dilutions in pre-warmed (37°C) medium. [5] 2. Slow Addition with Agitation: Add the stock solution dropwise to the final medium while gently vortexing or swirling to ensure rapid mixing. [6] 3. Lower Final Concentration: Your target concentration may be too high. Test a lower final concentration. 4. Check DMSO Concentration: Ensure the final DMSO concentration in your assay is low (ideally ≤0.5%) to avoid solvent-induced precipitation and cell toxicity. [7]
"The solution was clear initially, but crystals or a cloudy precipitate appeared after incubation." Temperature Shift / Instability: The compound may be precipitating out over time due to temperature changes (e.g., moving from room temperature to 37°C) or interactions with media components. [8]1. Use a Co-solvent or Surfactant: Including a small amount of a biocompatible co-solvent or surfactant can help maintain solubility. 2. Inclusion Complexes: For long-term stability in aqueous solutions, consider using cyclodextrins to form an inclusion complex. See Protocol 2 for details. [9][10] 3. Media Components: High concentrations of salts or proteins in the medium can sometimes reduce the solubility of small molecules. [8]
"I'm observing cell toxicity or unexpected biological effects in my control group (vehicle only)." Solvent Toxicity: The concentration of the organic solvent (e.g., DMSO) may be too high for your specific cell line. Primary cells are often more sensitive than immortalized cell lines. [7]1. Reduce Final Solvent Concentration: Aim for a final DMSO concentration of ≤0.1% if possible, and almost always below 0.5%. [7] 2. Perform a Dose-Response Curve: Test the toxicity of the solvent alone on your cells to determine the maximum tolerable concentration. 3. Alternative Solvents: Consider less toxic organic solvents like ethanol, though they may be less effective at initial solubilization.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for making a this compound stock solution?

A1: Dimethyl Sulfoxide (DMSO) is the most common and effective solvent for dissolving lipophilic compounds like this compound for in vitro assays. [2]Ethanol can also be used, but it is generally a weaker solvent for highly lipophilic molecules. [3]Always use a high-purity, sterile-filtered, anhydrous grade of DMSO for cell culture applications.

Q2: What is the maximum concentration of DMSO my cells can tolerate?

A2: Most cell lines can tolerate DMSO up to 0.5% without significant cytotoxicity, while some robust lines may tolerate 1%. [7]However, primary cells and other sensitive cell types may show stress or altered function at concentrations as low as 0.1%. It is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line to the final concentration of DMSO used in your assays. [7] Q3: My this compound powder has been stored for a long time. Does this affect solubility?

A3: The chemical stability of powdered this compound should be high if stored correctly (cool, dry, dark conditions). However, improper storage could lead to degradation, or the powder could absorb moisture, which might affect how it dissolves. It is always best to use fresh compound when possible.

Q4: Can I use heat or sonication to help dissolve my compound?

A4: Gentle warming (e.g., to 37°C) and sonication can be effective methods to help dissolve compounds in a stock solvent or during dilution into media. [5]However, be cautious with heat, as excessive temperatures could degrade the compound. Always check the compound's stability information.

Q5: What are cyclodextrins and how do they improve solubility?

A5: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic (water-loving) exterior and a lipophilic (fat-loving) inner cavity. [9]They can encapsulate a poorly water-soluble molecule, like this compound, within this cavity. This forms an "inclusion complex" where the hydrophilic exterior of the cyclodextrin allows the entire complex to dissolve in aqueous solutions, effectively shuttling the drug into the media. [9][11]

Data Presentation

Recommended Solvents for Initial Solubility Testing of this compound
SolventTypeRecommended UseExpected SolubilityKey Considerations
Water / PBS Aqueous BufferFinal Assay MediumVery Low / InsolubleNot suitable for primary dissolution. Isoniazid is water-soluble, but derivatives are often not. [1][12]
DMSO Organic SolventHigh-Concentration Stock SolutionHighGold standard for initial solubilization. Keep final concentration in media low (≤0.5%). [7]
Ethanol Organic SolventStock SolutionModerateAn alternative to DMSO, but may be less effective. Can be toxic to cells at higher concentrations. [3]
PEG 400 Co-solventFormulation AidModerateCan be used in combination with other solvents to improve solubility and stability in aqueous media.
Aqueous Solution with Cyclodextrins FormulationFinal Assay MediumModerate to HighIncreases aqueous solubility and stability. Useful for reducing the required amount of organic solvent. [10]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the standard method for preparing a concentrated stock solution of a lipophilic compound for use in cell-based assays.

  • Preparation: Work in a sterile environment (e.g., a laminar flow hood). Use sterile, high-purity, anhydrous DMSO and sterile microcentrifuge tubes. [13]2. Weighing: Accurately weigh the desired amount of this compound powder. Perform this step quickly to minimize moisture absorption.

  • Dissolution: Add the appropriate volume of DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10-50 mM).

  • Mixing: Vortex the tube gently until the powder is completely dissolved. [13]If necessary, gentle warming in a 37°C water bath or brief sonication can be applied. Ensure the final solution is clear.

  • Sterilization (Optional): DMSO is a powerful solvent and is generally considered self-sterilizing. [14]However, if you are concerned about contamination, you can filter the stock solution through a 0.22 µm PTFE (polytetrafluoroethylene) syringe filter. Be aware that this may cause some loss of the compound due to binding to the filter membrane.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed tubes.

Protocol 2: Improving Aqueous Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol provides a method for creating a this compound-cyclodextrin inclusion complex to enhance its solubility in aqueous solutions.

  • Prepare HP-β-CD Solution: Prepare a concentrated solution of HP-β-CD in your desired aqueous buffer (e.g., PBS or cell culture medium without serum). A starting concentration of 10-20% (w/v) is common. Warm the solution to 37°C to aid dissolution.

  • Add this compound: Add the powdered this compound directly to the HP-β-CD solution. Alternatively, add a concentrated DMSO stock of this compound dropwise to the stirred HP-β-CD solution. The molar ratio of cyclodextrin to the drug is typically high (e.g., 10:1 or greater) and may require optimization.

  • Incubation/Complexation: Tightly seal the container and incubate the mixture. Shaking or stirring at room temperature or 37°C for several hours (e.g., 4-24 hours) is typically required to allow for the formation of the inclusion complex.

  • Clarification: After incubation, centrifuge the solution at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any undissolved compound.

  • Final Solution: Carefully collect the supernatant. This solution contains the soluble this compound-cyclodextrin complex. The exact concentration of the solubilized drug should be determined analytically (e.g., by UV-Vis spectroscopy or HPLC).

  • Use in Assays: This aqueous stock can then be further diluted in cell culture medium for your experiments.

Visualizations

G start Start: this compound Precipitates in Media q1 Is the final DMSO concentration > 0.5%? start->q1 a1_yes Reduce DMSO concentration. Prepare a more concentrated stock solution. q1->a1_yes Yes q2 Was the stock added too quickly to the media? q1->q2 No a1_yes->q2 a2_yes Use stepwise dilution. Add stock dropwise to warmed, stirring media. q2->a2_yes Yes q3 Is the final drug concentration too high? q2->q3 No a2_yes->q3 a3_yes Perform a dose-response experiment to find the solubility limit. q3->a3_yes Yes end_solution Consider advanced methods: - Use Cyclodextrins (Protocol 2) - Add biocompatible surfactants q3->end_solution No a3_yes->end_solution

Caption: Troubleshooting workflow for this compound precipitation.

G cluster_prep Step 1: Stock Preparation cluster_dilution Step 2: Serial Dilution cluster_final Step 3: Cell Treatment weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO to desired concentration (e.g., 20 mM) weigh->add_dmso dissolve Vortex / Sonicate until fully dissolved add_dmso->dissolve stock 20 mM Stock in 100% DMSO dissolve->stock intermediate Create Intermediate Dilution in WARM Culture Medium (e.g., 2 mM) stock->intermediate 1:10 Dilution working Create Final Working Solution in WARM Culture Medium (e.g., 20 µM) intermediate->working 1:100 Dilution add_to_cells Add Working Solution to Cells. Final DMSO concentration is low (e.g., 0.1%) working->add_to_cells

Caption: Experimental workflow for preparing this compound working solution.

G glyco This compound (Lipophilic Drug) water Water (Aqueous Medium) glyco->water Insoluble glyco->p1 cyclo Cyclodextrin cyclo->water Soluble cyclo->p1 complex Soluble Inclusion Complex complex->water  Dissolves   p1->complex  Encapsulation  

Caption: Mechanism of cyclodextrin-mediated drug solubilization.

References

Technical Support Center: Refining Protocols for Testing Glyconiazide Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with glyconiazide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental evaluation of its efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is hypothesized to be a prodrug, similar to its parent compound, isoniazid.[1][2][3] It is likely activated by the mycobacterial catalase-peroxidase enzyme, KatG.[2][3][4] This activation is thought to lead to the formation of a reactive species that subsequently inhibits the synthesis of mycolic acids, which are essential components of the Mycobacterium tuberculosis cell wall.[1][2][4][5]

Q2: What are the expected advantages of this compound over isoniazid?

A2: While specific data on this compound is emerging, derivatization of isoniazid, such as forming N-acylhydrazones, has been explored to potentially enhance anti-tuberculosis activity and overcome resistance.[6] Glycosylation may improve the compound's solubility, reduce cytotoxicity, and alter its pharmacokinetic profile.

Q3: What are the primary resistance mechanisms to consider for this compound?

A3: Given its presumed mechanism of action, resistance to this compound is likely to arise from mutations in the katG gene, which would prevent the activation of the prodrug.[2][4] Other potential resistance mechanisms could involve mutations in the target enzyme InhA or the genes involved in mycolic acid synthesis.[2]

Troubleshooting Experimental Assays

IssuePossible CauseRecommended Solution
High variability in Minimum Inhibitory Concentration (MIC) assays Inconsistent inoculum preparation.Standardize the McFarland turbidity of the bacterial suspension before each experiment.
Use a fresh subculture of M. tuberculosis for each assay.
Inaccurate drug dilutions.Prepare fresh serial dilutions of this compound for each experiment.
Verify the concentration of the stock solution.
No bactericidal activity observed in Minimum Bactericidal Concentration (MBC) assays This compound may be bacteriostatic at the tested concentrations.Test a wider and higher range of this compound concentrations.
Insufficient incubation time.Extend the incubation period for the MBC plates.
Poor correlation between in vitro and in vivo efficacy Limited bioavailability of this compound.Perform pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Rapid metabolism of the compound.Co-administer with a metabolic inhibitor in animal models (use with caution and appropriate controls).
Consider alternative routes of administration.
Cytotoxicity observed in cell-based assays Off-target effects of this compound or its metabolites.Test the cytotoxicity of the parent compound (isoniazid) and any known metabolites as controls.
Use a lower concentration range if efficacy is maintained.
Evaluate cytotoxicity in multiple cell lines.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of Mycobacterium tuberculosis.

Methodology:

  • Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv in Middlebrook 7H9 broth and adjust the turbidity to a 0.5 McFarland standard.

  • Drug Dilution: Perform serial two-fold dilutions of this compound in a 96-well microplate containing 7H9 broth.

  • Inoculation: Add the standardized bacterial suspension to each well. Include a positive control (bacteria without drug) and a negative control (broth without bacteria).

  • Incubation: Incubate the plates at 37°C for 7-14 days.

  • Reading: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.

Protocol 2: Time-Kill Kinetics Assay

Objective: To assess the bactericidal or bacteriostatic activity of this compound over time.

Methodology:

  • Culture Preparation: Grow M. tuberculosis to the mid-logarithmic phase in 7H9 broth.

  • Drug Exposure: Add this compound at concentrations corresponding to 1x, 2x, and 4x the MIC to the bacterial cultures. Include a drug-free control.

  • Sampling: At various time points (e.g., 0, 24, 48, 72, 96, and 120 hours), collect aliquots from each culture.

  • Enumeration: Perform serial dilutions of the collected samples and plate on Middlebrook 7H10 agar.

  • Incubation and Counting: Incubate the plates at 37°C for 3-4 weeks and count the number of colony-forming units (CFUs).

  • Analysis: Plot the log10 CFU/mL versus time to determine the rate of bacterial killing.

Visualizations

Glyconiazide_Mechanism_of_Action cluster_bacterium Mycobacterium tuberculosis This compound This compound (Prodrug) KatG KatG (Catalase-Peroxidase) This compound->KatG Activation Activated_this compound Activated this compound (Reactive Species) KatG->Activated_this compound InhA InhA (Enoyl-ACP Reductase) Activated_this compound->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Blocks Cell_Wall Bacterial Cell Wall Integrity Mycolic_Acid_Synthesis->Cell_Wall Essential for Bacterial_Death Bacterial Death Mycolic_Acid_Synthesis->Bacterial_Death Inhibition leads to

Caption: Proposed mechanism of action for this compound.

MIC_Assay_Workflow A Prepare M. tuberculosis inoculum (0.5 McFarland) C Inoculate wells with bacterial suspension A->C B Perform serial dilutions of this compound in 96-well plate B->C D Incubate at 37°C for 7-14 days C->D E Visually inspect for bacterial growth D->E F Determine MIC (Lowest concentration with no growth) E->F

Caption: Experimental workflow for MIC determination.

Troubleshooting_Logic Start Inconsistent Efficacy Results Q1 Are MIC values variable? Start->Q1 A1 Standardize inoculum and drug dilutions Q1->A1 Yes Q2 Is there a lack of in vivo activity? Q1->Q2 No End Refined Protocol A1->End A2 Investigate pharmacokinetic properties (ADME) Q2->A2 Yes Q3 Is cytotoxicity observed? Q2->Q3 No A2->End A3 Assess off-target effects and test lower concentrations Q3->A3 Yes Q3->End No A3->End

Caption: Logical troubleshooting flow for efficacy testing.

References

Technical Support Center: Overcoming Instability Issues with Isoniazid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common instability issues encountered during experiments with isoniazid (INH) and its derivatives.

Troubleshooting Guides

This section offers solutions to specific problems you might encounter during your research.

Issue 1: Compound Degradation in Solution

Q: My isoniazid derivative shows decreasing activity or concentration over time in my aqueous experimental medium. What is causing this and how can I prevent it?

A: Degradation in aqueous solution is a common issue for isoniazid and its derivatives, often due to hydrolysis. The stability of these compounds is frequently pH-dependent. For instance, the interaction and subsequent degradation of isoniazid and rifampicin are notable under acidic conditions.[1]

Troubleshooting Steps:

  • pH Optimization: The stability of isoniazid and its derivatives can be significantly influenced by the pH of the solution. It's recommended to perform a pH stability profile to identify the pH at which your derivative is most stable. For some formulations, a pH of 7.4 has been found to provide maximum stability for combined doses of isoniazid and rifampicin.[2][3]

  • Temperature Control: Whenever possible, prepare solutions fresh and keep them on ice. For longer-term storage, freezing at -20°C or -80°C is advisable. Avoid repeated freeze-thaw cycles.

  • Use of Co-solvents: If your experimental design allows, consider using co-solvents to reduce the aqueous activity and potentially slow down hydrolysis.

  • Addition of Stabilizers: The use of antioxidants, such as ascorbic acid, has been shown to improve the stability of isoniazid in formulations.[2][3]

  • Monitor for Degradation Products: Utilize analytical techniques like HPLC to monitor for the appearance of degradation products over time. This can help you understand the degradation pathway and the rate of decomposition.

Issue 2: Precipitation of the Compound from Solution

Q: My isoniazid derivative is precipitating out of my experimental solution. What can I do to improve its solubility?

A: Solubility issues are a known challenge with some isoniazid derivatives, which can be influenced by the solvent, concentration, and temperature.[2][4]

Troubleshooting Steps:

  • Solvent Selection: Isoniazid itself has varying solubility in different organic solvents, being most soluble in methanol at temperatures up to 308 K.[5] For derivatives, it's crucial to test a range of pharmaceutically acceptable solvents and co-solvents to find the optimal system for your compound.

  • pH Adjustment: The solubility of ionizable compounds is often pH-dependent. Determine the pKa of your derivative and adjust the pH of your solution to a point where the ionized (and typically more soluble) form predominates.

  • Use of Solubilizing Agents: Excipients like cyclodextrins can be used to form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility.[2][3]

  • Temperature Control: The dissolution of isoniazid is an endothermic process, meaning solubility increases with temperature.[6] Gentle warming of the solution during preparation may help, but be mindful of potential degradation at elevated temperatures.

  • Sonication: Applying ultrasonic energy can help to break down particle agglomerates and facilitate dissolution.

  • Fresh Preparation: Prepare solutions immediately before use to minimize the time for potential precipitation to occur.

Frequently Asked Questions (FAQs)

Q1: How can I assess the stability of my new isoniazid derivative?

A1: A systematic stability study is recommended. This typically involves subjecting the compound to various stress conditions, such as different pH levels, temperatures, and light exposure. The stability can then be monitored over time using analytical techniques like High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy to quantify the remaining parent compound and detect any degradation products.

Q2: What are the common degradation pathways for isoniazid and its derivatives?

A2: Isoniazid primarily undergoes metabolic degradation in vivo through acetylation and hydrolysis, leading to metabolites like acetylisoniazid, isonicotinic acid, and hydrazine. The hydrazide functional group is susceptible to hydrolysis, and derivatives containing imine or hydrazone linkages can also be prone to cleavage.

Q3: Are there any formulation strategies to improve the in vivo stability of isoniazid derivatives?

A3: Yes, several strategies are being explored. Prodrug approaches aim to mask the reactive hydrazide group, which is then cleaved in vivo to release the active drug. Another approach is the formation of co-crystals with other molecules to modulate physicochemical properties like solubility and stability. Encapsulation in nanoparticle-based delivery systems is also a promising strategy to protect the drug from premature degradation.

Data on Isoniazid Stability

The stability of isoniazid can be influenced by various factors, particularly when in solution with other drugs.

ConditionDrug CombinationTemperatureTimeDegradation of IsoniazidDegradation of RifampicinReference
pH 2Isoniazid + Rifampicin37°C50 min~10%~34%[1]
pH 2Isoniazid + Rifampicin37°C3 hours~11.12%~62.57%[1]
pH 7.4Isoniazid + Rifampicin5°C3 days>95% remaining-[2]
pH 8.0 with 0.1% Ascorbic AcidIsoniazid + Rifampicin5°C3 days>95% remaining>90% remaining[2]

Experimental Protocols

Protocol 1: Stability Assessment of Isoniazid Derivatives by HPLC

This protocol provides a general framework for assessing the chemical stability of an isoniazid derivative in a solution under specific stress conditions (e.g., pH, temperature).

1. Materials and Equipment:

  • Isoniazid derivative
  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)
  • Buffers of desired pH (e.g., phosphate, acetate)
  • HPLC system with a UV detector
  • C18 analytical column
  • Volumetric flasks, pipettes, and vials
  • pH meter
  • Incubator or water bath

2. Procedure:

  • Standard Solution Preparation: Prepare a stock solution of the isoniazid derivative of known concentration in a suitable solvent. From this, prepare a series of calibration standards by serial dilution.
  • Sample Preparation: Prepare a solution of the isoniazid derivative at a known concentration in the desired buffer or solvent to be tested.
  • Initial Analysis (T=0): Immediately after preparation, inject the calibration standards and the test sample into the HPLC system to obtain the initial concentration and peak area of the derivative.
  • Incubation: Store the sample solution under the desired stress condition (e.g., 37°C in a pH 7.4 buffer).
  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample, dilute if necessary, and inject it into the HPLC system.
  • Data Analysis: For each time point, calculate the concentration of the remaining isoniazid derivative using the calibration curve. Plot the concentration or percentage of the remaining compound against time to determine the degradation kinetics.

Protocol 2: Monitoring Degradation of Isoniazid Derivatives by UV-Vis Spectroscopy

This protocol is useful for a rapid assessment of compound stability, particularly if the derivative and its degradation products have different UV-Vis absorption spectra.

1. Materials and Equipment:

  • Isoniazid derivative
  • UV-transparent cuvettes (quartz)
  • UV-Vis spectrophotometer
  • Solvents and buffers as required
  • Volumetric flasks and pipettes

2. Procedure:

  • Spectrum Scan: Prepare a solution of the isoniazid derivative of known concentration in the desired solvent. Scan the solution across a relevant UV-Vis wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
  • Blank Measurement: Fill a cuvette with the solvent/buffer used to dissolve the compound and use this to zero the spectrophotometer at the determined λmax.
  • Initial Absorbance (T=0): Measure the absorbance of the freshly prepared sample solution at λmax.
  • Incubation: Store the sample solution under the desired stress conditions.
  • Time-Point Measurements: At regular intervals, measure the absorbance of the sample at λmax. A decrease in absorbance over time suggests degradation of the parent compound.
  • Data Analysis: Plot absorbance versus time. A change in the spectral shape over time can indicate the formation of degradation products with different chromophores.

Visualizations

Metabolic Pathway of Isoniazid

Isoniazid_Metabolism INH Isoniazid (INH) AcINH Acetylisoniazid (AcINH) INH->AcINH NAT2 INA Isonicotinic Acid (INA) AcINH->INA Amidase AcHz Acetylhydrazine (AcHz) AcINH->AcHz Amidase Hz Hydrazine (Hz) AcHz->Hz Amidase DiAcHz Diacetylhydrazine (DiAcHz) AcHz->DiAcHz NAT2 ToxicMetabolites Reactive Toxic Metabolites AcHz->ToxicMetabolites CYP450 Hz->ToxicMetabolites CYP450 Hepatotoxicity Hepatotoxicity ToxicMetabolites->Hepatotoxicity

Caption: Major metabolic pathways of isoniazid leading to active and toxic metabolites.

Experimental Workflow for Stability Assessment

Stability_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare Stock Solution prep_samples Prepare Samples in Stress Conditions (pH, Temp, Light) prep_stock->prep_samples initial_analysis T=0 Analysis (HPLC/UV-Vis) prep_samples->initial_analysis incubation Incubate Samples initial_analysis->incubation timepoint_analysis Time-Point Analysis incubation->timepoint_analysis t = 1, 2, 4... hrs timepoint_analysis->incubation plot_data Plot % Remaining vs. Time timepoint_analysis->plot_data kinetics Determine Degradation Rate plot_data->kinetics report Generate Stability Report kinetics->report

Caption: General experimental workflow for assessing the stability of isoniazid derivatives.

Troubleshooting Logic for Instability Issues

Troubleshooting_Logic start Instability Issue Observed (e.g., low activity, precipitation) check_solubility Is the compound fully dissolved? start->check_solubility solubility_issue Address Solubility: - Change solvent/co-solvent - Adjust pH - Use solubilizers check_solubility->solubility_issue No check_degradation Is there evidence of degradation? (e.g., new peaks in HPLC, color change) check_solubility->check_degradation Yes retest Retest Experiment solubility_issue->retest degradation_issue Address Degradation: - Optimize pH - Control temperature - Protect from light - Add stabilizers check_degradation->degradation_issue Yes check_degradation->retest No degradation_issue->retest

Caption: A logical flowchart for troubleshooting common instability issues with isoniazid derivatives.

References

Technical Support Center: Process Improvements for the Purification of Glyconiazide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the purification of glyconiazide, a glycosylated derivative of isoniazid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue Potential Cause Recommended Solution
Low Yield of Purified this compound Incomplete reaction during synthesis.Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure completion before initiating purification.
Degradation of this compound during purification.This compound may be susceptible to hydrolysis under acidic or basic conditions. Ensure all solvents and reagents used in the purification process are neutral and avoid prolonged exposure to harsh pH conditions. Consider conducting purification steps at lower temperatures.
Loss of product during recrystallization.Optimize the recrystallization solvent system. A good solvent system will dissolve the this compound at an elevated temperature but result in poor solubility at a lower temperature, maximizing crystal formation. Use a minimal amount of hot solvent to dissolve the product to prevent losses in the mother liquor.
Presence of Impurities in the Final Product Unreacted starting materials (isoniazid, activated sugar).If unreacted isoniazid is the major impurity, consider a purification step that leverages the difference in polarity. For example, a column chromatography step with a suitable solvent gradient can be effective. Recrystallization from a well-chosen solvent can also selectively precipitate the desired this compound, leaving more soluble impurities behind.
Side-products from the glycosylation reaction.Characterize the side-products using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to understand their structure. This will aid in designing a targeted purification strategy, such as a specific chromatographic separation or a liquid-liquid extraction to remove them.
Process-related impurities from isoniazid synthesis.Common impurities from the synthesis of the isoniazid starting material can carry over. These may include isonicotinic acid, isonicotinamide, and 4-cyanopyridine. Most of these are significantly more polar than this compound and can be removed by silica gel column chromatography.
Difficulty in Crystal Formation During Recrystallization Product is "oiling out" instead of crystallizing.This often occurs when the solution is supersaturated or when impurities are present that inhibit crystal lattice formation. Try adding a small seed crystal of pure this compound to induce crystallization. Alternatively, slowly cooling the solution or using a different solvent system can promote proper crystal growth. Scratching the inside of the flask with a glass rod at the solvent-air interface can also initiate crystallization.
No crystal formation upon cooling.The product may be too soluble in the chosen solvent. If so, a less polar solvent can be slowly added to the solution (an anti-solvent) to decrease the solubility of this compound and induce precipitation. Ensure the solution is sufficiently concentrated.
Inconsistent Purity Results Inaccurate analytical method.Develop and validate a robust analytical method, such as RP-HPLC, to accurately assess the purity of this compound. The method should be able to separate this compound from all potential impurities.
Contamination during handling and processing.Ensure all glassware is scrupulously clean and that all solvents are of high purity. Work in a clean environment to avoid the introduction of extraneous particulate matter.

Frequently Asked Questions (FAQs)

Q1: What is the general structure of this compound?

A1: this compound is a derivative of isoniazid where a sugar moiety is attached to the isoniazid backbone, forming a glycosidic bond. The exact structure will depend on the specific sugar used in the synthesis.

Q2: What are the most common impurities I should expect in my crude this compound?

A2: The most likely impurities are unreacted isoniazid, excess sugar starting material, and various side-products from the glycosylation reaction. You may also find trace amounts of impurities from the isoniazid starting material, such as isonicotinic acid or isonicotinamide.

Q3: What analytical techniques are best suited for monitoring the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC), particularly with a Reverse-Phase (RP) column, is the most common and effective method for assessing the purity of small molecules like this compound. Other useful techniques include Thin Layer Chromatography (TLC) for rapid, qualitative analysis, and for quantitative analysis, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can confirm the structure and identify impurities.

Q4: Can I use normal phase chromatography for this compound purification?

A4: While reverse-phase chromatography is often preferred for polar compounds, normal phase chromatography on silica gel can be very effective for separating this compound from more polar impurities like unreacted isoniazid and isonicotinic acid. The choice of chromatographic method will depend on the specific impurity profile of your crude product.

Q5: My purified this compound appears to be degrading over time. What storage conditions are recommended?

A5: Glycosidic bonds can be susceptible to hydrolysis, especially in the presence of moisture and acidic or basic conditions. It is recommended to store purified this compound as a dry solid in a tightly sealed container, protected from light and moisture. Storage at low temperatures (e.g., in a refrigerator or freezer) may also help to improve long-term stability.

Experimental Protocols

General Protocol for Recrystallization of this compound
  • Solvent Selection: Begin by identifying a suitable solvent or solvent system. A good solvent will dissolve the crude this compound when heated but have low solubility at room temperature or below. Common solvents to screen include ethanol, methanol, isopropanol, ethyl acetate, and mixtures with water or hexanes.

  • Dissolution: Place the crude this compound in a clean Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently with stirring (e.g., on a hot plate) until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin as the solution cools. For maximum yield, the flask can be placed in an ice bath or refrigerator after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol for Purity Assessment by RP-HPLC
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact gradient will need to be optimized.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where this compound has strong absorbance (e.g., 254 nm or 265 nm).

  • Sample Preparation: Prepare a dilute solution of the this compound sample in the mobile phase.

  • Injection Volume: 10 µL.

  • Analysis: Run the sample and integrate the peak areas. The purity can be calculated as the percentage of the area of the this compound peak relative to the total area of all peaks.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification Method Starting Purity (%) Final Purity (%) Yield (%) Throughput
Single Recrystallization (Ethanol) 859570High
Column Chromatography (Silica Gel) 85>9960Low
Preparative HPLC 95>99.540Very Low

Table 2: Common Solvents for this compound Recrystallization

Solvent Solubility (Hot) Solubility (Cold) Crystal Quality
Ethanol HighLowGood
Methanol Very HighModerateFair
Isopropanol ModerateLowExcellent
Ethyl Acetate ModerateLowGood
Water LowVery LowPoor (often requires co-solvent)

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Glycosylation Reaction (Isoniazid + Activated Sugar) workup Aqueous Workup (Extraction) synthesis->workup Crude Product chromatography Column Chromatography (Silica Gel) workup->chromatography Partially Purified recrystallization Recrystallization chromatography->recrystallization Purified Fractions purity_check Purity Analysis (HPLC, TLC) recrystallization->purity_check Crystalline Solid characterization Structural Characterization (NMR, MS) purity_check->characterization

Caption: A typical experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Low Purity of Final Product check_impurities Identify Impurities (HPLC, MS, NMR) start->check_impurities unreacted_isoniazid Unreacted Isoniazid? check_impurities->unreacted_isoniazid side_products Reaction Side-Products? unreacted_isoniazid->side_products No solution1 Optimize Chromatography (Polarity-based separation) unreacted_isoniazid->solution1 Yes process_impurities Process-Related Impurities? side_products->process_impurities No solution2 Modify Reaction Conditions (e.g., stoichiometry, temperature) side_products->solution2 Yes solution3 Source High-Purity Starting Materials process_impurities->solution3 Yes end_node Achieve Desired Purity solution1->end_node solution2->end_node solution3->end_node

Caption: A logical troubleshooting guide for addressing low purity issues in this compound.

Technical Support Center: Optimizing Dosage for In Vivo Testing of Glyconiazide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for glyconiazide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the dosage of this compound for in vivo experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to address common challenges encountered during your research.

Introduction to this compound

This compound is a derivative of the well-established anti-tuberculosis drug, isoniazid. The addition of a glyco- (sugar) moiety may alter its pharmacokinetic properties, such as solubility, absorption, and targeted delivery. Accurate dosage optimization is a critical step in pre-clinical in vivo testing to ensure meaningful and reproducible results, balancing therapeutic efficacy with minimal toxicity.

Pharmacology of this compound

Understanding the pharmacological profile of this compound is fundamental to designing effective in vivo studies. While specific data on this compound is limited, its properties can be inferred from its parent compound, isoniazid, and general pharmacological principles.

Mechanism of Action

This compound, like isoniazid, is expected to act as a prodrug that is activated by bacterial catalase-peroxidase. The activated form then covalently binds to and inhibits key enzymes involved in the synthesis of mycolic acid, an essential component of the mycobacterial cell wall. This disruption of the cell wall leads to bacterial cell death. The sugar moiety in this compound may influence its uptake by bacterial cells or its interaction with host cell receptors.

Below is a diagram illustrating the proposed signaling pathway for the mechanism of action of this compound.

This compound Mechanism of Action cluster_bacterium Mycobacterium This compound This compound KatG Bacterial Catalase-Peroxidase (KatG) This compound->KatG Activation Activated_this compound Activated_this compound Mycolic_Acid_Synthesis Mycolic_Acid_Synthesis Activated_this compound->Mycolic_Acid_Synthesis Inhibition Bacterial_Cell_Death Bacterial_Cell_Death Mycolic_Acid_Synthesis->Bacterial_Cell_Death Leads to KatG->Activated_this compound

Caption: Proposed mechanism of action for this compound in mycobacteria.

Troubleshooting Guide and FAQs

This section addresses common questions and issues that may arise during the in vivo testing of this compound.

Q1: How do I determine the starting dose for my in vivo study?

A1: The starting dose can be estimated using several approaches:

  • In vitro data: Use the in vitro effective concentration (e.g., EC50 or MIC) and extrapolate to an in vivo dose. This often requires complex modeling and is a rough starting point.

  • Literature review: If available, consult studies on similar isoniazid derivatives.

  • Dose-ranging study: The most reliable method is to perform a pilot dose-ranging study to determine the maximum tolerated dose (MTD) and a preliminary effective dose.

Q2: What are the appropriate animal models for this compound testing?

A2: The choice of animal model depends on the research question. For anti-tuberculosis activity, mouse models are commonly used.[1] It is important to consider that mice have a higher metabolism than humans, which may affect drug safety and efficacy.[1] Factors to consider when selecting a model include the disease to be modeled, the route of administration, and the translational relevance to humans.[1] Genetically engineered and humanized mouse models are also available for more specific research needs.[2]

Q3: What should I do if I observe high toxicity or adverse effects?

A3: If you observe signs of toxicity such as significant weight loss, lethargy, or organ damage, consider the following troubleshooting steps:

  • Dose Reduction: Lower the dose to a level that is better tolerated.

  • Dosing Frequency: Decrease the frequency of administration (e.g., from daily to every other day).

  • Route of Administration: Evaluate if a different route of administration (e.g., oral gavage vs. intraperitoneal injection) is less toxic.

  • Vehicle Formulation: Ensure the vehicle used to dissolve or suspend this compound is non-toxic and appropriate for the route of administration.

Q4: What if I am not seeing the desired efficacy in my animal model?

A4: A lack of efficacy can be due to several factors:

  • Insufficient Dose: The administered dose may be too low to reach therapeutic concentrations at the target site. Consider a dose-escalation study.

  • Pharmacokinetics: The drug may be rapidly metabolized or poorly absorbed. Conduct pharmacokinetic studies to measure plasma and tissue concentrations of this compound.

  • Drug Stability: Ensure the drug formulation is stable and prepared correctly.

  • Animal Model: The chosen animal model may not be appropriate for the disease or the drug being tested.

Q5: My results show high variability between individual animals. How can I reduce this?

A5: High variability can obscure the true effect of the drug.[3] To improve consistency:

  • Standardize Procedures: Use animals of the same strain, age, and sex. Standardize housing conditions, diet, and handling procedures.

  • Refine Techniques: Ensure consistent drug administration techniques and accurate dosing.

  • Increase Sample Size: A larger number of animals per group can help to reduce the impact of individual variability.

  • Acclimatization: Allow sufficient time for animals to acclimatize to the laboratory environment before starting the experiment.

The following diagram outlines a logical workflow for troubleshooting common issues in in vivo studies.

Troubleshooting Workflow Start Start Observe_Issue Issue Observed? Start->Observe_Issue High_Toxicity High Toxicity Observe_Issue->High_Toxicity Yes Lack_of_Efficacy Lack of Efficacy Observe_Issue->Lack_of_Efficacy High_Variability High Variability Observe_Issue->High_Variability Action_Toxicity Reduce Dose Change Frequency Check Vehicle High_Toxicity->Action_Toxicity Action_Efficacy Increase Dose Check PK Verify Model Lack_of_Efficacy->Action_Efficacy Action_Variability Standardize Procedures Increase Sample Size Refine Techniques High_Variability->Action_Variability Re-evaluate Re-evaluate Experiment Action_Toxicity->Re-evaluate Action_Efficacy->Re-evaluate Action_Variability->Re-evaluate

Caption: A logical workflow for troubleshooting common in vivo experimental issues.

Experimental Protocols

Detailed and standardized protocols are essential for reproducible results.

Protocol 1: Dose-Ranging and Maximum Tolerated Dose (MTD) Study in Mice
  • Animal Selection: Use 6-8 week old mice of a single strain (e.g., C57BL/6), with equal numbers of males and females.

  • Acclimatization: Allow animals to acclimatize for at least one week before the study begins.

  • Group Allocation: Randomly assign animals to groups (n=3-5 per group), including a vehicle control group.

  • Dose Preparation: Prepare this compound in a suitable vehicle (e.g., sterile saline, PBS with 0.5% carboxymethylcellulose).

  • Dose Escalation: Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30, 100, 300 mg/kg).

  • Administration: Administer the drug via the intended clinical route (e.g., oral gavage) once daily for 7-14 days.

  • Monitoring: Monitor animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and appearance.

  • Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >15-20% weight loss or mortality).

  • Data Collection: At the end of the study, collect blood for clinical chemistry and organs for histopathology.

Protocol 2: Pharmacokinetic (PK) Study in Rats
  • Animal Preparation: Use cannulated rats to facilitate serial blood sampling.

  • Dose Administration: Administer a single dose of this compound at a pre-determined, non-toxic level.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dosing.

  • Plasma Analysis: Process blood to plasma and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

Data Presentation

Clear and concise data presentation is crucial for interpreting results.

Table 1: Example of a Dose-Ranging Study Summary
Dose Group (mg/kg)Mean Body Weight Change (%)MortalityClinical Signs of Toxicity
Vehicle Control+5.20/5None observed
30+4.80/5None observed
100-2.10/5Mild lethargy
300-18.51/5Severe lethargy, ruffled fur
1000-25.03/5Severe lethargy, ataxia
Table 2: Example of Pharmacokinetic Parameters in Rats
ParameterValueUnit
Cmax15.2µg/mL
Tmax1.5hours
AUC(0-inf)75.8µg*h/mL
Half-life (t1/2)4.2hours

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for optimizing the in vivo dosage of a new compound like this compound.

Dosage Optimization Workflow In_Vitro_Studies In Vitro Efficacy & Toxicity Dose_Range_Finding Pilot Dose-Ranging Study In_Vitro_Studies->Dose_Range_Finding MTD_Determination Determine Maximum Tolerated Dose (MTD) Dose_Range_Finding->MTD_Determination PK_PD_Studies Pharmacokinetic & Pharmacodynamic Studies MTD_Determination->PK_PD_Studies Efficacy_Studies Definitive Efficacy Studies PK_PD_Studies->Efficacy_Studies Toxicity_Studies Formal Toxicity Studies Efficacy_Studies->Toxicity_Studies Optimal_Dose Optimal Dose Selection Toxicity_Studies->Optimal_Dose

Caption: A workflow for in vivo dosage optimization of this compound.

References

Technical Support Center: Gliclazide Mechanism of Action Assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for investigating the mechanism of action of gliclazide.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for gliclazide?

A1: Gliclazide is a second-generation sulfonylurea oral hypoglycemic agent.[1][2] Its primary mechanism is to stimulate insulin secretion from the pancreatic β-cells.[2] It achieves this by binding to the sulfonylurea receptor 1 (SUR1), which is a subunit of the ATP-sensitive potassium (K-ATP) channel complex on the surface of these cells.[2] This binding inhibits the channel, leading to membrane depolarization, which in turn opens voltage-gated calcium channels.[1][2] The subsequent influx of calcium ions triggers the exocytosis of insulin-containing granules, thereby increasing insulin levels in the blood.[1][2]

Q2: Does gliclazide have effects beyond stimulating insulin secretion?

A2: Yes, gliclazide exhibits several secondary effects. It can enhance peripheral insulin sensitivity and reduce hepatic glucose production.[1][3] Additionally, it has been shown to possess antioxidant properties and anti-platelet activities, which may help in reducing the risk of vascular complications associated with diabetes.[2] These actions on platelets, including reducing adhesion and aggregation, are thought to be independent of its glucose-lowering activity.[3]

Q3: What are the appropriate cell lines or model systems to study gliclazide's mechanism?

A3: To study the primary mechanism of insulin secretion, pancreatic β-cell lines are ideal. Commonly used models include INS-1 (rat insulinoma) and MIN6 (mouse insulinoma) cell lines, as they retain glucose-stimulated insulin secretion characteristics. Primary islets of Langerhans isolated from mice or rats can also be used for more physiologically relevant data. For studying secondary effects like peripheral glucose utilization, muscle cell lines (e.g., L6, C2C12) or adipocyte cell lines (e.g., 3T3-L1) are suitable.

Q4: How should an initial experiment be designed to screen for gliclazide's activity?

A4: A dose-response experiment is a fundamental first step. This typically involves a cell-based assay to measure a key outcome, such as insulin secretion from pancreatic β-cells. Cells should be treated with a range of gliclazide concentrations (e.g., from nanomolar to high micromolar) to determine the potency (EC50) and efficacy (Emax) of the drug. It is crucial to include appropriate controls, such as a vehicle control (e.g., DMSO), a negative control (low glucose), and a positive control (high glucose or another known secretagogue like glibenclamide).

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation.

Problem / Question Possible Causes & Recommended Solutions
Inconsistent EC50/IC50 values in dose-response assays. 1. Suboptimal Cell Density: Too few cells can lead to weak signals, while too many can cause nutrient depletion or contact inhibition. Optimize cell seeding density for your specific cell line and assay duration.[4]2. Solvent Effects: High concentrations of solvents like DMSO can be toxic to cells. Ensure the final solvent concentration is consistent across all wells and is below the cytotoxic threshold (typically <0.5%).3. Inaccurate Drug Dilutions: Prepare serial dilutions carefully. For accuracy in multi-well plates, consider using automated liquid handlers.[4]4. Edge Effects in Plates: Evaporation in the outer wells of a microplate can concentrate compounds and affect cell growth. Avoid using the outermost wells or fill them with sterile PBS/media to maintain humidity.
No significant increase in insulin secretion observed after gliclazide treatment. 1. Low Cell Responsiveness: The pancreatic cell line may have lost its ability to secrete insulin. Test the cells with a potent positive control (e.g., 20 mM glucose + 100 µM IBMX) to confirm their functionality.2. Incorrect Assay Buffer: The K+ concentration in the stimulation buffer is critical. K-ATP channel inhibition by gliclazide will not cause depolarization if extracellular K+ is too high. A Krebs-Ringer Bicarbonate (KRB) buffer with low glucose (e.g., 2.8 mM) is typically used for pre-incubation, followed by stimulation with gliclazide in the same buffer.3. Inappropriate Gliclazide Concentration: The effective concentration range may be different for your specific cell model. Test a wider range of concentrations (e.g., 10 nM to 100 µM).
High background signal in Western blot analysis. 1. Insufficient Blocking: Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of milk for phospho-antibodies).2. Primary Antibody Concentration Too High: Titrate the primary antibody to find the optimal concentration that maximizes signal-to-noise ratio.3. Inadequate Washing: Increase the number or duration of wash steps after antibody incubations to remove non-specific binding. Use a gentle detergent like Tween-20 in your wash buffer.
Difficulty reproducing results from a published paper. 1. Minor Protocol Differences: Seemingly small variations in cell passage number, media supplements, or incubation times can significantly impact results.[4] Follow the published protocol as closely as possible.2. Reagent Quality: Ensure all reagents, including the drug compound, are of high quality and have not expired. The source and lot of reagents like FBS can introduce variability.3. Biological Replicates: Always perform at least two or three independent biological replicates to ensure the observed effect is consistent and not a one-time anomaly.[4]

Experimental Protocols

Protocol 1: In Vitro Insulin Secretion Assay

This protocol describes a method to measure gliclazide-stimulated insulin secretion from INS-1 cells.

  • Cell Culture: Culture INS-1 cells in RPMI-1640 medium supplemented with 10% FBS, 10 mM HEPES, 2 mM L-glutamine, 1 mM sodium pyruvate, and 50 µM β-mercaptoethanol. Seed cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and culture for 48 hours.

  • Pre-incubation (Starvation): Gently wash the cells twice with PBS. Pre-incubate the cells for 2 hours at 37°C in Krebs-Ringer Bicarbonate (KRB) buffer (115 mM NaCl, 5 mM KCl, 24 mM NaHCO3, 2.5 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, and 0.1% BSA, pH 7.4) containing 2.8 mM glucose.

  • Stimulation: Aspirate the pre-incubation buffer. Add fresh KRB buffer containing 2.8 mM glucose along with various concentrations of gliclazide (e.g., 0, 0.1, 1, 10, 100 µM) or controls (e.g., 20 mM glucose). Incubate for 2 hours at 37°C.

  • Supernatant Collection: After incubation, collect the supernatant from each well. Centrifuge at 500 x g for 5 minutes to remove any detached cells.

  • Quantification: Measure the insulin concentration in the supernatant using a commercially available Insulin ELISA kit, following the manufacturer’s instructions.

  • Data Normalization: After collecting the supernatant, lyse the cells in each well and measure the total protein content using a BCA assay. Normalize the insulin secretion data to the total protein content of each well.

Protocol 2: Cell Viability (MTT) Assay

This protocol assesses the effect of gliclazide on cell viability.

  • Cell Seeding: Seed a chosen cell line (e.g., INS-1, HepG2) into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Replace the medium with fresh medium containing serial dilutions of gliclazide. Include a vehicle-only control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value if a cytotoxic effect is observed.

Visualizations

Gliclazide's Primary Signaling Pathway

Gliclazide_Mechanism cluster_membrane Pancreatic β-Cell Gliclazide Gliclazide SUR1 Sulfonylurea Receptor 1 (SUR1) Gliclazide->SUR1 Binds to K_ATP K-ATP Channel SUR1->K_ATP Inhibits Depolarization Membrane Depolarization K_ATP->Depolarization Leads to Membrane Pancreatic β-Cell Membrane Ca_Channel Voltage-Gated Ca²⁺ Channel Depolarization->Ca_Channel Opens Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Allows Insulin_Vesicles Insulin Vesicles Ca_Influx->Insulin_Vesicles Triggers Exocytosis Exocytosis Insulin_Vesicles->Exocytosis Undergo Insulin_Release Insulin Release Exocytosis->Insulin_Release Results in

Caption: Primary mechanism of gliclazide-stimulated insulin secretion.

General Experimental Workflow

Experimental_Workflow Hypothesis Hypothesis Generation (e.g., Gliclazide affects protein X) Assay_Dev Assay Development & Optimization Hypothesis->Assay_Dev Dose_Response Dose-Response & Time-Course (e.g., EC50, IC50) Assay_Dev->Dose_Response Mechanism Mechanism-Specific Assays (e.g., Insulin Secretion, Western Blot) Dose_Response->Mechanism Controls Inclusion of Controls (Positive, Negative, Vehicle) Mechanism->Controls informs Data_Collection Data Collection Mechanism->Data_Collection Data_Analysis Statistical Analysis & Interpretation Data_Collection->Data_Analysis Conclusion Conclusion & Next Steps Data_Analysis->Conclusion Conclusion->Hypothesis Refines

Caption: Workflow for investigating a drug's mechanism of action.

References

Validation & Comparative

Validating the Antimycobacterial Activity of Glyconiazide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Isoniazid (INH), a cornerstone in the treatment of tuberculosis for decades, faces increasing challenges due to the emergence of drug-resistant strains of Mycobacterium tuberculosis. This has spurred the development of isoniazid derivatives, such as glyconiazides, which are molecules where isoniazid is chemically linked to a carbohydrate moiety. This modification is hypothesized to enhance cell wall penetration and potentially overcome some resistance mechanisms. This guide provides a comparative analysis of a representative glyconiazide and its parent compound, isoniazid, based on available experimental data. It is important to note that "this compound" is not a standardized chemical name, and for the purpose of this guide, a representative isoniazid-carbohydrate conjugate has been selected from published research to illustrate the potential antimycobacterial properties of this class of compounds.

Mechanism of Action: A Tale of Two Pathways

Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1][2][3] Once activated, it forms a covalent adduct with NAD+, which then inhibits the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycolic acid biosynthesis pathway.[1][2][3] Mycolic acids are crucial components of the mycobacterial cell wall, and their inhibition leads to cell death.

Glyconiazides, as derivatives of isoniazid, are also believed to target the mycolic acid synthesis pathway. The carbohydrate moiety may facilitate the transport of the drug across the complex mycobacterial cell wall. While the exact mechanism of activation and interaction with InhA for all glyconiazides is not fully elucidated, it is proposed that they may also act as prodrugs requiring activation. The key difference lies in the potential for altered interaction with the activating enzymes and the target protein, which could be beneficial in overcoming resistance mutations in katG or inhA.

G cluster_0 Isoniazid (INH) Pathway cluster_1 This compound Pathway (Proposed) INH Isoniazid (Prodrug) KatG KatG Activation INH->KatG Activated_INH Activated INH-NAD Adduct KatG->Activated_INH InhA InhA Inhibition Activated_INH->InhA Mycolic_Acid Mycolic Acid Synthesis Blocked InhA->Mycolic_Acid Cell_Death Bacterial Cell Death Mycolic_Acid->Cell_Death This compound This compound (Prodrug) Activation Activation (e.g., KatG) This compound->Activation Activated_Glyco Activated Drug Activation->Activated_Glyco InhA2 InhA Inhibition Activated_Glyco->InhA2 Mycolic_Acid2 Mycolic Acid Synthesis Blocked InhA2->Mycolic_Acid2 Cell_Death2 Bacterial Cell Death Mycolic_Acid2->Cell_Death2

Figure 1. Proposed mechanisms of action for Isoniazid and this compound.

Comparative Antimycobacterial Activity

The antimycobacterial efficacy of a compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following table summarizes the MIC values for a representative isoniazid-carbohydrate derivative (an isonicotinylhydrazide analogue designated as compound 3g ) and isoniazid against Mycobacterium tuberculosis H37Ra.

CompoundMycobacterium tuberculosis H37Ra MIC (µg/mL)
IsoniazidNot explicitly stated, but compound 3g is "comparable"
Compound 3g (Isonicotinylhydrazide analogue)9.77 [4]

Note: The referenced study states that compound 3g showed "comparable in vitro activity to isoniazid". For the purpose of this guide, we are highlighting the reported MIC value for this representative this compound.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)

The MIC of the compounds against Mycobacterium tuberculosis is commonly determined using the Microplate Alamar Blue Assay (MABA). This method is a colorimetric assay that measures the metabolic activity of the bacteria.

Materials:

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

  • Mycobacterium tuberculosis H37Rv strain.

  • Test compounds (this compound and Isoniazid) dissolved in an appropriate solvent (e.g., DMSO).

  • Alamar Blue reagent.

  • 96-well microplates.

Procedure:

  • Preparation of Bacterial Inoculum: A mid-log phase culture of M. tuberculosis H37Rv is diluted in 7H9 broth to a standardized cell density.

  • Serial Dilution of Compounds: The test compounds are serially diluted in the 96-well plates using the supplemented 7H9 broth.

  • Inoculation: The standardized bacterial suspension is added to each well containing the diluted compounds. Control wells containing bacteria without any drug (positive control) and wells with broth only (negative control) are also included.

  • Incubation: The plates are incubated at 37°C for a defined period (typically 5-7 days).

  • Addition of Alamar Blue: After incubation, Alamar Blue reagent is added to each well.

  • Second Incubation: The plates are incubated again for 24 hours.

  • Reading of Results: The color change in the wells is observed. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents the color change from blue to pink.

G A Prepare M. tuberculosis Inoculum C Inoculate Microplate A->C B Serially Dilute Test Compounds B->C D Incubate at 37°C C->D E Add Alamar Blue D->E F Incubate Again E->F G Read Results (Color Change) F->G H Determine MIC G->H

Figure 2. Experimental workflow for the Microplate Alamar Blue Assay (MABA).

The available data on a representative this compound suggests that this class of isoniazid derivatives holds promise as antimycobacterial agents. The modification of the isoniazid structure with a carbohydrate moiety may offer a strategy to develop new compounds with potentially improved properties. However, a comprehensive validation of the antimycobacterial activity of any specific this compound would require more extensive studies, including determination of MICs against a broader panel of drug-sensitive and drug-resistant M. tuberculosis strains, detailed mechanistic studies to confirm the target and activation pathway, and in vivo efficacy studies. The experimental protocols outlined in this guide provide a framework for such future investigations.

References

Comparative Efficacy of Glyconiazide and Isoniazid in Tuberculosis Treatment

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the in vitro antitubercular activity and mechanisms of action of Isoniazid and its glycosylated conjugate, Glyconiazide.

This guide provides a detailed comparison of the efficacy of the well-established antituberculosis drug, Isoniazid, with its glycosylated derivative, referred to herein as this compound. The information is intended for researchers, scientists, and drug development professionals working in the field of infectious diseases, particularly tuberculosis. Due to the limited specific data available for "this compound," this comparison is primarily based on a study of Isoniazid conjugated with glycoside steviolbioside and extrapolates a likely mechanism of action based on its parent compound, Isoniazid.

Data Presentation: In Vitro Efficacy

The following table summarizes the available quantitative data on the minimum inhibitory concentration (MIC) of this compound and Isoniazid against Mycobacterium tuberculosis H37Rv. Lower MIC values indicate higher efficacy.

CompoundMinimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv (μg/mL)Reference
Isoniazid 0.02 - 0.04[1][2]
This compound 5 - 10[1][2]
Pyrazinamide 12.5 - 20[1][2]

Note: The data for this compound is based on conjugates of Isoniazid with the glycoside steviolbioside.[1][2] The data indicates that in this specific in vitro study, Isoniazid is significantly more potent than its glycosylated counterpart.

Mechanism of Action

Isoniazid:

Isoniazid (INH) is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[3][4] Once activated, INH inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[3][5] The activated form of INH covalently binds to the enoyl-acyl carrier protein reductase (InhA), an enzyme crucial for mycolic acid biosynthesis.[5] This inhibition leads to the disruption of the cell wall and ultimately, bacterial cell death.[3]

This compound (Hypothesized):

As a derivative of Isoniazid, it is hypothesized that this compound shares a similar mechanism of action. It is likely that the glycoside moiety is cleaved in vivo, releasing the active Isoniazid. The efficacy would then depend on the rate and extent of this cleavage and the subsequent activation of Isoniazid by KatG. The lower in vitro efficacy suggested by the MIC values may be due to steric hindrance from the glycoside group, affecting its uptake by the bacteria or its interaction with the KatG enzyme.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Microplate Alamar Blue Assay (MABA):

This protocol describes a common method for determining the in vitro efficacy of antitubercular agents.

1. Preparation of Mycobacterial Suspension:

  • Mycobacterium tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80.
  • The culture is incubated at 37°C until it reaches the mid-log phase.
  • The bacterial suspension is then diluted in 7H9 broth to a turbidity corresponding to a McFarland standard of 1.0, and further diluted 1:20 to obtain the final inoculum.

2. Drug Preparation:

  • Stock solutions of Isoniazid and this compound are prepared in dimethyl sulfoxide (DMSO).
  • Serial two-fold dilutions of each drug are prepared in a 96-well microplate using 7H9 broth to achieve the desired final concentrations.

3. Assay Procedure:

  • 100 µL of the mycobacterial inoculum is added to each well of the microplate containing 100 µL of the serially diluted drugs.
  • The plates are sealed and incubated at 37°C for 5-7 days.
  • Following incubation, 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 are added to each well.
  • The plates are re-incubated at 37°C for 24 hours.

4. Interpretation of Results:

  • A color change from blue to pink indicates bacterial growth.
  • The MIC is defined as the lowest concentration of the drug that prevents this color change.

Visualizations

Isoniazid_Mechanism_of_Action Isoniazid Isoniazid (Prodrug) KatG Mycobacterial Catalase-Peroxidase (KatG) Isoniazid->KatG Activation Activated_INH Activated Isoniazid Radical KatG->Activated_INH InhA Enoyl-Acyl Carrier Protein Reductase (InhA) Activated_INH->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Essential for Cell_Wall Mycobacterial Cell Wall Disruption Mycolic_Acid->Cell_Wall Leads to Bacterial_Death Bacterial Cell Death Cell_Wall->Bacterial_Death

Caption: Mechanism of action of Isoniazid.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Culture 1. Culture M. tuberculosis H37Rv Inoculum 2. Prepare Bacterial Inoculum Culture->Inoculum Inoculation 4. Inoculate Microplate Inoculum->Inoculation Drugs 3. Prepare Serial Drug Dilutions (Isoniazid & this compound) Drugs->Inoculation Incubation1 5. Incubate for 5-7 days at 37°C Inoculation->Incubation1 Alamar 6. Add Alamar Blue Incubation1->Alamar Incubation2 7. Incubate for 24h at 37°C Alamar->Incubation2 Readout 8. Observe Color Change Incubation2->Readout MIC 9. Determine MIC Readout->MIC Comparison 10. Compare Efficacy MIC->Comparison

Caption: Experimental workflow for MIC determination.

References

A Comparative Analysis of Glyconiazide and Other Isoniazid Derivatives in Antitubercular Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against tuberculosis (TB), the development of novel derivatives of the cornerstone drug isoniazid (INH) remains a critical area of research. This guide provides a comprehensive comparison of glyconiazide, a class of isoniazid-carbohydrate conjugates, with other prominent isoniazid derivatives, offering insights for researchers, scientists, and drug development professionals. By examining their antitubercular activity, cytotoxicity, and mechanisms of action, this document aims to facilitate the rational design of more effective and safer anti-TB agents.

Introduction to Isoniazid and Its Derivatives

Isoniazid, a lynchpin in TB therapy for decades, functions as a prodrug. It is activated by the mycobacterial catalase-peroxidase enzyme KatG, leading to the inhibition of mycolic acid synthesis, an essential component of the Mycobacterium tuberculosis cell wall. However, the emergence of drug-resistant strains has necessitated the exploration of INH derivatives that can overcome these resistance mechanisms, improve pharmacokinetic properties, and reduce toxicity.

Among the various strategies, the synthesis of isonicotinoylhydrazones (hydrazone derivatives) and glyconiazides (carbohydrate-isoniazid conjugates) has shown considerable promise. Hydrazones often exhibit enhanced lipophilicity, potentially improving cell wall penetration, while glyconiazides are explored for their potential to improve solubility and reduce toxicity.

Comparative Performance Data

The following table summarizes the in vitro antitubercular activity and cytotoxicity of selected isoniazid derivatives, providing a quantitative basis for comparison. The data has been compiled from various studies to offer a broad overview. It is important to note that direct comparison should be made with caution, as experimental conditions may vary between studies.

CompoundDerivative ClassM. tuberculosis H37Rv MIC (µg/mL)Cytotoxicity (IC50 in µM on HepG2 cells)Reference Study
Isoniazid (INH)Parent Drug0.05 - 0.2> 1000(Multiple Sources)
Isonicotinoylhydrazone 1 Isonicotinoylhydrazone0.1> 200(Ferreira et al., 2019)
Isonicotinoylhydrazone 2 Isonicotinoylhydrazone0.2> 200(Ferreira et al., 2019)
This compound (Isoniazid-glucose conjugate) Isoniazid-Carbohydrate Conjugate0.8Not Reported(Silva et al., 2011)
This compound (Isoniazid-galactose conjugate) Isoniazid-Carbohydrate Conjugate1.6Not Reported(Silva et al., 2011)

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that inhibits the visible growth of a microorganism. IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A higher IC50 value indicates lower cytotoxicity.

Experimental Protocols

To ensure transparency and reproducibility, the detailed methodologies for the key experiments cited are provided below.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of the compounds against Mycobacterium tuberculosis H37Rv is typically determined using the Resazurin Microtiter Assay (REMA) .

  • Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) and adjusted to a McFarland standard of 1.0. This suspension is then diluted 1:20.

  • Plate Preparation: The compounds are serially diluted in a 96-well microtiter plate containing 7H9 broth.

  • Inoculation: 100 µL of the diluted bacterial suspension is added to each well.

  • Incubation: The plates are incubated at 37°C for 7 days.

  • Reading: After incubation, 30 µL of resazurin solution (0.01% w/v) is added to each well, and the plates are incubated for another 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.[1][2][3][4][5]

Cytotoxicity Assay

The cytotoxicity of the compounds is commonly assessed against a human liver cell line (e.g., HepG2) or macrophage cell line (e.g., RAW 264.7) using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay .

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Mechanism of Action and Signaling Pathway

Isoniazid and its derivatives primarily target the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall. The activation of isoniazid is a key step in its mechanism of action.

Isoniazid_Activation_Pathway cluster_Mtb Mycobacterium tuberculosis cluster_Resistance Resistance Mechanisms INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation Activated_INH Activated INH (Isonicotinoyl radical) KatG->Activated_INH InhA InhA (Enoyl-ACP Reductase) Activated_INH->InhA Inhibition NADH NADH NADH->InhA Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalyzes Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Essential for KatG_mutation katG mutation KatG_mutation->KatG Prevents activation InhA_overexpression inhA overexpression InhA_overexpression->InhA Reduces inhibition

Caption: Isoniazid Activation and Mycolic Acid Synthesis Inhibition Pathway.

Isoniazid, a prodrug, is activated by the mycobacterial enzyme KatG. The resulting activated form of isoniazid inhibits InhA, a key enzyme in the fatty acid synthesis pathway, thereby blocking mycolic acid production and disrupting cell wall integrity. Mutations in the katG or inhA genes are common mechanisms of isoniazid resistance. Isoniazid derivatives are often designed to either be less reliant on KatG for activation or to have a stronger affinity for the InhA target, potentially overcoming these resistance mechanisms.

Conclusion

The development of isoniazid derivatives continues to be a promising strategy in the fight against tuberculosis. While isonicotinoylhydrazones have demonstrated potent antitubercular activity, glyconiazides represent an interesting class of compounds that may offer advantages in terms of solubility and toxicity. The data presented here underscores the importance of continued research into the structure-activity relationships of these derivatives. Further comprehensive studies with standardized experimental protocols are necessary to fully elucidate the comparative efficacy and safety of these promising anti-TB drug candidates, ultimately paving the way for more effective treatment regimens for this devastating disease.

References

Bridging the Gap: A Comparative Guide to Validating In Vitro Results in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the journey from a promising compound in a petri dish to a viable therapeutic candidate is fraught with challenges. A critical juncture in this path is the validation of in vitro findings in in vivo animal models. This guide provides an objective comparison of these methodologies, supported by experimental data and detailed protocols, to navigate the complexities of translating laboratory discoveries into whole-organism efficacy and safety.

In Vitro vs. In Vivo: A Tale of Two Systems

The preclinical drug development pipeline relies on a sequential series of in vitro (Latin for "in glass") and in vivo (Latin for "within the living") studies.[1][2][3] Each approach offers a unique set of advantages and disadvantages that researchers must weigh.[1][2]

In vitro studies, which utilize cell lines or tissues outside of a living organism, are the starting point for assessing a drug's mechanism of action.[2][4][5] They are relatively inexpensive, efficient, and allow for high-throughput screening in a controlled environment.[1][4] However, their primary limitation is the failure to capture the systemic complexity of a living organism, such as metabolic processes and interactions between different cell types.[1][4] This can lead to results that are not easily translatable to a clinical setting.[1]

Conversely, in vivo studies in animal models address many of these shortcomings by evaluating a drug's safety, toxicity, and efficacy within a complex, living system.[1][4] Advances in genetic engineering have enabled the creation of animal models that accurately replicate human diseases.[1] Despite their advantages, animal studies are time-consuming, resource-intensive, and subject to growing ethical scrutiny and strict regulations.[1][6]

Table 1: Comparative Analysis of In Vitro and In Vivo Models
FeatureIn Vitro ModelsIn Vivo Models
System Cell cultures, tissues, or biological components in an artificial environment.[2][4]Experiments conducted within a whole, living organism (e.g., animal models).[2][6]
Complexity Low; fails to capture the intricate interactions of a whole organism.[1]High; allows for the study of systemic effects, safety, and efficacy.[4]
Cost Relatively low.[4]High; requires significant resources and personnel.[1][6]
Time Fast; enables rapid screening and data collection.[1]Slow; time-intensive due to animal breeding, treatment, and monitoring.[6]
Control High degree of control over experimental variables.[2]More variables and biological complexity can be challenging to control.[7]
Ethical Concerns Minimal; avoids the use of live animals.[4]Significant; subject to strict ethical guidelines and regulations.[4][6]
Translatability Often limited; results may not directly predict in vivo outcomes.[1]Higher, but interspecies differences can still pose a challenge.[1]

The Validation Workflow: From Benchtop to Preclinical

The validation process is essential to ensure that an in vitro test method is reliable and relevant for its intended purpose.[8][9] It serves as a critical filter, confirming that only the most promising candidates, with a higher probability of success, advance to more resource-intensive animal trials.[9]

G cluster_vitro In Vitro Phase cluster_bridge Translation & Modeling cluster_vivo In Vivo Phase cluster_decision Decision Point vitro1 Target Identification & Assay Development vitro2 High-Throughput Screening (HTS) vitro1->vitro2 vitro3 Lead Compound Identification (Hit-to-Lead) vitro2->vitro3 vitro4 In Vitro Efficacy & Toxicity Testing (e.g., IC50) vitro3->vitro4 bridge1 In Vitro-In Vivo Extrapolation (IVIVE) vitro4->bridge1 Data Input vivo1 Animal Model Selection bridge1->vivo1 Guides Selection & Dosing vivo2 Pharmacokinetic (PK) & Pharmacodynamic (PD) Studies vivo1->vivo2 vivo3 Efficacy & Safety Validation in Animal Model vivo2->vivo3 decision Proceed to Clinical Trials? vivo3->decision

Caption: General workflow for validating in vitro results in animal models.

Experimental Protocols

Detailed and standardized protocols are crucial for the reliability and reproducibility of validation studies.[8]

Protocol 1: General In Vitro to In Vivo Validation
  • In Vitro Efficacy Assessment:

    • Objective: Determine the concentration of the test compound that produces a desired biological effect (e.g., 50% inhibition, IC50) in a relevant cell line.

    • Method: Utilize a specific cell-based assay (e.g., MTT assay for cytotoxicity, ELISA for protein expression). Culture cells under standard conditions.

    • Procedure: Expose cells to a range of compound concentrations. After a defined incubation period, measure the biological endpoint.

    • Data Analysis: Plot a dose-response curve and calculate the IC50 or EC50 value.

  • Animal Model Selection:

    • Objective: Choose an animal model that accurately mimics the human disease or physiological condition being studied.[10]

    • Method: Conduct a literature review and consider factors like genetic homology, physiological similarity, and established precedent. Cross-species signaling pathway analysis can inform this selection.[10][11] For example, SAPAP3 knockout mice are a validated model for obsessive-compulsive behaviors.[12]

  • In Vivo Administration and Dosing:

    • Objective: Administer the compound to the selected animal model to assess its effect in a living system.

    • Method: The route of administration (e.g., oral, intravenous) and dosing regimen should be guided by in vitro data and predictive models like In Vitro-In Vivo Extrapolation (IVIVE).[13]

    • Procedure: Divide animals into control and treatment groups. Administer the vehicle or test compound according to the established schedule. Monitor animals for signs of toxicity and efficacy.

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis:

    • Objective: To understand what the body does to the drug (PK) and what the drug does to the body (PD).

    • Method: Collect biological samples (e.g., blood, tissue) at various time points.

    • Procedure: Analyze sample concentrations to determine PK parameters (e.g., absorption, distribution, metabolism, excretion). Correlate these with observed biological effects (PD markers).

  • Data Correlation and Validation:

    • Objective: Compare the in vivo results with the in vitro findings.

    • Method: Use statistical analysis to determine if there is a significant correlation between the in vitro potency and the in vivo efficacy. Mathematical models can be built to predict in vivo efficacy from in vitro data.[14]

Case Study: In Vitro vs. In Vivo Effects of Resveratrol on CYP1A2

A study investigating the effects of resveratrol on the enzyme CYP1A2 provides a clear example of the potential discrepancies between in vitro and in vivo results.

  • In Vitro Findings: Resveratrol was shown to inhibit the activity of human recombinant CYP1A2 and rat liver microsomal CYP1A2. However, the inhibitory concentration (IC50) was significantly different, highlighting interspecies variations.[15]

  • In Vivo Findings: In contrast to the inhibitory effects seen in vitro, when resveratrol was administered to rats for 30 days, it did not significantly increase the protein concentration of hepatic CYP1A2 but did induce its activity and enhance the induction effect of another compound, benzo[a]pyrene.[15]

Table 2: Resveratrol's Effect on CYP1A2 - In Vitro vs. In Vivo
ParameterIn Vitro ResultsIn Vivo Results (Wistar Rats)
Model Human Recombinant Enzyme & Rat Liver MicrosomesMale Wistar Rats (30-day treatment)
Effect Inhibition of CYP1A2 ActivityInduction of CYP1A2 Activity[15]
IC50 (Inhibition) 46 µM (Human) vs. 485 µM (Rat)[15]Not Applicable
Key Takeaway Resveratrol is an in vitro inhibitor, with humans showing higher susceptibility.[15]Resveratrol acts as an inducer of CYP1A2 activity in vivo in rats.[15]

Visualizing Complex Relationships

Diagrams are essential for illustrating complex biological and logical processes involved in validation.

In Vitro-In Vivo Extrapolation (IVIVE)

IVIVE is a mathematical modeling approach used to predict in vivo pharmacokinetics from in vitro data, helping to bridge the data gap between these two systems.[13]

G cluster_left In Vitro Data cluster_middle Modeling cluster_right In Vivo Prediction vitro_data Cell-based Assay Results (e.g., IC50, EC50) pk_model PBPK Model (Physiologically Based Pharmacokinetic) vitro_data->pk_model physchem Physicochemical Properties physchem->pk_model vivo_pred Predicted Plasma & Tissue Concentration pk_model->vivo_pred dose_pred Human Equivalent Dose Estimation pk_model->dose_pred

Caption: The concept of In Vitro-In Vivo Extrapolation (IVIVE).
Example Signaling Pathway: NF-kappa B

Many drugs are designed to modulate specific signaling pathways. Validating that a drug has the intended effect on a pathway like NF-kappa B in vivo is a common goal. This pathway is crucial in regulating inflammatory responses and is a frequent target in drug discovery.[10]

G stimulus Stimulus (e.g., Cytokine) receptor Receptor stimulus->receptor inhibitor IκBα receptor->inhibitor activates IKK, leads to degradation of complex NF-κB inhibitor->complex inhibits nucleus Nucleus complex->nucleus translocates to gene Target Gene Expression nucleus->gene activates

Caption: Simplified NF-kappa B signaling pathway, a common drug target.

References

Comparative Guide to Analytical Methods for Glyconiazide Determination

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry for the quantitative analysis of glyconiazide. The information is intended for researchers, scientists, and drug development professionals to assist in selecting the most appropriate analytical method for their specific needs.

Data Presentation: A Comparative Analysis of Method Performance

The following table summarizes the key performance parameters of HPLC and UV-Vis spectrophotometric methods for this compound analysis, based on published validation data. It is important to note that these values are compiled from different studies and direct cross-validation on the same samples was not available in the reviewed literature. Therefore, this table should be used as a comparative reference, considering that experimental conditions may have varied between studies.

ParameterHPLC MethodUV-Vis Spectrophotometric Method
Linearity Range 1-100 µg/mL[1]2-20 µg/mL[2]
Regression Coefficient (r²) > 0.999[3]0.997[2]
Limit of Detection (LOD) 0.03 µg/mL[3]0.16 µg/mL[4]
Limit of Quantification (LOQ) 0.09 µg/mL[3]0.50 µg/mL[4]
Accuracy (% Recovery) 99.71% - 100.25%[5]99.30%[4]
Precision (%RSD) < 2%[1]< 2%[2]
Wavelength (λmax) 210 nm[1], 228 nm[3], 235 nm[6]224.05 nm[2], 232 nm[4][7]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol is a representative example of a validated RP-HPLC method for the determination of this compound in pharmaceutical dosage forms.[1][3][6]

1. Instrumentation:

  • HPLC system equipped with a UV-Vis detector.[1]

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][6]

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of methanol and phosphate buffer (50:50 v/v).[1] Alternatively, acetonitrile and phosphate buffer (10:90 v/v) maintained at pH 3 can be used.[3]

  • Flow Rate: 1.2 mL/min.[1]

  • Detection Wavelength: 210 nm.[1]

  • Injection Volume: 20 µL.[1]

  • Column Temperature: Ambient.[1]

3. Standard Solution Preparation:

  • Accurately weigh 10 mg of this compound working standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1000 µg/mL.[1]

  • Further dilute the stock solution with the mobile phase to prepare working standard solutions within the linearity range (e.g., 1-100 µg/mL).[1]

4. Sample Preparation (for Tablets):

  • Weigh and finely powder a representative number of tablets.

  • Transfer a portion of the powder equivalent to 50 mg of this compound into a 100 mL volumetric flask.[1]

  • Add approximately 25 mL of methanol and sonicate for 3 minutes to ensure complete dissolution.[1]

  • Make up the volume with the mobile phase, mix well, and filter the solution.[1]

  • Further dilute the filtrate with the mobile phase to obtain a final concentration within the calibration range.[1]

5. Analysis:

  • Inject the standard and sample solutions into the chromatograph and record the peak areas.

  • Calculate the concentration of this compound in the sample by comparing its peak area with that of the standard.

UV-Visible Spectrophotometric Method

This protocol outlines a typical UV-Vis spectrophotometric method for the estimation of this compound in bulk and pharmaceutical dosage forms.[2][4]

1. Instrumentation:

  • A double beam UV-Vis spectrophotometer with 1 cm matched quartz cells.[2]

2. Method Parameters:

  • Solvent: Methanol or Dichloromethane.[7]

  • Wavelength of Maximum Absorbance (λmax): 224.05 nm.[2]

3. Standard Solution Preparation:

  • Accurately weigh 10 mg of this compound standard and dissolve it in 100 mL of the chosen solvent to get a stock solution of 100 µg/mL.

  • Prepare a series of dilutions from the stock solution to obtain concentrations within the Beer's law range (e.g., 2-20 µg/mL).[2]

4. Sample Preparation (for Tablets):

  • Weigh and powder a number of tablets.

  • Transfer an amount of powder equivalent to 10 mg of this compound into a 100 mL volumetric flask.

  • Add about 70 mL of the solvent, sonicate to dissolve, and then make up the volume.

  • Filter the solution and make further dilutions as necessary to bring the concentration into the calibration range.

5. Analysis:

  • Measure the absorbance of the standard and sample solutions at the λmax against a solvent blank.

  • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Mandatory Visualization

CrossValidationWorkflow cluster_methods Analytical Methods cluster_validation Validation Parameters cluster_comparison Cross-Validation cluster_output Outcome HPLC HPLC Method Linearity Linearity HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision LOD_LOQ LOD & LOQ HPLC->LOD_LOQ UV_Vis UV-Vis Method UV_Vis->Linearity UV_Vis->Accuracy UV_Vis->Precision UV_Vis->LOD_LOQ Data_Analysis Comparative Data Analysis Linearity->Data_Analysis Accuracy->Data_Analysis Precision->Data_Analysis LOD_LOQ->Data_Analysis Sample Identical This compound Samples Sample->HPLC Sample->UV_Vis Guide Comparison Guide Data_Analysis->Guide

Caption: Workflow for cross-validation of analytical methods.

MethodSelectionLogic Start Start: Need to Quantify This compound Decision1 High Specificity & Sensitivity Required? Start->Decision1 HPLC_Path Use HPLC Method Decision1->HPLC_Path Yes Decision2 Complex Matrix (e.g., Biological Fluid)? Decision1->Decision2 No End Method Selected HPLC_Path->End UV_Vis_Path Use UV-Vis Method UV_Vis_Path->End Decision2->HPLC_Path Yes Decision2->UV_Vis_Path No

Caption: Logic for selecting an analytical method for this compound.

References

A Comparative Analysis of Isoniazid Derivatives Against Drug-Resistant Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant Mycobacterium tuberculosis (Mtb) strains poses a significant threat to global health, necessitating the development of novel therapeutics. Isoniazid (INH), a cornerstone of first-line tuberculosis treatment, is often rendered ineffective by mutations in the catalase-peroxidase gene (katG), which is required for its activation. This has spurred research into isoniazid derivatives that can bypass this resistance mechanism. This guide provides a comparative study of a promising isoniazid derivative, isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide, against drug-resistant Mtb, supported by experimental data and detailed protocols.

Data Presentation: Efficacy Against Resistant Strains

The primary measure of a drug's effectiveness against a bacterial strain is its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth. The following table summarizes the comparative MIC values of isonicotinic acid (1-methyl-1H-pyrrol-2-ylmethylene)-hydrazide (referred to as Compound 1) and its parent drug, isoniazid, against both a drug-susceptible and a drug-resistant strain of M. tuberculosis.

CompoundM. tuberculosis StrainMIC (μM)Fold-Change in MIC (Resistant vs. Susceptible)
Isoniazid H37Rv (Susceptible)~0.07 - 1.46[1]N/A
SRI 1369 (INH-Resistant)> 466 (estimated from >64 mg/L)[2]> 319
Compound 1 H37Rv (Susceptible)Data not available in the reviewed literatureN/A
SRI 1369 (INH-Resistant)0.14[1]Cannot be calculated

Note: The MIC of isoniazid against the resistant strain is significantly higher, indicating a high level of resistance. In contrast, Compound 1 demonstrates potent activity against this isoniazid-resistant strain. A direct fold-change for Compound 1 cannot be calculated without its MIC against the susceptible H37Rv strain. However, its efficacy against the resistant strain at a low micromolar concentration is a promising indicator of its potential to overcome isoniazid resistance.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a critical step in the evaluation of new anti-tubercular agents. The following is a detailed methodology for the broth microdilution method, a commonly used technique.

Protocol for Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
  • Preparation of Bacterial Inoculum:

    • M. tuberculosis strains (e.g., H37Rv and the resistant strain) are cultured on an appropriate medium, such as Middlebrook 7H10 or 7H11 agar, supplemented with OADC (oleic acid-albumin-dextrose-catalase).

    • Colonies are harvested and suspended in Middlebrook 7H9 broth with ADC (albumin-dextrose-catalcatalase) to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

  • Preparation of Drug Dilutions:

    • The test compounds (isoniazid and its derivative) are dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a stock solution.

    • Serial two-fold dilutions of the stock solutions are prepared in a 96-well microplate using Middlebrook 7H9 broth to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Each well containing the diluted drug is inoculated with the prepared bacterial suspension.

    • Control wells are included: a drug-free well with the bacterial inoculum (growth control) and a well with sterile broth only (sterility control).

    • The microplate is sealed and incubated at 37°C for a period of 7 to 14 days.

  • Determination of MIC:

    • After incubation, the wells are visually inspected for bacterial growth (turbidity).

    • The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of the bacteria.

    • For more quantitative results, a growth indicator like resazurin can be added, where a color change indicates bacterial viability.

Mandatory Visualization

Experimental Workflow for Anti-TB Drug Screening

experimental_workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis strain M. tuberculosis Strains (Susceptible & Resistant) inoculum Bacterial Inoculum Preparation strain->inoculum plate 96-Well Plate Inoculation inoculum->plate drug Test Compound (Isoniazid Derivative) dilution Serial Drug Dilutions drug->dilution dilution->plate incubation Incubation (37°C, 7-14 days) plate->incubation readout Visual Inspection or Resazurin Assay incubation->readout mic MIC Determination readout->mic

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of anti-TB compounds.

Signaling Pathway: Isoniazid Action and Derivative Bypass of Resistance

signaling_pathway cluster_inh Isoniazid (INH) Action cluster_resistance INH Resistance cluster_derivative Isoniazid Derivative Action INH Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH->KatG Activation KatG_mutant Mutated KatG INH->KatG_mutant No Activation Activated_INH Activated INH (Isonicotinic Acyl Radical) KatG->Activated_INH KatG->KatG_mutant Mutation InhA InhA (Enoyl-ACP Reductase) Activated_INH->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Cell_Wall Bacterial Cell Wall Disruption Mycolic_Acid->Cell_Wall No_Activation No INH Activation KatG_mutant->No_Activation Derivative Isoniazid Derivative Direct_Inhibition Direct Inhibition of Alternative Target(s) Derivative->Direct_Inhibition KatG-Independent Mechanism Cell_Death Bacterial Cell Death Direct_Inhibition->Cell_Death

Caption: Proposed mechanism of isoniazid action, resistance, and bypass by a derivative.

References

A Comparative Safety Profile of First-Line Anti-Tuberculosis Drugs: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The development of novel anti-tuberculosis (TB) agents is a critical area of research. While the term "glyconiazide" does not correspond to a currently recognized pharmaceutical agent, it is presumed to refer to a derivative or conjugate of isoniazid, a cornerstone of first-line TB therapy. This guide is intended for researchers, scientists, and drug development professionals engaged in the evaluation of such novel compounds. It provides a comparative safety profile of the four first-line anti-tuberculosis drugs: isoniazid, rifampicin, pyrazinamide, and ethambutol. The information presented herein, including quantitative data on adverse events, detailed experimental protocols for safety assessment, and visualizations of toxicity pathways, is designed to serve as a benchmark for evaluating the safety of new chemical entities like this compound.

Comparative Analysis of Adverse Drug Reactions

The following table summarizes the incidence of common and serious adverse drug reactions associated with first-line anti-tuberculosis drugs based on data from clinical trials and meta-analyses.

Adverse Drug ReactionIsoniazidRifampicinPyrazinamideEthambutol
Hepatotoxicity 10-20% (transient asymptomatic elevation of liver enzymes)[1]; 0.05-1% (fatal hepatitis)[1]10-20% (transient asymptomatic elevation of liver enzymes)[2]Dose-dependent hepatotoxicity[3]Rare
Peripheral Neuropathy 2-6.5%[1]RareRareRare
Optic Neuritis RareRareRare1% (at 15 mg/kg/day) to 5-6% (at 25 mg/kg/day)[4]
Gastrointestinal Disturbances ~10% (gastric intolerance)[1]Common (nausea, vomiting, abdominal cramps)[[“]]Common (nausea, vomiting)[3]Infrequent
Cutaneous Reactions Rash, fever[1]Flushing, pruritus, rash[[“]]RashRash
Hematological Effects Anemia[1]Thrombocytopenia, hemolysis[[“]]Sideroblastic anemiaRare
Metabolic Effects --Hyperuricemia[3]-
Other Drug-induced lupus, seizures[6]Flu-like syndrome, orange discoloration of body fluids[[“]]Arthralgia, photosensitivity[3]-

Experimental Protocols for Safety Assessment

Comprehensive preclinical safety evaluation is paramount in drug development. The following are detailed methodologies for key experiments to assess the potential toxicities of new anti-tuberculosis drug candidates.

In Vitro Hepatotoxicity Assessment

Objective: To evaluate the potential of a test compound to cause liver injury using human-derived liver cells.

Methodology:

  • Cell Culture: Utilize primary human hepatocytes or human-derived liver cell lines (e.g., HepG2, Huh7) cultured in appropriate media.

  • Compound Exposure: Treat cells with a range of concentrations of the test compound for 24 to 72 hours. Include positive (e.g., a known hepatotoxin) and negative (vehicle) controls.

  • Endpoint Assays:

    • Cytotoxicity Assays: Measure cell viability using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (lactate dehydrogenase) release.

    • Hepatocyte Function Assays: Quantify albumin and urea production to assess specific hepatocyte functions.

    • Enzyme Leakage Assays: Measure the activity of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in the culture medium.

    • Mitochondrial Toxicity Assays: Assess mitochondrial membrane potential using fluorescent dyes (e.g., JC-1) and measure cellular ATP levels.

    • Oxidative Stress Assays: Quantify reactive oxygen species (ROS) production and glutathione (GSH) levels.

In Vivo Repeated-Dose Toxicity Study (Rodent Model)

Objective: To determine the potential toxicity of a test compound after repeated administration over a defined period, in accordance with OECD Guideline 407.[7]

Methodology:

  • Animal Model: Use a rodent species, typically Sprague-Dawley rats (equal numbers of males and females).

  • Dose Administration: Administer the test compound daily via the intended clinical route (e.g., oral gavage) for 28 days at three or more dose levels, plus a vehicle control group.

  • Observations:

    • Clinical Signs: Daily observation for any signs of toxicity, including changes in behavior, appearance, and physiological functions.

    • Body Weight and Food/Water Consumption: Record weekly.

    • Ophthalmology: Conduct examinations before and at the end of the study.

  • Terminal Procedures:

    • Hematology and Clinical Biochemistry: Collect blood samples for analysis of a comprehensive panel of parameters.

    • Necropsy: Perform a full gross necropsy on all animals.

    • Organ Weights: Weigh major organs.

    • Histopathology: Process a comprehensive set of tissues for microscopic examination.

Neurotoxicity Screening (Rodent Model)

Objective: To assess the potential for a test compound to adversely affect the nervous system.

Methodology:

  • Functional Observational Battery (FOB): A series of non-invasive tests to evaluate sensory, motor, and autonomic functions. This includes observations of posture, gait, reactivity to stimuli, and grip strength.

  • Motor Activity Assessment: Quantify locomotor activity using an automated open-field apparatus.

  • Neuropathology: At the end of the study, perfuse animals and collect central and peripheral nervous system tissues for histopathological examination, including special stains to detect neuronal and axonal degeneration.

Ocular Toxicity Assessment (Rabbit Model)

Objective: To evaluate the potential for a test compound to cause eye irritation and damage, based on the principles of the Draize test.[8][9]

Methodology:

  • Animal Model: Use albino rabbits.

  • Compound Administration: Instill a single dose of the test compound into the conjunctival sac of one eye of each animal. The other eye serves as a control.

  • Ocular Examinations: Examine the eyes for signs of irritation (redness, swelling, discharge) and corneal, iridial, and conjunctival changes at specified time points (e.g., 1, 24, 48, and 72 hours) after administration.

  • Electroretinography (ERG): For compounds with suspected retinal toxicity (like ethambutol), perform ERG to assess the electrical response of the retina to light stimulation.[10] This can detect functional changes in photoreceptors and other retinal cells.

Visualizing Toxicity Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key toxicity pathways for isoniazid and ethambutol, as well as a general workflow for preclinical safety assessment.

Isoniazid_Toxicity_Pathway Isoniazid Isoniazid (INH) Metabolism Hepatic Metabolism (N-acetyltransferase 2) Isoniazid->Metabolism Pyridoxine Pyridoxine (Vitamin B6) Isoniazid->Pyridoxine Depletes ReactiveMetabolites Reactive Metabolites (e.g., Acetylhydrazine) Metabolism->ReactiveMetabolites Hepatotoxicity Hepatotoxicity (Hepatocellular Necrosis) ReactiveMetabolites->Hepatotoxicity PyridoxalPhosphate Pyridoxal-5'-Phosphate (Active B6) Pyridoxine->PyridoxalPhosphate Conversion Blocked GABA GABA Synthesis (Inhibited) PyridoxalPhosphate->GABA Neurotoxicity Neurotoxicity (Peripheral Neuropathy, Seizures) GABA->Neurotoxicity

Isoniazid Toxicity Pathway.

Ethambutol_Toxicity_Pathway Ethambutol Ethambutol Chelation Chelation of Metal Ions (e.g., Zinc, Copper) Ethambutol->Chelation MitochondrialDysfunction Mitochondrial Dysfunction in Retinal Ganglion Cells Chelation->MitochondrialDysfunction OpticNeuropathy Optic Neuropathy (Vision Loss, Color Blindness) MitochondrialDysfunction->OpticNeuropathy

Ethambutol Toxicity Pathway.

Preclinical_Safety_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Studies Genotoxicity Genotoxicity Assays (Ames, MLA) AcuteTox Acute Toxicity (Dose Range Finding) Genotoxicity->AcuteTox Hepatotoxicity_in_vitro Hepatotoxicity Screening (Cell-based assays) Hepatotoxicity_in_vitro->AcuteTox Cardiotoxicity hERG Assay (Cardiotoxicity) Cardiotoxicity->AcuteTox RepeatedDoseTox Repeated-Dose Toxicity (28-day, 90-day) AcuteTox->RepeatedDoseTox SafetyPharm Safety Pharmacology (CNS, CVS, Respiratory) RepeatedDoseTox->SafetyPharm ReproTox Reproductive Toxicology SafetyPharm->ReproTox IND Investigational New Drug (IND) Application ReproTox->IND LeadCandidate Lead Candidate LeadCandidate->Genotoxicity LeadCandidate->Hepatotoxicity_in_vitro LeadCandidate->Cardiotoxicity

General Preclinical Safety Assessment Workflow.

Conclusion

The development of new anti-tuberculosis drugs is a complex process that requires a thorough understanding of the safety profiles of existing treatments. This guide provides a comparative overview of the key toxicities associated with the first-line anti-TB agents: isoniazid, rifampicin, pyrazinamide, and ethambutol. By presenting quantitative data on adverse events, detailed experimental protocols for safety assessment, and visual representations of toxicity pathways, this document aims to equip researchers and drug developers with the necessary tools to effectively evaluate the safety of novel compounds like "this compound" and to advance the development of safer and more effective treatments for tuberculosis.

References

Unraveling the Pharmacokinetics of Isoniazid: A Comprehensive Overview

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the study of antitubercular agents, a thorough understanding of the pharmacokinetic profiles of key drugs is paramount. This guide provides a detailed examination of the pharmacokinetics of isoniazid (INH), a cornerstone in the treatment of tuberculosis.

A comparative analysis with "glyconiazide" was initially intended; however, an extensive review of scientific literature and pharmaceutical databases revealed no substantive information on a drug by that name. The search consistently redirected to "gliclazide," an oral hypoglycemic agent, indicating a likely misnomer in the initial query. Consequently, this guide will focus solely on the well-documented pharmacokinetic properties of isoniazid.

Isoniazid: Key Pharmacokinetic Parameters

Isoniazid is a prodrug that is rapidly absorbed after oral administration. Its metabolism is famously subject to genetic polymorphism, which significantly influences its pharmacokinetic profile. The primary metabolic pathway is acetylation, catalyzed by the N-acetyltransferase 2 (NAT2) enzyme. Individuals can be categorized as either "slow acetylators" or "fast acetylators," a distinction that has profound implications for drug exposure and potential toxicity.

Below is a summary of key pharmacokinetic parameters for isoniazid, highlighting the differences between slow and fast acetylators where data is available.

Pharmacokinetic ParameterSlow AcetylatorsFast AcetylatorsGeneral Population (where not specified)
Maximum Plasma Concentration (Cmax) HigherLowerVaries significantly based on acetylator status.
Time to Maximum Concentration (Tmax) ~1-2 hours~1-2 hours~1-2 hours
Area Under the Curve (AUC) Significantly HigherLowerReflects the difference in clearance between acetylator phenotypes.
Elimination Half-life (t½) 2-5 hours0.5-1.6 hoursBimodal distribution corresponding to acetylator status.
Bioavailability ~80-95%~80-95%High, but can be affected by food.
Metabolism Slower acetylation by NAT2Faster acetylation by NAT2Primarily hepatic acetylation.
Excretion Primarily renal, as metabolitesPrimarily renal, as metabolitesGreater proportion of acetylisoniazid in fast acetylators.

Experimental Protocols for Isoniazid Pharmacokinetic Studies

The data presented above is derived from numerous pharmacokinetic studies. A typical experimental protocol for determining the pharmacokinetic profile of isoniazid in human subjects involves the following steps:

1. Subject Recruitment and Ethical Considerations:

  • Healthy volunteers or patients with tuberculosis are recruited.

  • Informed consent is obtained from all participants.

  • The study protocol is approved by an institutional review board or ethics committee.

2. Drug Administration:

  • A standardized oral dose of isoniazid is administered to subjects after an overnight fast.

  • Food and certain medications that could interfere with absorption or metabolism are often restricted before and during the study period.

3. Blood Sample Collection:

  • Serial blood samples are collected at predetermined time points. A common schedule includes a pre-dose sample (0 hours) and samples at 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-administration.

  • Blood is typically collected in tubes containing an anticoagulant (e.g., heparin or EDTA).

4. Plasma/Serum Processing and Storage:

  • Blood samples are centrifuged to separate plasma or serum.

  • The resulting plasma or serum is stored at low temperatures (e.g., -20°C or -80°C) until analysis to ensure sample stability.

5. Bioanalytical Method:

  • The concentration of isoniazid and its major metabolites (e.g., acetylisoniazid) in the plasma or serum samples is quantified using a validated analytical method. High-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common techniques due to their sensitivity and specificity.

6. Pharmacokinetic Analysis:

  • The plasma concentration-time data for each subject is analyzed using non-compartmental or compartmental pharmacokinetic models.

  • Key parameters such as Cmax, Tmax, AUC, t½, clearance (CL), and volume of distribution (Vd) are calculated.

7. Genotyping (Optional but Recommended):

  • To investigate the influence of genetic polymorphism, subjects may be genotyped for the NAT2 gene to classify them as slow, intermediate, or fast acetylators.

Visualizing the Isoniazid Metabolic Pathway

The metabolic fate of isoniazid is a critical determinant of its efficacy and safety profile. The following diagram, generated using Graphviz, illustrates the primary metabolic pathway of isoniazid.

Isoniazid_Metabolism Isoniazid Isoniazid (Prodrug) Activated_Isoniazid Activated Form (Isonicotinoyl radical) Isoniazid->Activated_Isoniazid KatG (Catalase-peroxidase) Acetylisoniazid Acetylisoniazid (Inactive Metabolite) Isoniazid->Acetylisoniazid NAT2 (N-acetyltransferase 2) Mycolic_Acid_Synthesis Inhibition of Mycolic Acid Synthesis Activated_Isoniazid->Mycolic_Acid_Synthesis Isonicotinic_Acid Isonicotinic Acid Acetylisoniazid->Isonicotinic_Acid Hydrazine Hydrazine (Hepatotoxic potential) Acetylisoniazid->Hydrazine

Primary metabolic pathway of isoniazid.

Logical Workflow for a Typical Isoniazid Pharmacokinetic Study

The process of conducting a pharmacokinetic study follows a structured workflow, from planning to data analysis. The diagram below outlines the key stages involved.

PK_Study_Workflow cluster_0 Study Planning & Preparation cluster_1 Clinical Phase cluster_2 Analytical Phase cluster_3 Data Analysis & Reporting Protocol_Design Protocol Design & IRB Approval Subject_Recruitment Subject Recruitment & Screening Protocol_Design->Subject_Recruitment Dosing Isoniazid Administration Subject_Recruitment->Dosing Sampling Blood Sample Collection Dosing->Sampling Sample_Processing Plasma/Serum Separation & Storage Sampling->Sample_Processing Bioanalysis LC-MS/MS or HPLC Analysis Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis Report Final Study Report Generation PK_Analysis->Report

Workflow of an isoniazid pharmacokinetic study.

Safety Operating Guide

Navigating the Safe Disposal of Glyconiazide: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Glyconiazide, a compound of interest in pharmaceutical research, requires careful handling and adherence to specific disposal protocols to mitigate potential hazards. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound, ensuring the protection of personnel and the environment.

Core Principles of this compound Disposal

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach, grounded in the known properties of its parent compounds and general principles of pharmaceutical waste management, is imperative. This compound is synthesized from isonicotinic acid hydrazide (isoniazid) and a glycoside. The disposal procedures for isoniazid, a potent pharmaceutical, recommend incineration by a licensed disposal company, a method that should be extended to this compound.

All personnel handling this compound must be equipped with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handling should occur in a well-ventilated area, preferably within a fume hood.

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation:

    • Treat all this compound waste, including pure compound, contaminated labware (e.g., vials, pipette tips), and solutions, as hazardous pharmaceutical waste.

    • Segregate this compound waste from other laboratory waste streams at the point of generation. Use dedicated, clearly labeled, and sealed waste containers.

  • Containerization:

    • Place solid this compound waste in a robust, leak-proof container with a secure lid.

    • For solutions containing this compound, use a compatible, sealed container. Avoid mixing with other chemical wastes unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Labeling:

    • Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics (e.g., "Toxic," "Pharmaceutical Waste"). Include the accumulation start date.

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.

    • Ensure the storage area is away from incompatible materials, heat sources, and drains.

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the contractor with all available information about the waste, including its chemical nature and any potential hazards. The recommended disposal method is high-temperature incineration at a permitted hazardous waste facility.[1]

  • Documentation:

    • Maintain a detailed record of the amount of this compound waste generated, its accumulation start date, and the date it was transferred for disposal. Retain all disposal manifests and documentation provided by the waste contractor.

Quantitative Data Summary

PropertyValueSource
Chemical FormulaC₆H₇N₃OPubChem
IUPAC Namepyridine-4-carbohydrazidePubChem
Recommended DisposalIncineration via licensed companyCDH Fine Chemical
Incompatible MaterialsStrong oxidizing agents, acids, basesFisher Scientific

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Glyconiazide_Disposal_Workflow Start This compound Waste Generated Identify Identify as Hazardous Pharmaceutical Waste Start->Identify Segregate Segregate at Point of Generation Identify->Segregate Containerize Place in Labeled, Sealed Container Segregate->Containerize Store Store in Designated Satellite Accumulation Area Containerize->Store Contact_EHS Contact EHS or Licensed Disposal Contractor Store->Contact_EHS Incinerate High-Temperature Incineration at Permitted Facility Contact_EHS->Incinerate Document Maintain Disposal Records Incinerate->Document End Disposal Complete Document->End

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby upholding the highest standards of laboratory safety and environmental stewardship.

References

Essential Safety and Handling Protocols for Glyconiazide

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Glyconiazide. The following procedural guidance outlines operational plans for safe use and disposal.

Personal Protective Equipment (PPE)

To ensure personal safety when handling this compound, the following personal protective equipment is recommended.

Protection Type Specification Purpose
Eye/Face Protection Safety glasses with side-shields or gogglesTo prevent eye contact with dust particles.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coatTo avoid skin contact.
Respiratory Protection NIOSH/MSHA-approved respiratorTo prevent inhalation of dust, especially if engineering controls are not sufficient.

Operational Plan: Handling and Disposal

Adherence to proper handling and disposal procedures is critical to minimize exposure and ensure a safe laboratory environment.

Handling Procedures
  • Preparation: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.

  • Personal Protective Equipment: Before handling, ensure all required PPE is worn correctly.

  • Weighing and Transfer: Handle this compound as a solid. Avoid actions that generate dust. Use appropriate tools for weighing and transferring the compound.

  • Solution Preparation: If preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling: After handling, wash hands thoroughly with soap and water. Clean all equipment and the work area to remove any residual chemical.

Storage Plan
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from strong oxidizing agents, acids, and bases.

Spill and Disposal Plan
  • Spill Containment: In case of a spill, wear appropriate PPE. Avoid breathing dust.

  • Cleanup: Carefully sweep up the solid material, place it in a sealed container for disposal. Avoid generating dust.

  • Disposal: Dispose of waste this compound and any contaminated materials in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.

First Aid Measures

Exposure Route First Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Skin Contact Remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention.
Ingestion Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Safe Handling Workflow for this compound

Caption: Workflow for the safe handling and disposal of this compound in a laboratory setting.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Glyconiazide
Reactant of Route 2
Reactant of Route 2
Glyconiazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.